molecular formula C8H14O4S B146798 dimethyl 3,3'-thiodipropanoate CAS No. 4131-74-2

dimethyl 3,3'-thiodipropanoate

Cat. No.: B146798
CAS No.: 4131-74-2
M. Wt: 206.26 g/mol
InChI Key: MYWWWNVEZBAKHR-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-thiodipropanoate is a useful research compound. Its molecular formula is C8H14O4S and its molecular weight is 206.26 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl 3,3'-thiodipropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35224. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-methoxy-3-oxopropyl)sulfanylpropanoate
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InChI

InChI=1S/C8H14O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWWWNVEZBAKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0027561
Record name Dimethyl 3,3'-thiodipropionate
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Molecular Weight

206.26 g/mol
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Physical Description

Liquid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester
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CAS No.

4131-74-2
Record name Dimethyl 3,3′-thiodipropionate
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Record name 3,3'-Thiobis(methyl propionate)
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Record name Dimethyl 3,3'-thiodipropionate
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Record name Dimethyl 3,3'-thiodipropionate
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Record name Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester
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Record name Dimethyl 3,3'-thiodipropionate
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Record name Dimethyl 3,3'-thiobispropionate
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Record name 3,3'-THIOBIS(METHYL PROPIONATE)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of dimethyl 3,3'-thiodipropanoate from methyl acrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Dimethyl 3,3'-thiodipropanoate from Methyl Acrylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (DMTDP), a significant chemical intermediate used in the production of antioxidants and pharmaceuticals.[1] The core of this synthesis is the thia-Michael addition, a robust and atom-economical reaction. This document delves into the underlying reaction mechanism, presents a detailed and validated experimental protocol, discusses process optimization, and outlines critical safety considerations. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights to ensure a high-yield, safe, and efficient synthesis.

Introduction: The Significance of this compound

This compound (CAS No: 4131-74-2), also known as 3,3'-Thiodipropionic acid dimethyl ester, is a sulfur-containing organic compound with notable thermal stability and low volatility.[1][2] These properties make it an ideal precursor for synthesizing thiodipropionate-based antioxidants, which are crucial additives in plastics and lubricants to prevent degradation during high-temperature processing.[1] Furthermore, its structure serves as a valuable building block in the synthesis of various sulfur-containing pharmaceutical molecules.[1][3]

The most common and industrially viable route to DMTDP is through the reaction of methyl acrylate with a sulfur source. This guide focuses on a modern, efficient approach that utilizes an inorganic sulfide salt in a protonic solvent, which circumvents the hazards and quantitative challenges associated with using gaseous hydrogen sulfide.[4]

The Core Chemistry: Unraveling the Thia-Michael Addition Mechanism

The formation of DMTDP from methyl acrylate is a classic example of a conjugate addition reaction, specifically the thia-Michael addition.[5] This reaction involves the addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound (methyl acrylate). The overall reaction proceeds with a 2:1 stoichiometry of methyl acrylate to the sulfur source.

The mechanism can be dissected into the following key steps:

  • Nucleophile Generation : The reaction is initiated by the generation of a potent sulfur nucleophile, the hydrosulfide anion (SH⁻). In the protocol detailed below, this is achieved by dissolving sodium hydrosulfide (NaSH), an inorganic salt, in a protonic solvent, which provides the free anions for the reaction.[4]

  • First Michael Addition : The hydrosulfide anion attacks the electron-deficient β-carbon of a methyl acrylate molecule. This breaks the carbon-carbon double bond, and the electron pair is pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate.[5]

  • Protonation : The enolate intermediate is rapidly protonated by the solvent (e.g., water or ethanol), yielding methyl 3-mercaptopropanoate.

  • Second Michael Addition : The thiol group of the newly formed methyl 3-mercaptopropanoate is deprotonated under the basic reaction conditions, forming a thiolate anion. This thiolate then acts as a nucleophile, attacking a second molecule of methyl acrylate in another Michael addition step.

  • Final Product Formation : Following protonation of the resulting enolate, the final product, this compound, is formed.

Catalysis is key to ensuring the reaction proceeds efficiently. While weak bases can catalyze the reaction, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium chloride is particularly effective when using an inorganic salt like NaSH with an organic substrate.[4] The PTC facilitates the transfer of the hydrosulfide anion from the aqueous/polar phase to the organic phase where the reaction with methyl acrylate occurs.

Thia-Michael Addition Mechanism cluster_0 Step 1: First Michael Addition cluster_1 Step 2: Second Michael Addition MA1 Methyl Acrylate (1) Enolate1 Enolate Intermediate (1) MA1->Enolate1 SH HS⁻ (from NaSH) SH->MA1 Nucleophilic Attack MMP Methyl 3-Mercaptopropanoate Enolate1->MMP Protonation Proton1 H⁺ (from Solvent) Proton1->Enolate1 MMP_anion Thiolate Anion MMP->MMP_anion Deprotonation MA2 Methyl Acrylate (2) MMP_anion->MA2 Nucleophilic Attack Enolate2 Enolate Intermediate (2) MA2->Enolate2 DMTDP This compound Enolate2->DMTDP Protonation Proton2 H⁺ (from Solvent) Proton2->Enolate2

Caption: Reaction mechanism for the synthesis of DMTDP.

A Validated Experimental Protocol

This protocol is adapted from a patented process that emphasizes safety, efficiency, and high yield by using sodium hydrosulfide as the sulfur source.[4]

Reagents and Equipment
Reagent/EquipmentSpecificationCAS Number
Methyl Acrylate≥99% purity96-33-3
Sodium Hydrosulfide~70% purity (flake)16721-80-5
Tetrabutylammonium Bromide≥98% purity (PTC)1643-19-2
EthanolAnhydrous64-17-5
DichloromethaneACS Grade75-09-2
Deionized WaterN/A7732-18-5
Equipment
Four-neck round-bottom flask500 mLN/A
Mechanical stirrerN/A
ThermometerN/A
Constant pressure dropping funnel250 mLN/A
CondenserN/A
Rotary EvaporatorN/A
Step-by-Step Methodology

Experimental_Workflow A 1. Reactor Setup (Flask, Stirrer, Thermometer) B 2. Charge Reactor (86.1g Methyl Acrylate, 2.35g PTC) A->B D 4. Controlled Addition (Dropwise addition of Sulfide Solution) B->D C 3. Prepare Sulfide Solution (31.4g NaSH in 261.5g Water & 261.5g Ethanol) C->D E 5. Reaction (Maintain 20°C, Monitor for 3 hours) D->E F 6. Work-up (Dichloromethane Extraction, 3x 100mL) E->F G 7. Purification (Combine organic layers, Rotary Evaporation) F->G H 8. Final Product (Colorless Liquid, Yield ~98.5%) G->H

Caption: High-level experimental workflow for DMTDP synthesis.

  • Reactor Setup : Assemble a 500 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a constant pressure dropping funnel.

  • Initial Charge : In the reaction flask, add 86.09 g of methyl acrylate and 2.35 g of the phase-transfer catalyst, tetrabutylammonium bromide.[4]

  • Sulfide Solution Preparation : In a separate beaker, prepare the nucleophile solution by dissolving 31.4 g of sodium hydrosulfide in a mixture of 261.5 g of water and 261.5 g of ethanol.[4] This protonic solvent mixture ensures the salt is fully dissolved.

  • Controlled Addition : Transfer the sodium hydrosulfide solution to the dropping funnel. Begin stirring the methyl acrylate in the reaction flask and start adding the sulfide solution dropwise.

  • Temperature Control & Reaction : During the addition, carefully monitor the thermometer and use a water bath if necessary to maintain the internal reaction temperature at approximately 20°C.[4] The reaction is exothermic, and controlled addition is crucial. If the temperature rises above 30°C, the risk of ester hydrolysis increases, which will negatively impact the final yield.[4]

  • Reaction Monitoring : After the addition is complete, allow the reaction to proceed for approximately 3 hours. The reaction progress should be monitored by taking small aliquots and analyzing them via gas chromatography (GC) until the methyl acrylate content is less than 0.1%.[4]

  • Extraction and Work-up : Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product using dichloromethane (3 x 100 mL).[4] Combine the organic layers. The aqueous layer can potentially be recycled for subsequent batches by replenishing the consumed sodium hydrosulfide, which improves the process's environmental footprint.[4]

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield a colorless to pale yellow transparent liquid, which is the final product, this compound.[1][4] A yield of approximately 98.5% with a purity of >99% can be expected with this method.[4]

Process Optimization and Key Parameters

Achieving high yield and purity requires careful control over several parameters. The insights below are crucial for scaling up and consistently reproducing results.

ParameterRecommended RangeRationale / Impact on Synthesis
Molar Ratio (MA:NaSH) 1 : 0.52-0.6A slight excess of methyl acrylate ensures the complete consumption of the sulfur source, simplifying purification. The patent demonstrates success within this range.[4]
Temperature 15-30 °CBelow 15°C, the reaction rate is significantly reduced. Above 30°C, hydrolysis of the ester product can occur, lowering the yield.[4]
Catalyst Loading 1-5% (of total reactant mass)The phase-transfer catalyst is essential for shuttling the hydrosulfide anion. The optimal amount ensures a fast reaction without being economically prohibitive.[4]
Reaction Time 2-4 hoursThis is the typical duration required for near-complete conversion of the limiting reagent, as verified by GC monitoring.[4]

Safety and Handling

The synthesis of DMTDP involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.

  • Methyl Acrylate : This substance is highly flammable, toxic, and a potent irritant to the skin, eyes, and respiratory system.[6][7] It may also cause an allergic skin reaction.[7] All handling of methyl acrylate must be performed inside a certified chemical fume hood.[8] Appropriate personal protective equipment (PPE), including butyl rubber gloves, chemical splash goggles, and a lab coat, is mandatory.[6][8] Keep away from all sources of ignition.[6]

  • Sodium Hydrosulfide : This compound is corrosive and can release highly toxic and flammable hydrogen sulfide (H₂S) gas upon contact with acids or water. H₂S has the characteristic odor of rotten eggs, but it rapidly causes olfactory fatigue, making odor an unreliable indicator of its presence.[9] Ensure the reaction is performed in a well-ventilated fume hood.

  • Dichloromethane : This solvent is a suspected carcinogen and should be handled with care to minimize inhalation and skin contact.

  • General Precautions : Ensure that safety showers and eyewash stations are readily accessible.[6] All chemical waste must be disposed of in accordance with local, regional, and national regulations.[7]

Conclusion

The synthesis of this compound via the thia-Michael addition of a hydrosulfide salt to methyl acrylate represents a highly efficient, scalable, and relatively safe method for producing this important chemical intermediate. By carefully controlling key parameters such as temperature, stoichiometry, and catalysis, researchers can achieve excellent yields and high purity. The protocol described provides a robust framework that minimizes the use of hazardous reagents like gaseous hydrogen sulfide, aligning with modern principles of green and sustainable chemistry. This guide equips scientific professionals with the necessary knowledge to confidently and safely perform this valuable synthesis.

References

  • Vertex AI Search. (n.d.). Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications.
  • Google Patents. (2014). CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate.
  • Google Patents. (1991). CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.
  • Ecovanta Chemical By-product Exchange Platform. (n.d.). Dimethyl 3,3'-dithiodipropionate. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved from [Link]

  • University of California. (2012). Methyl Methacrylate - Standard Operating Procedure. Retrieved from [Link]

  • Nair, D. P., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC - NIH. Retrieved from [Link]

  • Experimental Section. (n.d.). Retrieved from [Link]

  • Hamel, P., & Girard, M. (2000). Base-promoted in situ generation of methyl acrylate from dimethyl 3, 3'-dithiodipropionate. Application To N-alkylation of heterocycles. Journal of Organic Chemistry, 65(10), 3123-5. Retrieved from [Link]

  • Thames River Chemical Corp. (2018). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (2012). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
  • Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Retrieved from [Link]

  • Google Patents. (2011). WO2011034364A2 - Method for preparing high-purity n,n'-disubstituted-3,3'-dithiodipropionamides.
  • PubMed - NIH. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Retrieved from [Link]

  • Airgas. (2025). Hydrogen Sulfide - SAFETY DATA SHEET. Retrieved from [Link]

  • RSC Publishing. (2023). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to Dimethyl 3,3'-Thiodipropanoate (CAS 4131-74-2)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of dimethyl 3,3'-thiodipropanoate, a versatile thioester with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and handling.

Introduction

This compound, with the CAS number 4131-74-2, is an organic compound characterized by the molecular formula C8H14O4S.[1][2] It is the dimethyl ester of 3,3'-thiodipropionic acid and is also known by synonyms such as Dimethyl thiodipropionate and Bis(2-methoxycarbonylethyl)sulfide.[1] This colorless to light yellow liquid possesses a characteristic mild ester-like aroma and is a key building block in various chemical processes.[3][4] Its utility spans from being a precursor for antioxidants in plastics and lubricants to an intermediate in the synthesis of pharmaceuticals.[4] The thermal stability and low volatility of this compound make it particularly suitable for high-temperature processing industries.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H14O4S[1][2]
Molecular Weight 206.26 g/mol [1][4]
Appearance Colorless to pale yellow liquid[3][4]
Odor Characteristic mild ester-like aroma[4]
Boiling Point 148 °C at 18 mm Hg[1][2][5]
280-285 °C at 760 mmHg[4]
Melting Point -15°C to -10°C[4]
Density 1.198 g/mL at 25 °C[1][2]
1.18-1.20 g/cm³ at 20°C[4]
Refractive Index (n20/D) 1.475[1][2]
Flash Point >230 °F (>110 °C)[1][2]
Solubility Miscible with common organic solvents (e.g., ethanol, ether); immiscible with water.[4][4]
Vapor Pressure 0.00729 mmHg at 25°C[2]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired yield, purity, and scalability.

Synthesis Methodologies

Direct Esterification: This common method involves the reaction of 3,3'-thiodipropionic acid with methanol in the presence of an acid catalyst.[3]

Thioesterification: An alternative route involves reacting propionic acid with a sulfur source, followed by methanolysis to yield the final product.[3]

Addition of Hydrogen Sulfide to Methyl Acrylate: A well-documented procedure involves the base-catalyzed addition of hydrogen sulfide to methyl acrylate.[6] This method is known for providing good yields.

Experimental Protocol: Synthesis via Addition of Hydrogen Sulfide to Methyl Acrylate [6]

Caution: This procedure should be performed in a well-ventilated fume hood due to the use of poisonous hydrogen sulfide gas.

  • Reaction Setup: In a 2-liter two-necked flask equipped with a reflux condenser and a sintered-glass bubbler tube, combine 150 g (1.74 moles) of methyl acrylate, 100 g (0.73 mole) of sodium acetate trihydrate, and 800 ml of 95% ethanol.

  • Dissolution: Heat the mixture on a steam bath until all the solid dissolves and the solution is gently refluxing.

  • Hydrogen Sulfide Addition: Pass a steady stream of hydrogen sulfide gas through the sintered-glass bubbler into the refluxing solution. The reaction is typically complete within 2-3 hours.

  • Solvent Removal: Stop the flow of hydrogen sulfide and arrange the apparatus for distillation. Distill the ethanol and any unreacted methyl acrylate from the reaction mixture on a steam bath.

  • Extraction: To the residue in the flask, add approximately 200 ml of ether and 400 ml of water. Agitate the mixture thoroughly and then separate the layers.

  • Washing: Wash the aqueous layer with four 50-ml portions of ether. Combine all the ether extracts.

  • Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate. Remove the ether by distillation on a steam bath.

  • Purification: Distill the residue under reduced pressure to obtain pure this compound. The product is a colorless oil with a boiling point of 162–164°C at 18 mm Hg.[6] The expected yield is between 71–81%.[6]

Chemical Reactivity

This compound exhibits reactivity typical of esters and thioethers.

  • Hydrolysis: It can be hydrolyzed back to 3,3'-thiodipropionic acid and methanol in the presence of an acid or base catalyst.[3]

  • Transesterification: Reaction with other alcohols can lead to the formation of different esters, allowing for the modification of its properties.[3]

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, participating in substitution reactions to introduce various functional groups.[3]

Caption: Chemical structure of this compound.

Applications in Research and Industry

This compound is a valuable compound with a range of applications.

  • Chemical Intermediate: It serves as a crucial intermediate in the synthesis of a variety of organic compounds.[3] It is a useful building block for creating more complex molecules.[1]

  • Antioxidant Precursor: It is a key raw material for the production of thiodipropionate antioxidants, which are widely used in plastics and lubricants to prevent degradation.[4]

  • Polymer Additive: This compound can be used as a crosslinking agent in the vulcanization of rubber and for the modification of polyurethanes.[4]

  • Pharmaceutical Intermediate: Its structure makes it a suitable building block for the synthesis of sulfur-containing drug molecules.[4]

  • Fragrance Industry: Due to its characteristic odor, it finds application in the formulation of fragrances and flavorings.[3]

Caption: Key application areas of this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

  • GHS Classification: Harmful if swallowed (Acute toxicity, oral, Category 4).[7] It can also cause skin and eye irritation.[1][8]

  • GHS Pictogram: GHS07 (Exclamation Mark).[1]

  • Signal Word: Warning.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][9]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[8]

Storage and Handling:

  • Store in a tightly closed container.[10]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[10] It is recommended to store in a cool and dark place, preferably below 15°C.

  • Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[10]

Toxicological Information:

  • To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

  • No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[8]

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of this compound.

  • NIST Chemistry Reference: Propanoic acid, 3,3'-thiobis-, dimethyl ester(4131-74-2).[1]

  • SpectraBase: Available spectra for 3,3'-Thiodipropionic acid dimethyl ester include NMR, FTIR, and MS (GC).[11][12]

Conclusion

This compound is a specialty chemical with a diverse range of applications, underpinned by its unique physicochemical properties. Its role as a key intermediate in the synthesis of antioxidants and pharmaceuticals highlights its industrial importance. This guide provides a foundational understanding for researchers and professionals, emphasizing safe handling and providing insights into its synthesis and reactivity. Further research into its toxicological profile and exploration of new applications will continue to expand its utility in science and technology.

References

  • Smolecule. (n.d.). Buy this compound | 4131-74-2.
  • ChemicalBook. (2025). This compound | 4131-74-2.
  • LookChem. (n.d.). Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications.
  • ChemScene. (2025). Safety Data Sheet - Dimethyl 3,3-Thiodipropionate.
  • Organic Syntheses. (n.d.). METHYL β-THIODIPROPIONATE.
  • ChemBK. (2024). 4131-74-2 - Physico-chemical Properties.
  • Sigma-Aldrich. (n.d.). Dimethyl 3,3-Thiodipropionate | 4131-74-2.
  • ChemicalBook. (n.d.). 4131-74-2 | CAS DataBase.
  • Sigma-Aldrich. (n.d.). Dimethyl 3,3-Thiodipropionate | 4131-74-2.
  • MsdsDigital.com. (2011). Dimethyl 3,3'-Thiodipropionate.
  • TCI AMERICA. (2018). SAFETY DATA SHEET - Dimethyl 3,3'-Thiodipropionate.
  • SpectraBase. (n.d.). 3,3'-Thiodipropionic acid dimethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,3'-Thiodipropionic acid dimethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Dimethyl 3,3'-Thiodipropionate 4131-74-2.

Sources

physical properties of dimethyl 3,3'-thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Dimethyl 3,3'-Thiodipropanoate

Introduction

This compound (DMTDP), a specialty thioester with the CAS number 4131-74-2, serves as a pivotal intermediate in various industrial syntheses.[1][2] Its utility as a precursor for antioxidants, a modifying agent in polymers, and a building block in organic chemistry necessitates a thorough understanding of its physical characteristics.[1][3][4] This guide provides a comprehensive overview of the core physical properties of DMTDP, intended for researchers, chemists, and drug development professionals. The document synthesizes critically evaluated data with insights into the standardized methodologies for their determination, ensuring a robust foundation for laboratory and industrial applications.

Chemical Identity and Specifications

A precise understanding of a compound begins with its fundamental identifiers.

  • Chemical Name: this compound[4]

  • Synonyms: Dimethyl thiodipropionate, 3,3'-Thiodipropionic acid dimethyl ester, Bis(2-methoxycarbonylethyl)sulfide[1][4]

  • CAS Number: 4131-74-2[1][3][4]

  • Molecular Formula: C₈H₁₄O₄S[1][3][4]

  • Molecular Weight: 206.26 g/mol [1][3][4]

  • Chemical Structure:

Core Physicochemical Properties: A Comparative Data Summary

The following table consolidates the key physical properties of this compound from various technical sources. This at-a-glance summary is essential for quick reference in a research or industrial setting.

PropertyValueConditions
Appearance Colorless to pale yellow, clear liquidAmbient Temperature
Odor Mild, characteristic ester-like aroma-
Density 1.198 g/mLat 25 °C[3][5]
1.18 - 1.20 g/cm³at 20 °C[1]
Boiling Point 280 - 285 °Cat 760 mmHg (101.3 kPa)[1]
148 °Cat 18 mmHg (2.4 kPa)[3][5]
164 °Cat 18 mmHg (2.4 kPa)[6]
Melting Point -15 °C to -10 °C-
Refractive Index 1.475at 20 °C (Sodium D-line)[3][5]
Solubility Immiscible in waterStandard Temperature
Miscible in common organic solvents (e.g., ethanol, ether)Standard Temperature[1]
Flash Point > 93 °C (> 199 °F)Estimated, Closed Cup[7]
Vapor Pressure Low volatility implied by high boiling point.-
Log Kₒw (Octanol/Water Partition Coefficient) 0.98Estimated[8]

Note on Data Discrepancies: Published data for properties like boiling point can vary based on experimental pressure. The flash point has conflicting reports in literature; however, data from safety data sheets (>93°C) is considered more reliable for safety assessments than lower, unverified values.[7]

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, the physical properties of chemical substances are determined using internationally recognized standard protocols. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and ASTM International standards are the authoritative benchmarks in this field.[5][9]

Workflow for Physicochemical Characterization

The logical flow for characterizing a liquid chemical like DMTDP is crucial for efficient and accurate data gathering.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Fundamental Properties cluster_2 Phase 3: Environmental & Safety Profile cluster_3 Phase 4: Data Consolidation A Obtain Pure Sample B Visual & Olfactory Inspection (Appearance, Color, Odor) A->B C Density / Specific Gravity (OECD 109 / ASTM D1045) B->C D Refractive Index (ASTM D1045) B->D E Boiling Point (OECD 103) B->E F Melting / Freezing Point (OECD 102) B->F G Water Solubility (OECD 105) C->G H Partition Coefficient (Log Kow) (OECD 107) C->H I Vapor Pressure (OECD 104) C->I J Flash Point (e.g., ASTM D92) C->J K Compile & Verify Data (e.g., Technical Data Sheet) G->K H->K I->K J->K

Sources

dimethyl 3,3'-thiodipropanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl 3,3'-Thiodipropanoate

Authored by a Senior Application Scientist

Introduction

This compound (DMTDP), a thioether diester, is a versatile chemical intermediate with significant applications across multiple industrial and research sectors. Its unique molecular architecture, featuring a central sulfur atom flanked by two propionate ester groups, imparts valuable properties that are leveraged in polymer chemistry, organic synthesis, and the development of novel materials. This guide provides a comprehensive overview of DMTDP, delving into its fundamental properties, synthesis methodologies, key applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Molecular and Physicochemical Properties

This compound is an organic compound with the molecular formula C₈H₁₄O₄S and a molecular weight of approximately 206.26 g/mol .[1][2][3] It is formally the dimethyl ester of 3,3'-thiodipropionic acid.[1] At room temperature, it exists as a colorless to pale yellow liquid.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₄S[1][3][4][5]
Molecular Weight 206.26 g/mol [1][2][3][4][5]
CAS Number 4131-74-2[1][3][4]
Appearance Colorless to pale yellow liquid[3][4]
Density 1.198 g/mL at 25 °C[3][6]
Boiling Point 148 °C at 18 mm Hg[3][6]
Refractive Index (n²⁰/D) 1.475[3][6]
Solubility Miscible with common organic solvents (e.g., ethanol, ether); immiscible with water.[4]
Storage Temperature Room temperature, sealed in a dry environment.[3]

The presence of the thioether linkage is central to the reactivity and utility of DMTDP. This sulfur atom can be readily oxidized, which is the basis for its primary application as a precursor to secondary antioxidants. The ester functionalities provide sites for hydrolysis or transesterification, enabling its use as a versatile building block in organic synthesis.[1]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Direct Esterification of 3,3'-Thiodipropionic Acid

This classical approach involves the Fischer esterification of 3,3'-thiodipropionic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Workflow Diagram: Direct Esterification

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process TDP 3,3'-Thiodipropionic Acid Reaction Esterification Reaction TDP->Reaction MeOH Methanol (Excess) MeOH->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Heat Reflux Heat->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of DMTDP via direct esterification.

The rationale behind using excess methanol is to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired diester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Michael Addition of Sodium Hydrosulfide to Methyl Acrylate

A more modern and atom-economical approach involves the conjugate addition of a sulfur nucleophile to methyl acrylate. A patented process describes the reaction of methyl acrylate with sodium hydrosulfide in a protonic solvent.[7]

Reaction Scheme: Michael Addition Route

G Reactants 2 CH₂=CHCOOCH₃ + NaSH Intermediate [HS-CH₂-CH₂-COOCH₃] Reactants->Intermediate Michael Addition Product S(CH₂CH₂COOCH₃)₂ Intermediate->Product Second Addition

Caption: Simplified reaction scheme for DMTDP synthesis from methyl acrylate.

This method is advantageous as it often proceeds under milder conditions and can be more environmentally friendly, potentially avoiding the use of strong acids and generating fewer byproducts.[7] The use of a phase-transfer catalyst can enhance the reaction rate and yield.[7]

Experimental Protocol: Laboratory Scale Synthesis via Michael Addition [7]

  • Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add methyl acrylate and a phase-transfer catalyst.

  • Reactant Addition: While stirring, slowly add an aqueous solution of sodium hydrosulfide (5-10% by mass) via the dropping funnel.

  • Temperature Control: Maintain the internal reaction temperature between 15-30 °C using a water bath.

  • Reaction Time: Continue stirring for 2-4 hours after the addition is complete.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

This self-validating protocol includes temperature control to manage the exothermic nature of the Michael addition and a standard work-up procedure to isolate and purify the target compound.

Key Applications in Research and Industry

The utility of this compound stems from its bifunctional nature, making it a valuable intermediate in several fields.

Precursor for Thioester Antioxidants

A primary application of DMTDP is as a raw material for the synthesis of secondary (hydroperoxide-decomposing) antioxidants, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP).[4] These larger molecules are widely used as stabilizers in polymers like polypropylene and polyethylene.

Logical Relationship: From DMTDP to Polymer Stabilization

G DMTDP This compound Transesterification Transesterification with Long-Chain Alcohols (e.g., Lauryl Alcohol) DMTDP->Transesterification Antioxidant Thioester Antioxidant (e.g., DLTDP) Transesterification->Antioxidant Stabilization Decomposition of Hydroperoxides Antioxidant->Stabilization Incorporated into Polymer Polymer Matrix (e.g., Polypropylene) Polymer->Stabilization Protects Degradation Inhibition of Polymer Degradation Stabilization->Degradation

Sources

solubility of dimethyl 3,3'-thiodipropanoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Dimethyl 3,3'-Thiodipropanoate in Organic Solvents

Introduction

This compound (CAS No. 4131-74-2) is a sulfur-containing diester recognized for its role as a key intermediate in the synthesis of various industrial chemicals.[1] Primarily, it serves as a precursor for antioxidants, particularly thioesters like dilauryl thiodipropionate and distearyl thiodipropionate, which are widely used as thermal stabilizers in polymers such as polypropylene and polyethylene. Its structural backbone is also incorporated into pharmaceuticals and other specialty organic compounds.[1]

For researchers and process chemists in drug development and polymer science, understanding the solubility of this compound in various organic solvents is of paramount importance. Solubility data governs critical processes, including:

  • Reaction Kinetics: Ensuring homogenous conditions for chemical synthesis.

  • Crystallization & Purification: Designing efficient protocols for isolating the pure compound.

  • Formulation: Developing stable liquid formulations for downstream applications.

  • Process Safety & Handling: Establishing safe operating parameters for storage and transport.

This technical guide provides a comprehensive overview of the solubility of this compound, presents a robust methodology for its experimental determination, and discusses the thermodynamic principles that govern its solvation.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Name This compound[2]
Synonyms 3,3'-Thiobispropionic acid dimethyl ester[2]
CAS Number 4131-74-2[2]
Molecular Formula C₈H₁₄O₄S[2]
Molecular Weight 206.26 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Density 1.198 g/mL at 25 °C[1]
Boiling Point 148 °C at 18 mm Hg[1]

Solubility Profile in Organic Solvents

The solubility of this compound is a function of solvent polarity, temperature, and the specific intermolecular forces at play (dipole-dipole interactions, London dispersion forces). While general chemical data sheets often state that it is miscible with common organic solvents, precise quantitative data is necessary for scientific and process development applications.

A key study has systematically determined the mole fraction solubility of this compound in twelve pure organic solvents across a temperature range of 283.15 K to 323.15 K. This data provides the most authoritative and comprehensive overview currently available.

Table 1: Summary of Investigated Solvents for this compound Solubility

Solvent ClassSolventTemperature Range (K)
Alcohols Methanol283.15 - 323.15
Ethanol283.15 - 323.15
Propan-1-ol283.15 - 323.15
Propan-2-ol283.15 - 323.15
Butan-1-ol283.15 - 323.15
Butan-2-ol283.15 - 323.15
Esters Methyl Acetate283.15 - 323.15
Ethyl Acetate283.15 - 323.15
Ketones Acetone283.15 - 323.15
Butan-2-one283.15 - 323.15
Nitriles Acetonitrile283.15 - 323.15
Amides N,N-Dimethylformamide283.15 - 323.15

The specific mole fraction solubility data at each temperature for the solvents listed above can be found in the primary reference.

General Solubility Trends: Based on the principles of "like dissolves like," the solubility of this diester is expected to be highest in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. The two ester groups and the central thioether linkage contribute to its polarity. In general, solubility in all investigated solvents increases with a rise in temperature, indicating that the dissolution process is endothermic.

Experimental Determination of Solubility

To ensure scientific integrity and reproducibility, a robust and self-validating protocol for determining solid-liquid equilibrium (SLE) is essential. The static gravimetric method is a reliable and widely used technique for generating high-quality solubility data.

Protocol: Isothermal Static Gravimetric Method

This protocol describes the steps to determine the solubility of a solid solute (after freezing) in a liquid solvent at a constant temperature.

  • Preparation of Solvent-Solute Mixtures:

    • Prepare a series of sealed vials or jacketed glass reactors.

    • Add an excess amount of solid this compound to a known mass of the chosen organic solvent in each vial. The presence of excess solid solute is critical to ensure that saturation is achieved and a true equilibrium is established.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath or shaking incubator set to the desired temperature (e.g., 283.15 K).

    • Agitate the mixtures continuously using magnetic stirrers for a sufficient period (typically 12-24 hours) to ensure the system reaches solid-liquid equilibrium. The equilibration time should be determined empirically by taking measurements at sequential time points until the concentration of the supernatant remains constant.

  • Phase Separation:

    • Stop agitation and allow the vials to rest in the temperature-controlled bath for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant. Maintaining the temperature is crucial to prevent precipitation or further dissolution.

  • Sampling and Analysis:

    • Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe. To prevent precipitation, the syringe can be fitted with a filter to exclude any suspended solid particles.

    • Transfer the sample into a pre-weighed vial.

    • Determine the mass of the collected saturated solution.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the sample vial under vacuum at a slightly elevated temperature until a constant mass is achieved. This removes the volatile solvent, leaving only the dissolved this compound.

    • Weigh the vial containing the dry solute residue. The difference between this mass and the empty vial's mass gives the mass of the dissolved solute.

  • Calculation of Mole Fraction Solubility:

    • The mole fraction solubility (x₁) is calculated using the following formula: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

      • m₁ = mass of the dissolved solute (this compound)

      • M₁ = molar mass of the solute (206.26 g/mol )

      • m₂ = mass of the solvent (calculated as the mass of the saturated solution minus the mass of the solute)

      • M₂ = molar mass of the solvent

  • Repetition:

    • Repeat the entire process for each desired temperature and for each of the twelve organic solvents to generate a comprehensive solubility dataset.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Gravimetric Analysis cluster_calc 5. Calculation A Add excess solute to known mass of solvent B Agitate at constant T (12-24 hours) A->B C Cease agitation, allow solid to settle (2-4 hours) B->C Achieve equilibrium D Withdraw known mass of clear supernatant C->D E Evaporate solvent under vacuum D->E F Weigh dry solute residue E->F G Calculate mole fraction solubility (x₁) F->G

Caption: Workflow for the isothermal static gravimetric method.

Thermodynamic Analysis and Modeling

To enhance the utility of the experimental data, it is correlated using various thermodynamic models. These models not only validate the experimental results but also allow for the interpolation of solubility at temperatures not explicitly measured. The primary study on this compound utilized four key models:

  • Modified Apelblat Equation: An empirical model that relates mole fraction solubility to temperature. It is widely used for its simplicity and accuracy in fitting experimental data.

  • λh (Buchowski) Equation: A two-parameter model that is particularly useful for systems where the solute and solvent have different molecular sizes.

  • Wilson Model: A model based on the concept of local compositions, which accounts for the differences in intermolecular forces and provides a good representation of liquid-phase non-ideality.

  • Non-Random Two-Liquid (NRTL) Model: Another local composition model that is effective for describing the behavior of non-ideal mixtures and is applicable to a wide range of systems.

The successful correlation of the experimental data with these established models provides a high degree of confidence in the accuracy of the measurements and allows for the calculation of important thermodynamic properties of the solution, such as the Gibbs energy, enthalpy, and entropy of dissolution.

Conclusion

This technical guide has synthesized the available authoritative data on the solubility of this compound in a range of common organic solvents. The solubility is dependent on the solvent's nature and increases with temperature. For precise process design and scientific research, the quantitative data from dedicated solid-liquid equilibrium studies is indispensable. The provided experimental protocol for the static gravimetric method offers a reliable framework for researchers to validate or expand upon this data in their own laboratories. The application of thermodynamic models further enhances the value of such data, enabling robust process modeling and optimization.

References

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An In-depth Technical Guide to the Fundamental Chemistry of Thiodipropionate Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the fundamental chemistry, mechanisms, and applications of thiodipropionate esters. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights into the synthesis, properties, and antioxidant activity of this important class of compounds.

Introduction to Thiodipropionate Esters

Thiodipropionate esters are a class of sulfur-containing organic compounds characterized by a thioether linkage connecting two propionate ester groups. The generalized structure is S(CH₂CH₂COOR)₂, where 'R' represents an alkyl group. These esters, most notably Dilauryl Thiodipropionate (DLTDP) and Distearyl Thiodipropionate (DSTDP), are widely utilized as secondary antioxidants in various industries.[1] They are particularly valued for their ability to provide long-term thermal stability to materials like polyolefins, rubbers, and adhesives.[2]

Their primary function is to decompose hydroperoxides, which are unstable intermediates formed during the auto-oxidation of organic materials.[3][4] By converting these hydroperoxides into stable, non-radical products, thiodipropionate esters effectively interrupt the degradation chain reaction, thus preserving the material's integrity and extending its lifespan.[3][5] This mechanism is often synergistic with primary antioxidants, such as hindered phenols, which scavenge free radicals directly.[2][3]

G

General chemical structure of thiodipropionate esters.

Synthesis of Thiodipropionate Esters

The synthesis of thiodipropionate esters is primarily achieved through two main routes: the direct esterification of thiodipropionic acid with a corresponding alcohol or through transesterification from a precursor ester like dimethyl thiodipropionate.[6]

Synthesis via Michael Addition and Esterification

A common industrial method involves the Michael addition of hydrogen sulfide to an acrylic ester, such as methyl acrylate, in the presence of a basic catalyst.[6][7] The resulting dimethyl thiodipropionate can then be used as an intermediate for transesterification with longer-chain fatty alcohols to produce esters like DLTDP or DSTDP.[6]

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Transesterification 2 CH₂=CHCOOR' 2 Acrylate Ester H2S H₂S catalyst1 Base Catalyst intermediate S(CH₂CH₂COOR')₂ (Dialkyl Thiodipropionate) intermediate2 S(CH₂CH₂COOR')₂ ROH 2 R-OH (Fatty Alcohol) catalyst2 Catalyst final_product S(CH₂CH₂COOR)₂ (Target Ester) byproduct 2 R'-OH

A two-step synthesis pathway for thiodipropionate esters.
Experimental Protocol: Synthesis of Methyl β-Thiodipropionate

This protocol is adapted from a standard organic synthesis procedure for preparing thiodipropionate esters via the addition of hydrogen sulfide to an acrylic ester.[7]

Materials:

  • Methyl acrylate (1.74 moles)

  • Sodium acetate trihydrate (0.73 mole)

  • 95% Ethanol (800 ml)

  • Hydrogen sulfide gas

  • Ether

  • Anhydrous sodium sulfate

  • 2-L two-necked flask, reflux condenser, gas bubbler tube, steam bath, distillation apparatus

Procedure:

  • Reaction Setup: In a 2-L two-necked flask equipped with a reflux condenser and a gas bubbler tube, combine 150 g (1.74 moles) of methyl acrylate, 100 g (0.73 mole) of sodium acetate trihydrate, and 800 ml of 95% ethanol.[7] This should be performed in a fume hood.

  • Initiating the Reaction: Heat the mixture on a steam bath until the solid dissolves and the solution is gently refluxing.[7]

  • Hydrogen Sulfide Addition: Introduce a steady stream of hydrogen sulfide gas through the bubbler tube into the boiling solution. Continue heating and gas flow for 25 hours.[7]

  • Solvent Removal: After 25 hours, stop the gas flow and replace the reflux condenser with a distillation setup. Distill the solvent and any unreacted methyl acrylate from the mixture using a steam bath.[7]

  • Extraction: To the residue in the flask, add approximately 200 ml of ether and 400 ml of water. Agitate thoroughly and separate the layers. Wash the aqueous layer with four 50-ml portions of ether.[7]

  • Drying and Purification: Combine all ether extracts and dry them over anhydrous sodium sulfate. Remove the ether by distillation on a steam bath. The remaining residue is then distilled under reduced pressure to yield methyl β-thiodipropionate.[7]

Chemical and Physical Properties

Thiodipropionate esters are typically white, crystalline solids at room temperature.[8] They are generally insoluble in water but show good solubility in organic solvents like benzene, toluene, and chloroform.[2][9][10] Their low volatility and high melting points make them suitable for use in high-temperature applications such as polymer processing.[2]

PropertyDilauryl Thiodipropionate (DLTDP)Distearyl Thiodipropionate (DSTDP)Reference(s)
CAS Number 123-28-4693-36-7[2]
Molecular Formula C₃₀H₅₈O₄SC₄₂H₈₂O₄S[2]
Molecular Weight 514.84 g/mol 683.18 g/mol [2]
Appearance White crystalline flakes/powderWhite crystalline powder/granules[2]
Melting Point 40-42 °C63.5-68.5 °C[2]
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in benzene, toluene[2][10]

Mechanism of Antioxidant Action

Thiodipropionate esters function as secondary or "hydroperoxide-decomposing" antioxidants.[3] The primary antioxidant mechanism involves the decomposition of hydroperoxides (ROOH), which are formed during the auto-oxidation of polymers. These hydroperoxides can break down into highly reactive radicals that propagate further degradation.[3]

The thioether sulfur in the thiodipropionate ester is the key to its functionality. It reacts with hydroperoxides to convert them into stable alcohols, effectively neutralizing them without generating new free radicals.[3][11] This process involves the oxidation of the sulfur atom, leading to the formation of sulfoxide and sulfone derivatives.[3]

G Polymer Polymer Chain (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Initiation Initiation (Heat, UV Light) Initiation->Polymer ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ O2 O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Polymer2 Polymer Chain (RH) Degradation Further Degradation (Chain Scission, Crosslinking) ROOH->Degradation → RO• + •OH StableProducts Stable Products (e.g., Alcohols, Sulfoxides) ROOH->StableProducts Decomposition Thioester Thiodipropionate Ester S(CH₂CH₂COOR)₂ Thioester->StableProducts

The role of thiodipropionate esters in halting polymer degradation.

Applications

The primary application of thiodipropionate esters is as stabilizers for polymers. They are widely used in polyolefins (polypropylene, polyethylene), ABS, PVC, and synthetic rubbers to protect against degradation during processing and throughout the product's service life.[1][2] They are also used in lubricants, oils, and adhesives.

In the cosmetics and personal care industry, these esters, particularly DLTDP and DSTDP, are used for their antioxidant properties to prevent the oxidation of formulations, thereby extending shelf life and maintaining product stability.[8][12][13] They also function as emollients and skin-conditioning agents.[8] Usage levels in cosmetics are typically 1% or less.[12]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the determination and quantification of thiodipropionate esters.

Experimental Protocol: RP-HPLC for DLTDP Analysis

This protocol outlines a general approach for the analysis of DLTDP using reverse-phase HPLC.[14]

Instrumentation & Columns:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Symmetry C18 column or equivalent.

Mobile Phase:

  • Methanol/Water mixture (e.g., 98:2 v/v).[14] For MS detection, a volatile acid like formic acid should be used instead of non-volatile acids like phosphoric acid.[15]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of DLTDP in a suitable solvent (e.g., acetonitrile or the mobile phase) at known concentrations.

  • Sample Preparation: Extract the DLTDP from the sample matrix (e.g., polymer, cosmetic cream) using an appropriate solvent. This may involve dissolution, sonication, and filtration to remove insoluble components.

  • Chromatographic Conditions:

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Injection Volume: Inject a fixed volume (e.g., 10-20 µL) of the standards and prepared samples.

    • Detection: Monitor the eluent at a wavelength where DLTDP absorbs, or use MS for more selective detection.

  • Quantification: Construct a calibration curve by plotting the peak area of the DLTDP standards against their concentration. Use this curve to determine the concentration of DLTDP in the prepared samples.

Safety and Regulatory Status

Thiodipropionic acid and its dialkyl esters, including DLTDP and DSTDP, have undergone safety assessments. Studies have shown that they do not exhibit significant toxicity in acute or repeated oral dose studies.[8][16] They are not found to be skin or eye irritants or sensitizers in animal studies.[16] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that these ingredients are safe for use in cosmetic products when formulated to be non-irritating.[16] In the United States, the Food and Drug Administration (FDA) has listed thiodipropionic acid and dilauryl thiodipropionate as Generally Recognized As Safe (GRAS) for use as chemical preservatives in food and for use in food packaging materials.[17]

Conclusion

Thiodipropionate esters are highly effective secondary antioxidants that play a crucial role in the stabilization of a wide range of materials, from industrial polymers to cosmetic formulations. Their unique mechanism of decomposing hydroperoxides without generating harmful free radicals makes them indispensable for ensuring long-term thermal and oxidative stability. A thorough understanding of their synthesis, chemical properties, and mechanism of action allows for their effective application and the development of robust, long-lasting products.

References

  • Ataman Kimya. (n.d.). DISTEARYL THIODIPROPIONATE.
  • UniVOOK. (2024, July 8). Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA).
  • Paula's Choice. (n.d.). What is Dilauryl Thiodipropionate?.
  • Johnson, W., Jr., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr., Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2010). Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. International Journal of Toxicology, 29(4 Suppl), 163S–179S. [Link]

  • ChemicalBook. (2023, September 20). Distearyl thiodipropionate: properties, applications and safety.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Antioxidant Mechanisms of Thiodipropionates. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD website.
  • Ataman Kimya. (n.d.). DILAURYL THIODIPROPIONATE.
  • ChemicalBook. (2023, September 18). Dilauryl thiodipropionate: properties, applications in cosmetics and safety.
  • Scott, G. (1968). Mechanisms of Antioxidant Action: Esters of Thiodipropionic Acid. Chemical Communications (London), (22), 1432. [Link]

  • Cosmetics Info. (n.d.). Distearyl Thiodipropionate.
  • Organic Syntheses. (n.d.). METHYL β-THIODIPROPIONATE.
  • ChemicalBook. (2019, November 21). Applications of Distearyl thiodipropionate as an Antioxidant.
  • IPG. (n.d.). Distearyl thiodipropionate; Antioxidant DSTDP, ADCHEM DSTDP.
  • ChemicalBook. (n.d.). Dilauryl thiodipropionate | 123-28-4.
  • ChemicalBook. (n.d.). Distearyl thiodipropionate | 693-36-7.
  • UniVOOK. (2024, July 12). Preserving Performance: Exploring Plastic and Rubber Antioxidant DSTDP.
  • Scott, G. (1968). Mechanisms of antioxidant action: esters of thiodipropionic acid. Chemical Communications (London), 1432a. [Link]

  • ToxServices LLC. (2021, October 5). DILAURYL THIODIPROPIONATE (CAS #123-28-4) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT.
  • ECHEMI. (n.d.). 123-28-4, Dilauryl thiodipropionate Formula.
  • Knowde. (n.d.). Distearyl thiodipropionate - Polymer Additives.
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  • SIELC Technologies. (2018, February 16). Distearyl thiodipropionate.
  • ChemicalBook. (n.d.). Dilauryl thiodipropionate CAS#: 123-28-4.
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  • Al-Malaika, S., Goodwin, C., Issenhuth, S., & Burdick, D. (2001). High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 2: Optimization and efficacy via encapsulation with silicate fillers. Polymer Degradation and Stability, 73(3), 491-503. [Link]

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  • Cosmetics Info. (n.d.). Thiodipropionic Acid.
  • Shodex. (n.d.). Recycle Analysis of Lauryl Stearyl Thiodipropionate.
  • Wang, H. (2011). RP-HPLC Determination of the Anti-oxidant Dilauryl Thiodipropionate. Physical Testing and Chemical Analysis.
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A Comprehensive Guide to the Safe Laboratory Handling of Dimethyl 3,3'-Thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of dimethyl 3,3'-thiodipropanoate (DMTDP) in a research and development environment. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols. By grounding our recommendations in the specific physicochemical and toxicological properties of DMTDP, we aim to create a self-validating system of safety that protects personnel and ensures experimental integrity.

Compound Identification and Core Physicochemical Properties

This compound (CAS No. 4131-74-2) is a thioester widely used as a chemical intermediate, particularly as a precursor for antioxidants and as a building block in organic synthesis.[1][2][3] Its physical and chemical characteristics are fundamental to understanding its handling requirements. The compound is a colorless to pale yellow liquid with a mild, ester-like odor.[1] It is stable under normal laboratory conditions but reactive with strong oxidizing agents.[4][5]

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 4131-74-2 [1][2][6][7]
Molecular Formula C₈H₁₄O₄S [1][2][3][4]
Molecular Weight 206.26 g/mol [1][2][3][7]
Appearance Colorless to pale yellow liquid [1][3]
Boiling Point 280-285°C @ 760 mmHg; 148°C @ 18 mmHg [1][2]
Density ~1.198 g/mL at 25°C [2]
Flash Point > 93°C (> 199°F) [4]

| Solubility | Insoluble in water; Miscible with common organic solvents |[1][4] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with DMTDP is the cornerstone of safe laboratory practice. While not acutely toxic, it presents tangible risks that necessitate careful management. The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of vapors.[4]

Table 2: GHS Hazard Classification for this compound

Hazard Class GHS Code Signal Word Hazard Statement Source(s)
Acute Toxicity (Oral) H303 Warning May be harmful if swallowed. [4]
Skin Irritation H315 Warning Causes skin irritation. [4]

| Eye Irritation | H320 | Warning | Causes eye irritation. |[4] |

Toxicological Profile:

  • Skin and Eye Irritation: Direct contact with the liquid can cause skin irritation.[4][5] Vapors may also irritate the eyes and skin.[4] The causality lies in the chemical's ability to interact with and potentially disrupt cell membranes, leading to an inflammatory response.

  • Inhalation: While the vapor pressure is low, inhalation of vapors or aerosols, particularly at elevated temperatures, can cause irritation to the respiratory system.[4]

  • Ingestion: The compound may be harmful if swallowed, with symptoms potentially delayed.[4]

  • Carcinogenicity: DMTDP is not classified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or ACGIH.[4]

Reactivity Profile: The compound is generally stable; however, it must be stored away from strong oxidizing agents such as nitrates, peroxides, and chlorates, as reactions can occur.[4][5] Hazardous decomposition upon combustion yields toxic carbon oxides (CO, CO₂) and sulfur oxides (SOx).[4][8]

Hierarchy of Controls: A Proactive Safety Framework

Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective measures. This framework is crucial for minimizing exposure to DMTDP.

cluster_0 cluster_1 a Elimination / Substitution b Engineering Controls (e.g., Fume Hood) c Administrative Controls (e.g., SOPs, Training) d Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) l2 Least Effective l1 Most Effective

Caption: Hierarchy of Controls for managing DMTDP exposure.

  • Engineering Controls: The primary method for controlling exposure to DMTDP vapors is to handle the chemical within a certified chemical fume hood.[6][8] This ensures that any vapors are captured at the source and not released into the laboratory environment. An eyewash station and safety shower must be readily accessible.[5]

  • Administrative Controls: All personnel must be trained on this specific safety guide and the associated Standard Operating Procedures (SOPs). Areas where DMTDP is used or stored should be clearly marked. Eating, drinking, and smoking are strictly prohibited in these areas.[4]

  • Personal Protective Equipment (PPE): PPE is the final line of defense. Its use does not replace the need for engineering and administrative controls.

    • Eye Protection: Tightly fitting chemical safety goggles are mandatory.[4]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. The suitability of a specific glove type should be confirmed with the manufacturer.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

    • Skin and Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[4]

    • Respiratory Protection: A respirator is typically not required when handling small quantities inside a functional fume hood. However, a positive-pressure, air-supplying respirator should be used if there is a potential for uncontrolled release, during large-scale operations, or when engineering controls are not sufficient.[4]

Standard Operating Protocol for Safe Handling

This protocol provides a self-validating workflow for the routine laboratory use of this compound.

  • Preparation and Pre-Use Inspection:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.

    • Don the required PPE: chemical safety goggles, appropriate gloves, and a lab coat.

    • Inspect the DMTDP container for any signs of damage or leakage before moving it.

  • Chemical Transfer and Dispensing:

    • Perform all transfers of DMTDP inside the fume hood.

    • Ground containers if there is a risk of static discharge, especially when transferring larger quantities.[10]

    • Use appropriate tools (e.g., glass pipettes with a bulb, syringes) to transfer the liquid. Avoid pouring directly from large containers to minimize splashing.

    • Keep the container tightly closed when not in use to prevent vapor release.[6][8]

  • Use in Experimental Setups:

    • Conduct all reactions involving DMTDP within the fume hood.

    • Ensure any apparatus is securely clamped and stable.

    • If heating the substance, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely.

  • Post-Procedure Cleanup:

    • Decontaminate any non-disposable equipment that has come into contact with DMTDP.

    • Wipe down the work surface inside the fume hood.

    • Dispose of all contaminated disposable materials (gloves, pipette tips, wipes) in a designated, sealed hazardous waste container.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[8][9]

Accidental Release and Spill Management

Prompt and correct action is critical in the event of a spill. The following workflow outlines the decision-making process for safe and effective cleanup.

start_node start_node decision_node decision_node process_node process_node alert_node alert_node end_node end_node spill Spill Discovered assess Assess Spill Size & Location spill->assess small_spill Small Spill? (<100 mL, Contained in Hood) assess->small_spill Contained large_spill Large Spill? (>100 mL or Outside Hood) assess->large_spill Uncontained small_spill->large_spill No alert_others Alert others in the lab small_spill->alert_others Yes evacuate Evacuate immediate area large_spill->evacuate Yes don_ppe Don additional PPE (if necessary) alert_others->don_ppe absorb Cover with inert absorbent (sand, vermiculite) don_ppe->absorb collect Collect material into waste container absorb->collect clean Decontaminate area collect->clean dispose Seal & label waste for disposal clean->dispose call_ehs Call Emergency Response / EHS evacuate->call_ehs

Sources

An In-depth Technical Guide to the Chemical Reactivity of the Thioether Linkage in Dimethyl 3,3'-thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thioether Linkage as a Nexus of Reactivity and Functionality

Dimethyl 3,3'-thiodipropanoate, a seemingly simple dialkyl thioether, possesses a rich and versatile chemical reactivity profile centered around its sulfur atom. This guide, intended for researchers, scientists, and professionals in drug development, will provide a comprehensive exploration of the chemical transformations of this thioether linkage. Far from being a mere structural component, the thioether bond in this compound serves as a dynamic hub for a variety of chemical reactions, including oxidation, S-alkylation, and cleavage. These reactions are not only of fundamental academic interest but also have significant practical implications in fields ranging from materials science to medicinal chemistry. Understanding the nuances of this reactivity is paramount for harnessing the full potential of this molecule in applications such as the design of stimuli-responsive drug delivery systems and the development of advanced polymer antioxidants. This guide will delve into the core reactions of the thioether linkage, providing not only the "what" but also the "why" behind the experimental choices, thereby offering a deeper, more intuitive understanding of its chemical behavior.

I. Oxidation: A Gateway to Modulating Polarity and Function

The oxidation of the thioether linkage in this compound to its corresponding sulfoxide and sulfone derivatives represents a fundamental transformation with profound implications for its application, particularly in drug delivery. This process involves the sequential addition of oxygen atoms to the sulfur, leading to a significant increase in polarity and altering the molecule's physical and chemical properties.

Mechanism of Oxidation

The oxidation of thioethers generally proceeds through a nucleophilic attack of the sulfur atom on an electrophilic oxygen source. The reaction can be finely controlled to yield either the sulfoxide or the sulfone, depending on the oxidant and reaction conditions.

The initial oxidation to the sulfoxide is often the more readily controlled step. Stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone.

Diagram: Oxidation of this compound

Oxidation Thioether This compound (Thioether) Sulfoxide Dimethyl 3,3'-sulfinyldipropanoate (Sulfoxide) Thioether->Sulfoxide [O] (e.g., H₂O₂, m-CPBA) Sulfone Dimethyl 3,3'-sulfonyldipropanoate (Sulfone) Sulfoxide->Sulfone [O] (e.g., excess H₂O₂, KMnO₄)

Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.

Kinetics of Thioether Oxidation: Implications for ROS-Responsive Systems
Experimental Protocol: Selective Oxidation to Sulfoxide

The selective oxidation of a thioether to a sulfoxide requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation to the sulfone. Hydrogen peroxide is a common and environmentally benign oxidant for this purpose.[3]

Objective: To synthesize dimethyl 3,3'-sulfinyldipropanoate (the sulfoxide of this compound).

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the cooled solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude sulfoxide.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Provides good solubility for the starting material and is compatible with the oxidizing conditions.

  • Ice Bath: The oxidation is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent over-oxidation.

  • Slow Addition of H₂O₂: Prevents a rapid temperature increase and allows for better control over the reaction.

  • TLC Monitoring: Essential for determining the reaction endpoint and preventing the formation of the sulfone.

  • Sodium Sulfite Quench: Reduces any excess hydrogen peroxide.

II. S-Alkylation: Formation of Sulfonium Salts

The lone pair of electrons on the sulfur atom of the thioether linkage in this compound allows it to act as a nucleophile, reacting with alkyl halides to form ternary sulfonium salts.[4] This reaction is a classic example of an S-alkylation and proceeds via an S_N2 mechanism.[4]

Mechanism of S-Alkylation

The reaction involves the direct displacement of a halide ion from an alkyl halide by the sulfur atom of the thioether. The result is the formation of a positively charged sulfonium ion.

Diagram: S-Alkylation of this compound

S_Alkylation Thioether This compound SulfoniumSalt Sulfonium Salt Thioether->SulfoniumSalt S_N2 reaction AlkylHalide R-X (Alkyl Halide) AlkylHalide->SulfoniumSalt

Caption: S-Alkylation of the thioether to form a sulfonium salt.

Experimental Protocol: Synthesis of a Sulfonium Salt

Objective: To synthesize a sulfonium salt from this compound and an alkyl iodide.

Materials:

  • This compound

  • Methyl iodide

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Add methyl iodide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the sulfonium salt.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Prevents potential side reactions with water.

  • Excess Alkyl Halide: Drives the reaction to completion.

  • Diethyl Ether as Solvent: A relatively non-polar solvent that often facilitates the precipitation of the ionic sulfonium salt product.

III. C-S Bond Cleavage: Deconstruction of the Thioether Linkage

While thioether linkages are generally stable, recent advances in synthetic organic chemistry have led to the development of methods for the selective cleavage of the C(sp³)–S bond.[5] These reactions are of significant interest as they allow for the disconnection of molecular frameworks at the thioether position.

Mechanisms of C-S Bond Cleavage

Metal-free C-S bond cleavage can be achieved using various reagents, including N-halosuccinimides.[5] The mechanism often involves the formation of a sulfonium intermediate, which then undergoes cleavage.

IV. Hydrolysis of Ester Functionalities

It is important to note that this compound also contains two ester functional groups, which are susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond to yield the corresponding carboxylic acid and methanol. The thioether linkage is generally stable to these conditions.

Mechanism of Ester Hydrolysis

Under basic conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion on the ester carbonyl. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making it more electrophilic for attack by water.

V. Applications in Drug Development and Materials Science

The chemical reactivity of the thioether linkage in this compound and its derivatives underpins their use in several advanced applications.

Redox-Responsive Drug Delivery

As previously discussed, the oxidation of the thioether to a more polar sulfoxide or sulfone is a key principle in the design of ROS-responsive drug delivery systems.[1][2][6] Polymers containing thioether linkages can self-assemble into nanoparticles in aqueous environments.[6][7] In the presence of elevated ROS levels, the oxidation of the thioether groups increases the hydrophilicity of the polymer, leading to the disassembly of the nanoparticles and the release of the encapsulated drug.[6][7]

Diagram: Thioether-Based ROS-Responsive Drug Delivery

DrugDelivery cluster_0 Low ROS Environment cluster_1 High ROS Environment (e.g., Tumor) Nanoparticle Self-Assembled Nanoparticle (Hydrophobic Thioether Core) Drug Encapsulated Disassembled Disassembled Polymer (Hydrophilic Sulfoxide/Sulfone) Drug Released Nanoparticle->Disassembled Oxidation of Thioether Linkages

Caption: ROS-triggered disassembly of a thioether-containing nanoparticle.

Polymer Antioxidants

Thiodipropionate derivatives, such as dilauryl thiodipropionate and distearyl thiodipropionate, are widely used as secondary antioxidants in polymers like polyethylene and polypropylene.[8] They function by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers, into non-radical, stable products.[8] This action protects the polymer from degradation during processing and throughout its service life.[8] this compound serves as a key building block for the synthesis of these long-chain thioester antioxidants.[9]

Conclusion

The thioether linkage in this compound is a versatile functional group that undergoes a range of important chemical transformations. Its oxidation to sulfoxides and sulfones provides a powerful tool for modulating polarity, a feature that is ingeniously exploited in the design of stimuli-responsive drug delivery systems. The nucleophilicity of the sulfur atom allows for S-alkylation to form sulfonium salts, while emerging methods for C-S bond cleavage offer new synthetic possibilities. Coupled with the reactivity of its ester groups, the chemistry of this compound is rich and multifaceted. A thorough understanding of these reactions, their mechanisms, and the factors that control them is essential for leveraging this molecule's full potential in the development of innovative pharmaceuticals and advanced materials.

References

  • Hu, X. L., & Tirelli, N. (2012). Thioether-containing polymers for biomedical applications.
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  • Dijk, M. van, et al. (2010). Regioselective Cleavage of Thioether Linkages in Microcystin Conjugates.
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  • Guo, W., et al. (2018). Visible light sensitizer-catalyzed highly selective photo oxidation from thioethers into sulfoxides under aerobic condition. Scientific Reports, 8(1), 1-8.
  • Wang, H., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 7(1), 136-144.
  • ResearchGate. (n.d.). Control experiments for synthesis of dialkyl thioethers. (a) thioetherification of thiols. ResearchGate.[Link]

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A Comprehensive Technical Guide to Dimethyl 3,3'-Thiodipropanoate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 3,3'-thiodipropanoate (DMTDP), a thioether and a diester, is a pivotal chemical intermediate with the molecular formula C8H14O4S.[1] While seemingly a simple molecule, its strategic combination of a flexible thioether linkage and two reactive ester functionalities makes it a highly versatile building block in organic synthesis. This guide provides an in-depth exploration of DMTDP, elucidating its synthesis, key chemical transformations, and its critical role as a precursor in the production of high-value chemicals, including antioxidants, polymer additives, and pharmaceutical intermediates. For researchers and drug development professionals, understanding the reactivity and potential of DMTDP opens avenues for innovation in materials science and medicinal chemistry.

Physicochemical Properties of this compound

A clear understanding of a chemical's properties is fundamental to its application in synthesis. DMTDP is a colorless to pale yellow liquid with a characteristic mild, ester-like odor.[1][2] Its high boiling point and low volatility make it suitable for high-temperature processing industries.[2]

PropertyValueReference
CAS Number 4131-74-2[3][4]
Molecular Formula C8H14O4S[1][2]
Molecular Weight 206.26 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point 280-285°C (at 760 mmHg); 148°C (at 18 mmHg)[2][3]
Density 1.198 g/mL at 25°C[3]
Refractive Index n20/D 1.475[3]
Solubility Miscible with common organic solvents; immiscible with water[2]

Synthesis of this compound

The industrial production of DMTDP is primarily achieved through two efficient routes: direct esterification and the Michael addition of a sulfur source to an acrylate.

Direct Esterification

This traditional method involves the reaction of 3,3'-thiodipropionic acid with methanol in the presence of an acid catalyst.[1] The reaction is an equilibrium process, and typically requires the removal of water to drive it towards the product.

Michael Addition of Sodium Hydrosulfide to Methyl Acrylate

A more modern and atom-economical approach involves the reaction of methyl acrylate with a sulfur source like sodium hydrosulfide.[5] This method avoids the pre-synthesis of 3,3'-thiodipropionic acid. The reaction is often facilitated by a phase-transfer catalyst to enhance the reaction rate and yield.[5]

G cluster_reactants Reactants cluster_conditions Conditions MA1 2 x Methyl Acrylate (CH2=CHCOOCH3) DMTDP This compound MA1->DMTDP NaSH Sodium Hydrosulfide (NaSH) NaSH->DMTDP PTC Phase-Transfer Catalyst PTC->DMTDP Solvent Proton Solvent (e.g., Water) Solvent->DMTDP

Caption: Synthesis of DMTDP via Michael Addition.

Experimental Protocol: Synthesis via Michael Addition

This protocol is based on a patented, high-yield process.[5]

Materials:

  • Methyl acrylate

  • Sodium hydrosulfide (NaSH) solution (5-10% in a proton solvent like water)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Dichloromethane (for extraction)

Procedure:

  • Charge a reactor with methyl acrylate and the phase-transfer catalyst (1-5% of total reactant mass).

  • Begin agitation and slowly drip in the sodium hydrosulfide solution. The molar ratio of methyl acrylate to NaSH should be approximately 1:0.52-0.6.

  • Maintain the reaction temperature between 15-30°C. Higher temperatures can lead to hydrolysis of the ester product, reducing yield.

  • Monitor the reaction progress using liquid chromatography until the methyl acrylate content is ≤0.1%. The reaction typically takes 2-4 hours.

  • Once complete, perform a liquid-liquid extraction using dichloromethane.

  • Combine the organic phases and remove the solvent via rotary evaporation to yield the final product, a colorless transparent liquid.[5]

Core Applications of DMTDP as a Chemical Intermediate

The utility of DMTDP stems from its ability to undergo specific chemical transformations at its ester or thioether sites.

Precursor to Thioether Antioxidants

The most significant application of DMTDP is as a key raw material for synthesizing secondary (hydroperoxide-decomposing) antioxidants.[2] These antioxidants are crucial for stabilizing polymers like polyolefins, rubbers, and lubricants against thermal degradation.[2][6]

The synthesis involves a transesterification reaction where the methyl groups of DMTDP are replaced by long-chain fatty alcohols, such as lauryl (dodecyl) alcohol or stearyl (octadecyl) alcohol, to produce antioxidants like Dilauryl Thiodipropionate (DLTDP) and Distearyl Thiodipropionate (DSTDP).[6][7][8]

Mechanism of Action: Thioether antioxidants function by decomposing hydroperoxides (ROOH), which are primary products of oxidation, into non-radical, stable products, thereby preventing the propagation of chain reactions that lead to material degradation.[6]

G cluster_reactants Reactants cluster_conditions Conditions DMTDP This compound Antioxidant Dialkyl Thiodipropionate Antioxidant (e.g., DLTDP) DMTDP->Antioxidant Alcohol 2 x Long-Chain Alcohol (R-OH) e.g., Lauryl Alcohol Alcohol->Antioxidant Catalyst Catalyst Catalyst->Antioxidant Heat Heat Heat->Antioxidant Methanol 2 x Methanol (CH3OH) Antioxidant->Methanol Byproduct

Caption: Transesterification of DMTDP to produce antioxidants.

Experimental Protocol: Synthesis of Dilauryl Thiodipropionate (DLTDP)

Materials:

  • This compound (DMTDP)

  • Lauryl alcohol (1-dodecanol)

  • Transesterification catalyst (e.g., sodium methoxide)

  • Vacuum source

Procedure:

  • Charge a reactor equipped with a stirrer, thermometer, and vacuum distillation setup with DMTDP and a molar excess of lauryl alcohol.

  • Add a catalytic amount of sodium methoxide.

  • Heat the mixture under vacuum. The temperature and vacuum level should be controlled to facilitate the removal of the methanol byproduct, driving the equilibrium towards the DLTDP product.

  • Continuously remove methanol via distillation.

  • Monitor the reaction until completion (e.g., by measuring the amount of methanol collected or by GC analysis of the reaction mixture).

  • After the reaction, neutralize the catalyst. The excess lauryl alcohol can be removed by vacuum distillation to yield the purified DLTDP product.

Pharmaceutical and Agrochemical Synthesis

The DMTDP scaffold is a valuable building block for more complex, biologically active molecules. The thioether linkage is a common motif in many pharmaceutical compounds, and the ester groups provide convenient handles for further chemical elaboration, such as amidation or reduction.

  • Isothiazolinone Derivatives: DMTDP is an intermediate in the synthesis of isothiazolinone-based biocides, which are used as antimicrobial agents in various industrial applications.[9][10]

  • Drug Discovery: The related compound, Dimethyl 3,3'-dithiobispropionate, which features a disulfide bond, serves as an intermediate in synthesizing potential drugs for cervical cancer and acts as an inhibitor of the human papillomavirus type 16 E6 protein.[11][12] This highlights the utility of the core propanoate structure in creating targeted therapeutic agents.

Polymer Additives and Other Applications
  • Plasticizers: DMTDP and its derivatives are used in the production of plasticizers, which are added to plastics to enhance their flexibility and durability.[1]

  • Fragrance Industry: Due to its specific odor profile, it finds niche applications in the formulation of fragrances and flavorings.[1]

Key Chemical Reactions of DMTDP

The versatility of DMTDP as an intermediate is defined by its reactivity.

  • Hydrolysis: In the presence of an acid or base catalyst, the ester groups can be hydrolyzed to yield 3,3'-thiodipropionic acid and methanol.[1] This reaction is fundamental for producing the parent diacid, which itself is a valuable chemical used as an antioxidant and heat stabilizer.[13]

  • Transesterification: As detailed above, this reaction is key to producing long-chain thioester antioxidants. It allows for the modification of the ester groups to tailor the final properties of the molecule for specific applications.[1]

  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, enabling the introduction of different functional groups.[1]

  • Amidation: The ester groups can react with primary or secondary amines to form the corresponding amides. This reaction is a common pathway in pharmaceutical synthesis to build peptide-like structures or other complex nitrogen-containing molecules.

G cluster_reactions Key Chemical Transformations DMTDP This compound S(CH2CH2COOCH3)2 Hydrolysis Hydrolysis + H2O, H+/OH- DMTDP->Hydrolysis Transesterification Transesterification + R'OH, Cat. DMTDP->Transesterification Amidation Amidation + R2NH DMTDP->Amidation Product_Acid 3,3'-Thiodipropionic Acid S(CH2CH2COOH)2 Hydrolysis->Product_Acid Product_Ester Dialkyl Ester S(CH2CH2COOR')2 Transesterification->Product_Ester Product_Amide Diamide S(CH2CH2CONR2)2 Amidation->Product_Amide

Sources

A Technical Guide to the Commercial Availability, Procurement, and Quality Assessment of Dimethyl 3,3'-Thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Properties

Dimethyl 3,3'-thiodipropanoate is a diester and thioether characterized by a central sulfur atom linking two propionate chains. A comprehensive understanding of its properties is the first step in its successful application.

Key Identifiers:

  • Chemical Name: this compound[1]

  • Synonyms: Dimethyl thiodipropionate, 3,3'-Thiodipropionic acid dimethyl ester, Bis(2-methoxycarbonylethyl)sulfide[1][2]

  • CAS Number: 4131-74-2[1][2][3][4]

  • Molecular Formula: C₈H₁₄O₄S[1][3]

  • Molecular Weight: 206.26 g/mol [1][3][5]

A summary of its essential physicochemical properties is presented below. This data is critical for designing experimental conditions, ensuring proper handling, and predicting its behavior in various solvent systems.

PropertyValueSource
Appearance Colorless to light yellow clear liquid[1][2][6]
Boiling Point 148 °C at 18 mm Hg[1][3]
Density 1.198 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.475[1][3]
Flash Point >110 °C (>230 °F)[1][3]
Solubility Miscible with common organic solvents; immiscible with water.[6]

Commercial Landscape: Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk industrial needs. Purity levels typically exceed 98%, with Gas Chromatography (GC) being the common method of analysis cited by suppliers.[2]

Major Supplier Overview:

SupplierPurity SpecificationCommon Pack SizesNotes
Sigma-Aldrich (Merck) ≥98%Varies (offered via subsidiaries/partners like Ambeed, Inc.)A primary source for research-grade materials, often providing detailed documentation like Certificates of Analysis.[4]
TCI Chemicals >98.0% (GC)25 mL, 500 mLOffers clear stock level indicators for various locations and provides downloadable SDS and specifications.[2][7]
Alfa Aesar (Thermo Fisher) 98+%VariesA well-established supplier for research and development quantities.
ChemicalBook Lists multiple suppliers with purities from 99% to 99%+ (HPLC)kg to multi-ton quantitiesActs as a marketplace, aggregating suppliers primarily from Asia.[1]
Various Chinese Suppliers Typically ≥98.5% or ≥99.0%kg to multi-ton quantitiesCompanies like Conier Chem&Pharma, Honour Enterprise, and NANTONG REFORM PETRO-CHEMICAL offer industrial-scale quantities.[8]

Pricing can vary significantly based on quantity, purity, and supplier. For laboratory-scale quantities (e.g., 25 mL), prices are in the range of


50.[2][7] For bulk quantities, the price per kilogram drops substantially.

Synthesis, Impurities, and Procurement Logic

Understanding the synthesis of a reagent is paramount for anticipating potential impurities that could interfere with sensitive downstream applications, such as catalysis or polymerization.

Common Synthesis Route:

The most prevalent industrial synthesis involves the Michael addition of a sulfur source, like sodium hydrosulfide, to two equivalents of methyl acrylate.[9] A phase-transfer catalyst is often employed to facilitate the reaction in a protonic solvent system.[9]

G cluster_reactants Reactants cluster_conditions Conditions MA1 Methyl Acrylate Product This compound MA1->Product MA2 Methyl Acrylate MA2->Product NaSH Sodium Hydrosulfide (NaSH) NaSH->Product + 2 equiv. Solvent Protonic Solvent (e.g., Water/Methanol) Solvent->Product Catalyst Phase-Transfer Catalyst Catalyst->Product

Fig 1. Simplified schematic of the common synthesis route.

Potential Impurities & Their Impact:

  • Unreacted Methyl Acrylate: Can interfere with polymerization reactions or act as an unwanted Michael acceptor in biological systems.

  • 3-Mercaptopropionate: The product of a 1:1 reaction. Its free thiol group can poison catalysts or undergo undesired side reactions.

  • Dimethyl 3,3'-dithiodipropionate (Disulfide): An oxidized version of the desired product. It may arise from oxidative conditions during synthesis or storage. While it is a distinct chemical (CAS 15441-06-2), its presence as an impurity can alter stoichiometry in reactions where the thioether linkage is critical.[10]

The logical workflow for procuring and qualifying a new lot of this reagent should therefore be systematic.

Fig 2. Workflow for procurement and qualification of a new chemical lot.

Quality Control and In-House Verification

While a supplier's Certificate of Analysis provides initial data, independent verification is crucial for GMP or other regulated environments and is good practice in all research settings.

Recommended QC Protocol: ¹H NMR Spectroscopy

This provides a rapid and definitive confirmation of the structure and can reveal organic impurities.

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a proton NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis:

    • Confirm Chemical Shifts: Look for the two characteristic triplets corresponding to the methylene groups and the singlet for the methyl esters.

      • -S-CH₂-CH₂-COOCH₃: Expect a triplet around δ 2.8 ppm.

      • -S-CH₂-CH₂-COOCH₃: Expect a triplet around δ 2.6 ppm.

      • -COOCH₃: Expect a singlet around δ 3.7 ppm.

    • Verify Integration: The integral ratio of the singlet to the two triplets should be 6:4:4.

    • Check for Impurities: Look for unexpected peaks. For example, vinyl protons from residual methyl acrylate would appear between δ 5.8 and 6.4 ppm.

Applications, Handling, and Storage

Key Applications:

  • Antioxidant Precursor: It serves as a key intermediate for the synthesis of thiodipropionate-based secondary antioxidants used in plastics and lubricants.[6]

  • Polymer Additive: It can be used as a crosslinking agent or chain transfer agent in polymer chemistry.[6]

  • Pharmaceutical & Agrochemical Intermediate: The thioether linkage makes it a useful building block for sulfur-containing drug molecules and other specialty chemicals.[3][5][6]

  • Biomolecule Separation: Modified with this compound, diatomaceous earth has been used in systems for separating nucleic acids and proteins from cancer cells.[5]

Safety, Handling, and Storage:

  • Hazards: The compound is classified as a skin and eye irritant.[1] Standard laboratory precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[11][12] Handle in a well-ventilated area or chemical fume hood.[13]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place.[1][2][4] Room temperature storage is generally acceptable.[1][2][4]

References

  • Safety Data Sheet - Dimethyl 3,3-Dithiodipropionate . Angene Chemical. [Link]

  • Dimethyl 3,3'-Thiodipropionate - MSDS . MsdsDigital.com. [Link]

  • CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate.
  • Buy Premium Quality Dimethyl 3,3'-Dithiodipropionate (CAS: 15441-06-2) . Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • CAS No.15441-06-2,Dimethyl 3,3'-dithiobispropionate Suppliers . LookChem. [Link]

  • CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.
  • US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
  • Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications . LookChem. [Link]

Sources

The Multifaceted Role of Dimethyl 3,3'-Thiodipropanoate in Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3,3'-thiodipropanoate, a thioether-containing diester, holds a significant, albeit often indirect, position in the field of polymer chemistry. While not a conventional monomer or chain transfer agent, its utility as a critical intermediate in the synthesis of secondary antioxidants and as a modifying agent for various polymer systems is well-established. This technical guide provides a comprehensive overview of the fundamental applications of this compound, delving into the causality behind its use and presenting scientifically grounded insights for researchers and professionals in polymer science and related fields. We will explore its pivotal role in the production of thiodipropionate-based antioxidants, its application in the modification of rubbers and polyurethanes, and the underlying chemical principles that govern its reactivity and function.

Introduction: Understanding the Core Chemistry of this compound

This compound (DMTDP) is an organic compound with the chemical formula S(CH₂CH₂COOCH₃)₂. Structurally, it is the dimethyl ester of 3,3'-thiodipropionic acid.[1] Its key feature is the central thioether linkage (-S-), which is less susceptible to oxidation compared to thiol groups (-SH) but can be strategically oxidized. This thioether bridge imparts flexibility to the molecule. The two ester functionalities provide sites for further chemical transformations, most notably transesterification.

PropertyValue
CAS Number 4131-74-2
Molecular Formula C₈H₁₄O₄S
Molecular Weight 206.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 148 °C at 18 mm Hg
Density ~1.198 g/mL at 25 °C

Table 1: Physicochemical Properties of this compound.[1]

The reactivity of DMTDP is primarily centered around its ester groups. Through transesterification, the methyl groups can be exchanged for longer alkyl chains, a critical step in the synthesis of commercially important polymer additives.

graph "DMTDP_Structure" { layout=neato; node [shape=none, margin=0]; DMTDP [label="this compound (DMTDP)"];

}

Figure 1: Chemical Structure of this compound.

The Primary Application: A Precursor to Thiodipropionate Antioxidants

The most significant application of this compound in polymer chemistry is its role as a key raw material for the synthesis of thiodipropionate antioxidants.[2] These antioxidants are classified as secondary or hydroperoxide-decomposing antioxidants. They function by converting hydroperoxides, which are formed during the primary oxidation of polymers, into non-radical, stable products, thus preventing further degradation.

Common examples of thiodipropionate antioxidants derived from DMTDP include dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP).[3] These are widely used in polyolefins, rubbers, and other thermoplastic materials to enhance their long-term thermal stability.[3]

Mechanism of Action of Thiodipropionate Antioxidants

Thiodipropionate antioxidants work synergistically with primary antioxidants (hindered phenols). The primary antioxidant scavenges free radicals, while the secondary antioxidant, derived from DMTDP, decomposes hydroperoxides. The thioether sulfur atom is oxidized to sulfoxide and subsequently to sulfinic and sulfonic acid derivatives, which are responsible for the catalytic decomposition of hydroperoxides.

graph "Antioxidant_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Figure 2: Synergistic Antioxidant Mechanism.

Experimental Protocol: Synthesis of Dilauryl Thiodipropionate from this compound

The synthesis of DLTDP from DMTDP is a classic example of a transesterification reaction.

Objective: To synthesize dilauryl thiodipropionate by reacting this compound with lauryl alcohol.

Materials:

  • This compound (1 mole equivalent)

  • Lauryl alcohol (2.2 mole equivalents - slight excess to drive the reaction to completion)

  • Catalyst: p-Toluenesulfonic acid or a suitable titanate catalyst (e.g., tetrabutyl titanate)

  • Solvent (optional, for high viscosity mixtures): Toluene or xylene

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation column.

Procedure:

  • Charge the reaction vessel with this compound, lauryl alcohol, and the catalyst.

  • Begin stirring and purge the system with nitrogen to create an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 140-180°C, depending on the catalyst).

  • Methanol, a byproduct of the transesterification, will begin to distill off. Continuously remove the methanol to shift the equilibrium towards the product side.

  • Monitor the reaction progress by measuring the amount of methanol collected or by analytical techniques such as gas chromatography (GC) to track the disappearance of the starting materials.

  • Once the reaction is complete (typically when methanol evolution ceases), cool the mixture.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization or vacuum distillation.

digraph "DLTDP_Synthesis_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Figure 3: Workflow for the Synthesis of DLTDP.

Role in Polymer Modification

This compound is also utilized as a polymer additive for modifying the properties of certain polymers, notably as a crosslinking agent in rubber vulcanization and in polyurethane modification.[2]

Rubber Vulcanization

In rubber vulcanization, sulfur-containing compounds can act as vulcanizing agents or accelerators. While elemental sulfur is the most common vulcanizing agent, organic sulfur compounds can offer better control over the crosslinking process and result in vulcanizates with improved properties, such as heat resistance and aging characteristics. The thioether linkage in DMTDP can participate in the complex chemistry of vulcanization, contributing to the formation of crosslinks between polymer chains.

Polyurethane Modification

The incorporation of thioether linkages into the backbone of polyurethanes can enhance their properties. This can be achieved by first converting DMTDP into a dithiol via reduction of the ester groups to alcohols followed by conversion to thiols, or by hydrolyzing DMTDP to 3,3'-thiodipropionic acid which can then be used as a diacid monomer in polycondensation reactions. The presence of thioether groups can improve the thermal stability, chemical resistance, and refractive index of the resulting polyurethanes.

Synthesis of Thioether-Containing Polymers

While DMTDP is not directly polymerized, its derivative, 3,3'-thiodipropionic acid, can be used as a monomer in polycondensation reactions to synthesize polyesters and polyamides containing thioether linkages in their main chain. These polymers exhibit unique properties conferred by the presence of the sulfur atom.

The synthesis of such polymers typically involves the reaction of 3,3'-thiodipropionic acid or its diacyl chloride derivative with a suitable diol or diamine. The thioether linkage provides a point of flexibility in the polymer backbone, which can influence the thermal and mechanical properties of the material. For instance, the presence of thioether groups can lower the glass transition temperature compared to analogous polymers with more rigid linkages. Furthermore, these thioether-containing polymers can be chemically modified at the sulfur atom, for example, through oxidation to sulfoxides or sulfones, to further tune the polymer's properties.

Conclusion

This compound is a versatile chemical intermediate with significant applications in polymer chemistry. Its primary role as a precursor to a major class of secondary antioxidants, the thiodipropionates, is crucial for the stabilization of a wide range of polymeric materials. Furthermore, its utility as a modifying agent in rubber and polyurethane formulations, and as a source for thioether-containing monomers for polycondensation, highlights its multifaceted nature. A thorough understanding of the chemistry of this compound and its derivatives is essential for researchers and professionals seeking to develop advanced polymer systems with enhanced stability and performance characteristics.

References

  • Thioester functional polymers. University of Warwick.[Link]

  • Poly(ether–thioethers) by Thiol–Ene Click and Their Oxidized Analogues as Lithium Polymer Electrolytes. Semantic Scholar.[Link]

  • Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications. Polymer Additives.[Link]

  • Poly(ether–thioethers) by Thiol–Ene Click and Their Oxidized Analogues as Lithium Polymer Electrolytes. ACS Publications.[Link]

  • New process for preparing 3,3'-dimethyl thiodipropionate.
  • Poly(ether–thioethers) by Thiol–Ene Click and Their Oxidized Analogues as Lithium Polymer Electrolytes | Request PDF. ResearchGate.[Link]

  • Poly(ß-hydroxy thioether)s: Synthesis through Thiol-Epoxy 'Click' Reaction and Post-Polymerization Modification to Main-Cha. DR-NTU.[Link]

  • DISTEARYL THIODIPROPIONATE. Ataman Kimya.[Link]

  • DILAURYL THIODIPROPIONATE. Ataman Kimya.[Link]

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Methodological & Application

Application Note & Synthesis Protocol: Dimethyl 3,3'-Thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of dimethyl 3,3'-thiodipropanoate, a versatile thioester intermediate used in the production of plasticizers, fragrances, and other specialty organic compounds.[1] We present two robust, field-proven protocols: a modern approach utilizing sodium hydrosulfide with a phase-transfer catalyst for enhanced safety and efficiency, and a classic method employing hydrogen sulfide gas. The causality behind experimental choices, detailed step-by-step procedures, safety protocols, and expected outcomes are thoroughly discussed to ensure successful and safe execution by researchers and chemical development professionals.

Introduction and Scientific Principles

This compound (DMTDP), with the molecular formula C₈H₁₄O₄S, is a colorless to light yellow liquid characterized by a strong, pungent odor.[1][2] Its unique structure, featuring a central thioether linkage between two methyl propionate units, imparts distinct chemical reactivity that makes it a valuable building block in organic synthesis.[1]

The primary synthetic route to DMTDP is through a base-catalyzed conjugate addition, specifically a double Michael addition reaction.[3] This reaction involves the addition of a sulfur nucleophile to the electrophilic β-carbon of two equivalents of methyl acrylate, an α,β-unsaturated ester (the Michael acceptor).

Reaction Mechanism: The core of the synthesis relies on generating a potent sulfur nucleophile (a thiolate anion, HS⁻ or S²⁻).

  • Nucleophile Formation: A basic catalyst deprotonates the sulfur source (e.g., H₂S or NaSH).

  • First Michael Addition: The resulting thiolate anion performs a nucleophilic attack on the β-carbon of a methyl acrylate molecule. The resulting enolate is then protonated by the solvent or a proton source.

  • Second Michael Addition: The intermediate, methyl 3-mercaptopropionate, still possesses a reactive thiol group. In the basic medium, this is deprotonated to form a new thiolate, which subsequently attacks a second molecule of methyl acrylate to yield the final product, this compound.

The choice of sulfur source and catalyst system is critical and dictates the safety profile, reaction conditions, and overall efficiency of the synthesis.

Experimental Protocols

Two primary protocols are detailed below. Protocol A is recommended for its improved safety profile by avoiding the direct handling of hydrogen sulfide gas. Protocol B is a classic, high-yielding method suitable for laboratories equipped for hazardous gas handling.

Protocol A: Synthesis via Sodium Hydrosulfide and Phase-Transfer Catalysis

This modern approach, adapted from patented industrial processes, utilizes sodium hydrosulfide as a stable and quantifiable sulfur source, enhancing both safety and reaction control.[4] The use of a phase-transfer catalyst (PTC) is key to facilitating the reaction between the aqueous (or poorly soluble) inorganic sulfide and the organic ester phase.

Materials and Reagents

Reagent/MaterialFormulaCAS No.M.W. ( g/mol )QuantityNotes
Methyl AcrylateC₄H₆O₂96-33-386.0986.1 g (1.0 mol)Inhibitor-stabilized grade is suitable.
Sodium Hydrosulfide, hydrateNaSH·xH₂O16721-80-556.06 (anhydrous)31.4 g (~0.56 mol)Adjust for hydration. Use in excess.
Tetrabutylammonium ChlorideC₁₆H₃₆ClN1112-67-0277.914.74 g (0.017 mol)Phase-Transfer Catalyst (PTC).
Dichloromethane (DCM)CH₂Cl₂75-09-284.933 x 100 mLFor extraction.
Deionized Water & EthanolH₂O / C₂H₅OH--523 g1:1 w/w solvent for NaSH solution.[4]
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37As neededFor drying organic phase.

Step-by-Step Methodology

  • Reactor Setup: Assemble a 1 L four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a constant pressure dropping funnel. Ensure the setup is in a well-ventilated chemical fume hood.

  • Reagent Charging: Charge the flask with methyl acrylate (86.1 g) and the phase-transfer catalyst, tetrabutylammonium chloride (4.74 g).[4] Begin stirring to ensure a homogenous mixture.

  • Nucleophile Preparation: In a separate beaker, carefully prepare the sodium hydrosulfide solution by dissolving NaSH (31.4 g) in a 1:1 mixture of water and ethanol (523 g total).[4] This process may be exothermic; use a cooling bath if necessary.

  • Reaction Execution: Transfer the NaSH solution to the dropping funnel. Add the solution dropwise to the stirred methyl acrylate mixture over approximately 1-2 hours. Monitor the reaction temperature and maintain it between 20-30°C using a water bath for cooling.[4] An exothermic reaction is expected.

  • Reaction Monitoring & Completion: Allow the reaction to stir for an additional 2-3 hours at room temperature after the addition is complete.[4] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the methyl acrylate starting material.

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a 2 L separatory funnel. Extract the product with dichloromethane (3 x 100 mL).[4] Combine the organic layers.

  • Purification: Wash the combined organic phase with brine (2 x 100 mL), then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification (Optional): For highest purity, the resulting crude oil can be purified by vacuum distillation. Collect the fraction boiling at 138-139°C at 6 mmHg.[5]

Protocol B: Classic Synthesis via Hydrogen Sulfide Gas

This procedure is based on a well-established method from Organic Syntheses and provides excellent yields.[5] CRITICAL NOTE: This protocol involves the use of hydrogen sulfide (H₂S), an extremely toxic, flammable, and poisonous gas. This procedure must be performed exclusively within a certified, high-performance chemical fume hood by personnel trained in handling hazardous gases. An H₂S gas detector should be in use.

Materials and Reagents

Reagent/MaterialFormulaCAS No.M.W. ( g/mol )QuantityNotes
Methyl AcrylateC₄H₆O₂96-33-386.09150 g (1.74 mol)Commercial grade is suitable.[5]
Sodium Acetate TrihydrateC₂H₃NaO₂·3H₂O6131-90-4136.08100 g (0.73 mol)Acts as the basic catalyst.
95% EthanolC₂H₅OH64-17-546.07800 mLReaction solvent.
Hydrogen Sulfide GasH₂S7783-06-434.08As neededFrom a compressed gas cylinder.
Diethyl Ether(C₂H₅)₂O60-29-774.12~400 mLFor extraction.
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04As neededFor drying organic phase.

Step-by-Step Methodology

  • Reactor Setup: In a high-performance fume hood, equip a 2 L two-necked flask with an efficient reflux condenser and a sintered-glass gas bubbler tube that reaches near the bottom of the flask.

  • Reagent Charging: Add methyl acrylate (150 g), sodium acetate trihydrate (100 g), and 95% ethanol (800 mL) to the flask.[5]

  • Reaction Initiation: Heat the mixture on a steam bath until the solid dissolves and the solution is gently refluxing.

  • Gas Introduction: Begin bubbling a steady stream of hydrogen sulfide gas through the refluxing solution via the gas bubbler.[5] The flow should be regulated to ensure absorption without excessive venting.

  • Reaction Execution: Continue heating under reflux while passing H₂S through the solution for approximately 25 hours.[5]

  • Initial Work-up: Stop the H₂S flow and heating. Reconfigure the apparatus for distillation and remove the bulk of the ethanol and unreacted methyl acrylate on a steam bath.

  • Extraction: To the cooled residue in the flask, add approximately 200 mL of diethyl ether and 400 mL of water. Agitate thoroughly and separate the layers using a separatory funnel. Wash the aqueous layer with four 50 mL portions of ether.[5]

  • Purification: Combine all ether layers and dry over anhydrous sodium sulfate. Filter, and remove the ether using a rotary evaporator.

  • Final Purification: Purify the residual oil by vacuum distillation. The product is a colorless oil. Collect the fraction boiling at 162–164°C at 18 mmHg or 138–139°C at 6 mmHg.[5]

Workflow Visualization

The general synthesis pathway is illustrated below.

SynthesisWorkflow Reagents Reagents (Methyl Acrylate, Sulfur Source, Catalyst, Solvent) Reaction Michael Addition Reaction (Controlled Temperature) Reagents->Reaction 1. Combine Workup Aqueous Work-up & Solvent Extraction Reaction->Workup 2. Reaction Complete Drying Drying of Organic Phase (e.g., MgSO4 / Na2SO4) Workup->Drying 3. Isolate Organic Layer Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation 4. Filter Purification Final Purification (Vacuum Distillation) Evaporation->Purification 5. Crude Product Product Pure Dimethyl 3,3'-Thiodipropanoate Purification->Product 6. Collect Pure Fraction

Caption: General workflow for the synthesis of this compound.

Expected Results and Characterization

A summary of the expected outcomes and key physical properties of the final product is provided below.

ParameterProtocol A (NaSH)Protocol B (H₂S)
Reaction Time 2-4 hours[4]~25 hours[5]
Temperature 15-30°C[4]Reflux (~78°C in Ethanol)[5]
Typical Yield >98% (crude)[4]71-81% (distilled)[5]
Appearance Colorless to light yellow liquid[1]Colorless oil[5]
Boiling Point 138-139°C @ 6 mmHg[5]162–164°C @ 18 mmHg[5]
Refractive Index (n²⁵D) ~1.4713[5]~1.4713[5]
Density (25°C) ~1.198 g/mL[2]~1.198 g/mL[2]

Safety and Handling Precautions

Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood.

  • This compound (Product): Harmful if swallowed (H302).[6][7] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Methyl Acrylate (Reactant): Flammable liquid and vapor. It is toxic if inhaled and causes skin and eye irritation. Handle with care in a fume hood.

  • Sodium Hydrosulfide / Sodium Sulfide: These reagents are extremely corrosive and toxic.[8] They react violently with acids to release highly toxic hydrogen sulfide gas.[9] Store in a cool, dry place away from acids and incompatible materials.[9] All manipulations must be conducted in a fume hood.[8]

  • Hydrogen Sulfide (Reactant): EXTREME DANGER. H₂S is a highly toxic, flammable gas that can cause immediate loss of consciousness and death even at low concentrations.[5] Work must only be performed in a certified high-performance fume hood with continuous air monitoring and by personnel with specific training.

References

  • Google Patents. (2014). CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate.
  • Fehnel, E. A., & Carmack, M. (1950). METHYL β-THIODIPROPIONATE. Organic Syntheses, 30, 65. doi:10.15227/orgsyn.030.0065. Retrieved from [Link]

  • MsdsDigital.com. (2011). Dimethyl 3,3'-Thiodipropionate Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (1980). US4231956A - Process for preparation of thioethers.
  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. Retrieved from [Link]

  • Qingdao Hisea Chem Co., Ltd. (2025). Safety Guidelines for Handling And Storing Sodium Sulfide. Retrieved from [Link]

  • Bowman, M. D., & Dove, A. P. (2013). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 4(1), 113-123. doi:10.1039/C2PY20539A. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Thioether Antioxidants Using Dimethyl 3,3'-Thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergistic Power of Phenolic Thioether Antioxidants

In the realm of material science and drug development, the mitigation of oxidative degradation is paramount to ensuring product longevity, efficacy, and safety. Oxidative stress, mediated by reactive oxygen species (ROS), can compromise the structural integrity of polymers and the therapeutic window of pharmaceuticals. While primary antioxidants, such as hindered phenols, are adept at scavenging free radicals, a more robust stabilization strategy involves a synergistic combination with secondary antioxidants.

Thioether antioxidants are a prominent class of secondary antioxidants that function as hydroperoxide decomposers.[1] Unlike primary antioxidants that directly interact with free radicals, thioethers target and neutralize hydroperoxides, which are key intermediates in the auto-oxidation cycle. By preventing the decomposition of hydroperoxides into new radical species, thioethers effectively break the degradation cascade.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of advanced phenolic thioether antioxidants. We will focus on the use of dimethyl 3,3'-thiodipropanoate , a versatile and commercially available precursor, in conjunction with hindered phenols to create bifunctional antioxidants that possess both radical scavenging and hydroperoxide decomposing capabilities. The protocols and mechanistic insights provided herein are designed to be both instructive and adaptable for the synthesis of a diverse range of thioether antioxidants.

Mechanistic Insights: A Two-Fold Defense Against Oxidation

The efficacy of phenolic thioether antioxidants stems from their dual-functionality. The hindered phenol moiety acts as a primary antioxidant through a hydrogen atom transfer (HAT) mechanism, neutralizing peroxy radicals and terminating the oxidative chain reaction. The thioether linkage, on the other hand, provides a secondary, peroxide-decomposing antioxidant mechanism. The sulfur atom in the thioether is oxidized by hydroperoxides to a sulfoxide and subsequently to a sulfone, converting the reactive hydroperoxides into stable, non-radical products.[1]

This synergistic interplay is particularly effective in the long-term thermal stabilization of materials.[1] The primary phenolic antioxidant provides initial protection during high-temperature processing, while the thioether component offers sustained protection against auto-oxidation during the service life of the product.

Caption: Dual antioxidant mechanism of phenolic thioethers.

Synthesis Strategy: Transesterification of this compound

The most direct and efficient method for the synthesis of phenolic thioether antioxidants from this compound is through a transesterification reaction . This process involves the exchange of the methyl groups of the ester with a hindered phenol in the presence of a catalyst. The reaction can be driven to completion by removing the methanol byproduct, typically through distillation.[2]

The choice of catalyst, either acidic or basic, is critical and influences the reaction mechanism and conditions.

Base-Catalyzed Transesterification

In the presence of a base, the hindered phenol is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the this compound, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a methoxide ion, which is then protonated by the methanol byproduct, regenerating the catalyst.

Caption: Base-catalyzed transesterification mechanism.

Acid-Catalyzed Transesterification

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of the hindered phenol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps leads to the elimination of methanol and the formation of the desired phenolic thioether ester.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Charge Flask with Phenol and Toluene B Add Catalyst (Base or Acid) A->B C Add Dimethyl 3,3'-thiodipropanoate B->C D Heat to Reflux C->D E Collect Methanol in Dean-Stark Trap D->E F Monitor Reaction (TLC/GC) E->F G Cool to Room Temp. F->G H Neutralize/Wash G->H I Dry Organic Layer H->I J Solvent Removal (Rotovap) I->J K Purify (Chromatography/ Recrystallization) J->K L Characterize (NMR, IR, MS) K->L

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Application Notes & Protocols: The Strategic Use of Dimethyl 3,3'-Thiodipropanoate in Polypropylene Antioxidant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Inherent Vulnerability of Polypropylene and the Necessity for Stabilization

Polypropylene (PP) is a cornerstone of the modern polymer industry, valued for its versatility, chemical resistance, and favorable mechanical properties. However, its aliphatic hydrocarbon backbone, particularly the presence of tertiary hydrogen atoms, renders it highly susceptible to thermo-oxidative degradation.[1] This degradation is an autocatalytic radical chain reaction initiated by heat, shear during processing, or exposure to UV radiation.[2]

The process begins with the formation of alkyl radicals on the polymer chain. In the presence of oxygen, these rapidly convert to highly reactive peroxy radicals (ROO•). These radicals propagate the degradation cycle by abstracting hydrogen atoms from other polymer chains, creating hydroperoxides (ROOH) and more alkyl radicals.[1] The thermal decomposition of unstable hydroperoxides is a critical branching step, generating new alkoxyl (RO•) and hydroxyl (•OH) radicals that accelerate the degradation cascade, leading to chain scission, loss of molecular weight, and catastrophic failure of the material's mechanical properties.[3]

To counteract this, a sophisticated stabilization package is required. This typically involves a synergistic combination of primary and secondary antioxidants.[4]

  • Primary Antioxidants (e.g., hindered phenols) are radical scavengers that interrupt the propagation cycle by donating a hydrogen atom to peroxy radicals, forming stable, non-reactive species.[5][6]

  • Secondary Antioxidants are hydroperoxide decomposers. They catalytically convert unstable hydroperoxides into non-radical, stable products, thus preventing the chain-branching step that dramatically accelerates degradation.[5][7]

This guide focuses on Dimethyl 3,3'-thiodipropanoate (DMTDP), a highly effective thioether-based secondary antioxidant, and its critical role in formulating robust, long-term thermal stabilization systems for polypropylene.

The Role and Mechanism of this compound (DMTDP)

This compound (CAS No. 4131-74-2) is a thioester recognized for its thermal stability and low volatility, making it ideal for high-temperature processing applications.[8][9] As a secondary antioxidant, its primary function is to decompose hydroperoxides.[7][10]

2.1 Mechanism of Hydroperoxide Decomposition

Thioethers like DMTDP function by reducing hydroperoxides (ROOH) to stable alcohols (ROH). In this process, the sulfur atom is progressively oxidized to various species, including sulfoxides, and ultimately to sulfenic and sulfonic acids.[11][12] This multi-step decomposition is highly efficient, with a single thioether molecule capable of stoichiometrically decomposing many hydroperoxide molecules.[11] By converting hydroperoxides into inert products, DMTDP prevents the formation of new radicals, thereby preserving the integrity of the polymer and extending its service life.[13]

2.2 The Power of Synergy: DMTDP and Hindered Phenols

The true strength of DMTDP is realized when it is used in combination with a primary antioxidant, such as a hindered phenol. This synergistic relationship is based on complementary functions:[13]

  • The hindered phenol provides the first line of defense, scavenging free radicals (ROO•) to halt the degradation chain.[5]

  • The DMTDP works in the background, continuously removing the hydroperoxides (ROOH) that are inevitably formed.[7]

This dual-action approach provides a more robust and prolonged protective effect than the sum of the individual components.[13] The DMTDP protects the primary antioxidant from being consumed by reacting with hydroperoxides, allowing it to focus on its primary role of radical scavenging. This preserves the primary antioxidant, significantly enhancing the long-term thermal stability (LTTS) of the polypropylene, especially during extended exposure to elevated temperatures.[4][10]

Caption: Synergistic antioxidant mechanism in polypropylene.

Formulation Guidelines and Performance Data

The optimal ratio of primary to secondary antioxidant depends on the processing conditions and the end-use application requirements.[4]

  • Processing Stability: For protection during high-temperature melt processing, a higher concentration of primary antioxidant is often favored. A ratio of 80:20 (phenolic:thioester) has been shown to be effective for processing stabilization.[14]

  • Long-Term Thermal Stability (LTTS): For applications requiring long-term heat aging resistance, a higher proportion of the thioester synergist is recommended. Ratios of 1:2 or 1:3 (phenolic:thioester) often provide the best cost-performance balance for LTTS.[14][15]

Table 1: Illustrative Performance of Antioxidant Formulations in Polypropylene (Data compiled and adapted from principles described in literature.[3][14][16])

Formulation (Total Additive: 0.20 wt%)Oven Aging @ 150°C (Time to Embrittlement, days)OIT @ 200°C (minutes)MFR Stability (g/10 min after 5 extrusions)
Unstabilized PP< 1< 1> 25 (severe degradation)
0.20% Hindered Phenol15258.5
0.05% Hindered Phenol + 0.15% DMTDP > 45 > 60 4.2

As the data illustrates, the synergistic combination of a hindered phenol and DMTDP provides dramatically superior long-term heat stability compared to using a primary antioxidant alone.

Experimental Protocols

The following protocols provide a framework for preparing and evaluating polypropylene formulations stabilized with this compound.

Experimental_Workflow cluster_testing 5. Performance Evaluation Start Start: PP Resin & Antioxidant Powders Blending 1. Dry Blending Start->Blending Extrusion 2. Melt Compounding (Twin-Screw Extruder) Blending->Extrusion Pelletizing 3. Pelletizing Extrusion->Pelletizing Molding 4. Specimen Preparation (Injection Molding / Film Pressing) Pelletizing->Molding Oven_Aging Oven Aging (LTTS) Molding->Oven_Aging DSC DSC (OIT) Molding->DSC FTIR FTIR (Carbonyl Index) Molding->FTIR End End: Performance Data Oven_Aging->End DSC->End FTIR->End

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GC-MS Method for Purity Analysis of Dimethyl 3,3'-Thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of purity and the identification of potential impurities in Dimethyl 3,3'-Thiodipropanoate (CAS No. 4131-74-2). This compound is a critical intermediate in the synthesis of antioxidants, polymer additives, and various fine chemicals.[1][2] Ensuring its purity is paramount for the quality, safety, and efficacy of the final products. The method described herein provides excellent specificity, sensitivity, and precision, making it suitable for routine quality control and research applications. The protocol is designed in accordance with international guidelines such as those from the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[3][4]

Introduction and Scientific Rationale

This compound is a sulfur-containing diester recognized for its role as a precursor in manufacturing thermal stabilizers and antioxidants used in plastics and lubricants.[1] Its molecular structure consists of a central sulfide linkage with two propionate ester chains (Figure 1). The quality of this intermediate can be affected by residual starting materials, by-products from synthesis, or degradation products formed during storage, such as oxides.

Figure 1. Chemical Structure of this compound Molecular Formula: C₈H₁₄O₄S[5] Molecular Weight: 206.26 g/mol [5]

Gas Chromatography (GC) is the ideal separation technique for this analysis due to the compound's volatility and thermal stability.[6] Coupling GC with a Mass Spectrometry (MS) detector provides unequivocal identification of the main component and any co-eluting impurities through characteristic mass fragmentation patterns, offering a significant advantage over less specific detectors like the Flame Ionization Detector (FID).[7][8] This hyphenated technique, GC-MS, is a powerful tool for both qualitative and quantitative analysis in impurity profiling.

The method development and validation are grounded in the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures."[3][4][9][10] This ensures that the analytical method is suitable for its intended purpose, providing trustworthy and scientifically sound results.

Method Validation and System Suitability

A robust analytical method must be validated to demonstrate its reliability. The core parameters for validating an impurity analysis method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[11][12]

The Causality of Validation Choices
  • Specificity is crucial to ensure that the peaks of impurities are well-separated from the main analyte peak and from each other, preventing false-positive results.

  • LOD & LOQ establish the lower limits of the method's performance, ensuring that critically low levels of impurities can be reliably detected and quantified.

  • Linearity, Accuracy, and Precision collectively demonstrate that the method provides results that are directly proportional to the concentration of the analyte and are consistently close to the true value.

The following diagram illustrates the logical workflow for method validation.

G GC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Initial Parameter Optimization (Column, Temp Program, MS Settings) Spec Specificity (Peak Purity & Resolution) Dev->Spec Proceed to Validation Linear Linearity & Range Spec->Linear Acc Accuracy (% Recovery) Linear->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robust Robustness (Variations in Method Parameters) LOQ->Robust SST System Suitability Testing (SST) (Pre-sequence Check) Robust->SST Method Finalized Analysis Sample Purity Analysis SST->Analysis

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Revolutionizing Polymer Stability: A Detailed Protocol for the HPLC Analysis of Thiodipropionate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiodipropionate esters, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), are critical secondary antioxidants incorporated into various polymers like polyethylene (PE) and polypropylene (PP) to prevent thermal-oxidative degradation.[1] Their role as hydroperoxide decomposers is synergistic with primary antioxidants, significantly enhancing the long-term stability of polymeric materials.[1] The precise quantification of these esters is paramount for quality control and ensuring the performance and longevity of the final polymer product.[1] This application note presents a robust and detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of thiodipropionate esters in polymer additives. We will delve into the causality behind experimental choices, from sample preparation to chromatographic conditions and detection, providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Thiodipropionate Esters in Polymer Integrity

Polymers are susceptible to degradation during processing and end-use due to factors like heat, oxygen, and UV light.[2] This degradation manifests as changes in physical properties, such as discoloration, brittleness, and loss of mechanical strength. To counteract these effects, a variety of additives are incorporated into the polymer matrix. Thiodipropionate esters are a key class of secondary antioxidants that function by decomposing hydroperoxides, which are primary products of polymer oxidation.[1] This action prevents the chain reactions that lead to further degradation.

The accurate measurement of the concentration of these additives is not merely a quality control checkpoint; it is a predictive indicator of the material's performance and lifespan. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have specific regulations regarding the use of additives in polymers that come into contact with food, further underscoring the need for precise analytical methods.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for the separation, identification, and quantification of polymer additives.[7][8] Its versatility allows for the analysis of a wide range of compounds with varying polarities and molecular weights.[9]

Methodological Framework: A Step-by-Step Guide to Analysis

The successful HPLC analysis of thiodipropionate esters from a polymer matrix hinges on a meticulously planned and executed workflow. Each step, from sample preparation to data analysis, is critical for achieving accurate and reproducible results.

Sample Preparation: Liberating the Analyte from the Matrix

The primary challenge in analyzing polymer additives is their entrapment within the complex polymer matrix.[10] Therefore, the initial and most critical step is the efficient extraction of the thiodipropionate esters. The choice of extraction technique and solvent is dictated by the nature of the polymer and the analyte.

Protocol: Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is a highly efficient technique that utilizes elevated temperatures and pressures to expedite the extraction process.[1]

  • Rationale: The elevated temperature increases the solubility of the analytes and the diffusion rate of the solvent into the polymer matrix, while the high pressure maintains the solvent in its liquid state, ensuring efficient extraction.

Step-by-Step Protocol:

  • Sample Preparation: To maximize the surface area for extraction, cryogenically grind the polymer sample (e.g., pellets, film) into a fine powder.[1] If cryogenic grinding is unavailable, cut the sample into small pieces (approximately 0.5 cm x 0.5 cm).[1]

  • Cell Loading: Mix 0.5 g of the ground polymer with approximately 4.0 g of diatomaceous earth. This prevents the polymer particles from agglomerating and ensures even solvent flow.[1] Load this mixture into an appropriately sized ASE extraction cell. Fill any remaining void space with diatomaceous earth.[1]

  • Extraction Parameters:

    • Solvent: Acetonitrile (HPLC grade) is a common and effective solvent for extracting thiodipropionate esters.

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Cycles: 2 cycles, 5 minutes each

    • Flush Volume: 60% of cell volume

    • Purge Time: 120 seconds

  • Collection and Dilution: Collect the extract in a collection vial. After allowing it to cool to room temperature, transfer the extract to a 50 mL volumetric flask and bring it to volume with acetonitrile.[1]

  • Filtration: Filter an aliquot of the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is crucial to remove any particulate matter that could damage the HPLC column.[1]

G cluster_prep Sample Preparation cluster_extraction Accelerated Solvent Extraction (ASE) cluster_post_extraction Post-Extraction Processing cluster_final Final Sample CryoGrind Cryogenic Grinding Mix Mixing with Diatomaceous Earth CryoGrind->Mix Load Loading into ASE Cell Mix->Load Extract Extraction (Acetonitrile, 100°C, 1500 psi) Load->Extract Collect Collection and Cooling Extract->Collect Dilute Dilution to Final Volume Collect->Dilute Filter Filtration (0.45 µm PTFE) Dilute->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial G cluster_hplc HPLC System cluster_detection Detection cluster_data Data Acquisition Pump HPLC Pump (Mobile Phase Gradient) Injector Autosampler Pump->Injector Column C18 Column Injector->Column UV_Detector UV Detector (210 nm) Column->UV_Detector Option 1 ELSD ELSD Column->ELSD Option 2 Data_System Chromatography Data System UV_Detector->Data_System ELSD->Data_System

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Application Notes and Protocols for Thiol-Ene Reactions in Polymer Systems Incorporating Dimethyl 3,3'-Thiodipropanoate as a Chain Transfer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Thiol-Ene Chemistry and the Role of Chain Transfer Agents

The thiol-ene reaction has emerged as a cornerstone of "click chemistry," prized by researchers in materials science and drug development for its high efficiency, stereoselectivity, and mild reaction conditions.[1][2] This reaction facilitates the formation of a thioether linkage through the addition of a thiol (R-SH) to an alkene (an 'ene').[1] The process can be initiated by either UV light (photo-initiated) or heat (thermally initiated), typically proceeding via a free-radical mechanism.[1][2] This mechanism involves the generation of a thiyl radical, which then propagates by adding across the double bond of an ene, followed by a chain-transfer step where a hydrogen atom is abstracted from another thiol molecule, regenerating the thiyl radical.[1][3]

A critical aspect of controlling polymer architecture, particularly in radical polymerizations, is the use of chain transfer agents (CTAs). CTAs regulate the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one.[4][] Thiols are a well-documented class of CTAs due to the relative weakness of the S-H bond.[6]

This application note details the experimental setup for thiol-ene reactions within a polymer system that also involves dimethyl 3,3'-thiodipropanoate (DMTDP) . It is crucial to clarify the specific role of DMTDP in this context. With the chemical structure C8H14O4S, DMTDP is a thioether , not a thiol, and therefore does not directly participate as the thiol component in the thiol-ene reaction.[7][8][9] Instead, in the context of a radical polymerization system, DMTDP can function as a chain transfer agent, influencing the final properties of the polymer network.[7] These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the precision of thiol-ene chemistry while modulating polymer properties through the inclusion of a chain transfer agent like DMTDP.

Physicochemical Properties of this compound

A foundational understanding of the key reagent is paramount for experimental design.

PropertyValue
Chemical Name This compound
Synonyms 3,3'-Thiodipropionic acid dimethyl ester
CAS Number 4131-74-2
Molecular Formula C8H14O4S
Molecular Weight 206.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 148 °C at 18 mmHg
Density 1.198 g/mL at 25 °C
Solubility Miscible with common organic solvents (e.g., ethanol, ether); immiscible with water.[7]

Reaction Mechanism and Experimental Rationale

The experimental systems described below involve a multifunctional acrylate monomer undergoing radical polymerization to form the primary polymer backbone. Concurrently, a thiol-ene reaction between a multifunctional thiol and a multifunctional ene provides cross-linking. This compound is introduced as a chain transfer agent to control the molecular weight of the acrylate polymer chains.

Logical Flow of the Hybrid Polymerization System

G cluster_initiation Initiation cluster_acrylate_polym Acrylate Polymerization & Chain Transfer cluster_thiol_ene Thiol-Ene Crosslinking I Initiator (Photo or Thermal) R Primary Radical (R.) I->R Energy (hν or Δ) M Acrylate Monomer R->M Initiation Thiol Multifunctional Thiol R->Thiol H-abstraction P Propagating Polymer (Pn.) M->P Propagation P->P DMTDP DMTDP (CTA) P->DMTDP Chain Transfer Dead_Polymer Terminated Polymer P->Dead_Polymer New_Radical New Radical from CTA DMTDP->New_Radical New_Radical->M Re-initiation Thiyl_Radical Thiyl Radical (RS.) Thiol->Thiyl_Radical Thiol->Thiyl_Radical Ene Multifunctional Ene Carbon_Radical Carbon-Centered Radical Ene->Carbon_Radical Thiyl_Radical->Ene Propagation Carbon_Radical->Thiol Chain Transfer Crosslink Crosslinked Network Carbon_Radical->Crosslink

Caption: Hybrid polymerization workflow.

PART 1: Photo-Initiated Thiol-Ene Reaction Protocol

This protocol is designed for systems where spatial and temporal control over the reaction is desired. Photo-initiation allows for curing at ambient temperatures, which is advantageous for thermally sensitive substrates.[10]

Materials and Reagents
  • Acrylate Monomer: Trimethylolpropane triacrylate (TMPTA)

  • Multifunctional Thiol: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Multifunctional Ene: Triallyl isocyanurate (TAIC)

  • Chain Transfer Agent: this compound (DMTDP)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Solvent (optional): Tetrahydrofuran (THF), inhibitor-free

  • UV Light Source: 365 nm UV lamp (e.g., mercury vapor lamp)

  • Nitrogen or Argon source for inert atmosphere

Experimental Workflow: Photo-Initiation

Caption: Workflow for photo-initiated reaction.

Step-by-Step Protocol
  • Reagent Preparation:

    • In a clean, dry glass vial shielded from light, combine the acrylate monomer (TMPTA), multifunctional thiol (PETMP), and multifunctional ene (TAIC). A typical starting point is a 1:1 stoichiometric ratio of thiol to ene functional groups. The amount of acrylate monomer can be varied depending on the desired properties of the final polymer.

    • Add the desired concentration of this compound (DMTDP). A concentration range of 0.1-5 mol% with respect to the acrylate monomer is a good starting point for investigating its effect on molecular weight.

    • Add the photoinitiator (DMPA) at a concentration of 0.5-2 wt% of the total monomer weight.

    • If using a solvent to reduce viscosity, add inhibitor-free THF.

    • Vortex or sonicate the mixture until all components are fully dissolved and the solution is homogeneous.

  • Inert Atmosphere:

    • Purge the reaction vial with nitrogen or argon for 5-10 minutes to remove oxygen, which can inhibit free-radical polymerization.[11]

  • UV Irradiation:

    • Place the reaction vial under the 365 nm UV lamp. The distance from the lamp to the sample should be consistent across experiments.

    • Irradiate the sample for a predetermined time (e.g., 5-30 minutes). The reaction is often rapid.[12]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored in real-time or at discrete time points using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) by observing the disappearance of the thiol S-H peak (around 2570 cm⁻¹) and the C=C peak of the ene (around 1640 cm⁻¹).

    • For kinetic studies, samples can be taken at different time intervals and analyzed.[12][13]

  • Quenching and Purification:

    • Once the reaction is complete (as determined by monitoring), the product can be used as is or purified.

    • For purification, precipitate the polymer by adding the reaction mixture to a non-solvent like cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

  • Product Characterization:

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer and to assess the effect of DMTDP concentration.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the polymer and the disappearance of reactant peaks.[12]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured polymer.

PART 2: Thermally Initiated Thiol-Ene Reaction Protocol

Thermal initiation is suitable for bulk polymerizations or when UV penetration is limited. It relies on the thermal decomposition of an initiator to generate radicals.[14]

Materials and Reagents
  • Acrylate Monomer: Trimethylolpropane triacrylate (TMPTA)

  • Multifunctional Thiol: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Multifunctional Ene: Triallyl isocyanurate (TAIC)

  • Chain Transfer Agent: this compound (DMTDP)

  • Thermal Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent (optional): Toluene or Dimethylformamide (DMF)

  • Inhibitor (for storage): Butylated hydroxytoluene (BHT)

  • Oil bath or heating mantle with temperature control

  • Schlenk line or similar apparatus for inert atmosphere reactions

Step-by-Step Protocol
  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the acrylate monomer, multifunctional thiol, multifunctional ene, and DMTDP in the desired ratios.

    • Add the thermal initiator (AIBN) at a concentration of 0.5-2 mol% with respect to the total moles of double bonds.

    • If necessary, add a solvent to dissolve the components.

    • For pre-reaction mixtures intended for storage, a small amount of an inhibitor like BHT can be added to prevent premature polymerization.[14]

  • Inert Atmosphere:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, sparge with nitrogen or argon for 15-20 minutes.

  • Thermal Initiation:

    • Immerse the flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN).

    • Stir the reaction mixture for the specified duration (e.g., 2-24 hours).

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by FTIR, NMR, or chromatography.

  • Quenching and Purification:

    • After the desired conversion is reached, cool the reaction mixture to room temperature.

    • Precipitate the polymer in a non-solvent (e.g., methanol or hexane).

    • Filter and dry the polymer under vacuum.

  • Product Characterization:

    • Characterize the final polymer using GPC, NMR, and DSC as described in the photo-initiation protocol.

Data Interpretation and Expected Outcomes

The inclusion of this compound is expected to have a noticeable impact on the molecular weight of the final polymer.

Table of Expected GPC Results with Varying DMTDP Concentration
Sample ID[DMTDP] (mol% vs. Acrylate)Mn ( g/mol ) (Expected Trend)PDI (Expected Trend)
TE-Control0HighBroad
TE-DMTDP-0.50.5LowerNarrower
TE-DMTDP-1.01.0
TE-DMTDP-2.02.0↓↓↓↓
  • Mn (Number-Average Molecular Weight): A clear trend of decreasing Mn should be observed with increasing concentrations of DMTDP, confirming its role as a chain transfer agent.[4]

  • PDI (Polydispersity Index): The PDI is also expected to decrease, indicating a more uniform distribution of polymer chain lengths.

Troubleshooting and Key Considerations

  • Oxygen Inhibition: Oxygen is a potent radical scavenger and can significantly slow down or completely inhibit the polymerization.[11] Ensuring a properly inert atmosphere is critical for reproducibility.

  • Initiator Concentration: The concentration of the initiator will affect the rate of polymerization and the final polymer properties. Too high a concentration can lead to lower molecular weights and potential side reactions.

  • Reaction Temperature (Thermal Initiation): The temperature should be chosen based on the half-life of the thermal initiator. For AIBN, a range of 60-80 °C is effective.

  • Viscosity: As the polymerization proceeds, the viscosity of the reaction mixture will increase significantly, especially in bulk polymerizations. Adequate stirring is necessary to ensure homogeneity.

Conclusion

This application note provides a comprehensive framework for designing and executing thiol-ene reactions in a hybrid system incorporating this compound as a chain transfer agent. By understanding the distinct roles of the thiol-ene components for cross-linking and DMTDP for molecular weight control, researchers can effectively tailor the properties of the resulting polymer networks for a wide range of applications, from advanced materials to drug delivery systems. The provided protocols for both photo- and thermal initiation offer flexibility in experimental design, while the guidelines for characterization and data interpretation ensure robust and reliable results.

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  • This compound CAS#: 4131-74-2. (n.d.). ChemicalBook.
  • Utilizing thiol–ene coupling kinetics in the design of renewable thermoset resins based on d-limonene and polyfunctional thiols. (n.d.). RSC Publishing.
  • Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. (n.d.). PMC.
  • Synthesis of network polymers by photo-initiated thiol–ene reaction between multi-functional thiol and poly(ethylene glycol) diacrylate. (2022). Shibaura Institute of Technology.
  • Dimethyl 3,3'-Thiodipropionate 4131-74-2 | TCI EUROPE N.V. (n.d.).
  • DISTEARYL THIODIPROPIONATE. (n.d.). Ataman Kimya.
  • Dimethyl 3,3'-dithiobispropionate | 15441-06-2. (n.d.). ChemicalBook.
  • The thiol-ene (click) reaction for the synthesis of plant oil derived polymers. (2025). ResearchGate.
  • Thermal Polymerization of Thiol-ene Network-Forming Systems. (2007). The Aquila Digital Community.
  • CAS No.15441-06-2,Dimethyl 3,3'-dithiobispropionate Suppliers. (n.d.). LookChem.
  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? (n.d.). MDPI.
  • Monomer conversion during thiol-ene polymerization of different monomer... (n.d.). ResearchGate.

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Application Note & Protocol: Laboratory Scale-Up Synthesis of Dimethyl 3,3'-Thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 3,3'-thiodipropanoate (DMTDP) is a valuable thioester with the molecular formula C₈H₁₄O₄S.[1][2] It presents as a colorless to light yellow liquid and serves as a crucial intermediate in various chemical syntheses.[3][4] Its applications are diverse, ranging from being a precursor for antioxidants in plastics and lubricants to its use in the production of plasticizers and as a building block for sulfur-containing pharmaceuticals.[3][4]

The synthesis of DMTDP is most effectively achieved through a thia-Michael addition, a conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound.[5][6] This application note provides a detailed protocol for the laboratory scale-up of DMTDP synthesis, focusing on the reaction between methyl acrylate and a sulfur source. The described methodology is designed to be robust, scalable, and efficient, addressing the common challenges encountered when transitioning from bench-scale to larger preparations. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and discuss critical considerations for safety and process optimization.

Reaction Mechanism and Principles

The core of this synthesis is the base-catalyzed thia-Michael addition. The reaction proceeds through the nucleophilic attack of a thiolate anion on the electrophilic β-carbon of methyl acrylate.

The mechanism can be outlined as follows:

  • Generation of the Nucleophile: In the presence of a base or by using a salt of hydrogen sulfide such as sodium sulfide or sodium hydrosulfide, a thiolate anion (S²⁻ or HS⁻) is made available in the reaction medium.

  • Nucleophilic Attack: The highly nucleophilic sulfur atom attacks the electron-deficient β-carbon of the methyl acrylate molecule. This is the key bond-forming step.

  • Protonation: The resulting enolate intermediate is then protonated by the solvent (e.g., water or alcohol) to yield the final product, this compound.

The reaction is typically exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts. The choice of solvent is also critical; protic solvents like water or alcohols can facilitate the reaction and are often used in industrial processes.[7]

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product MA Methyl Acrylate (CH₂=CHCOOCH₃) Enolate Enolate Intermediate MA->Enolate Nucleophilic Attack by S²⁻ SS Sodium Sulfide (Na₂S) Thiolate Sulfide Dianion (S²⁻) SS->Thiolate Dissociation DMTDP This compound Enolate->DMTDP Protonation experimental_workflow prep 1. Reagent Preparation - Dissolve Na₂S·9H₂O in water/methanol - Prepare methyl acrylate setup 2. Reaction Setup - Assemble 2L 3-neck flask with stirrer, dropping funnel, condenser, and thermometer prep->setup addition 3. Controlled Addition - Cool Na₂S solution to 15°C - Add methyl acrylate dropwise over 2-3 hours, maintaining T < 30°C setup->addition reaction 4. Reaction - Stir at room temperature for 3-4 hours after addition is complete addition->reaction workup 5. Work-up - Transfer to separatory funnel - Extract with diethyl ether (3x) reaction->workup purification 6. Purification - Combine organic layers - Wash with brine, dry over MgSO₄ - Filter and concentrate via rotary evaporation workup->purification analysis 7. Analysis - Characterize product by GC-MS and NMR purification->analysis

Figure 2: Experimental workflow for DMTDP synthesis.

Step 1: Reagent Preparation

  • In a 1 L beaker, dissolve 120.1 g (0.5 mol) of sodium sulfide nonahydrate in a mixture of 250 mL of deionized water and 250 mL of methanol. Stir until the solid is completely dissolved. The dissolution may be slightly exothermic.

Step 2: Reaction Setup

  • Set up the 2 L three-necked round-bottom flask in a fume hood. Equip it with the overhead mechanical stirrer, the 500 mL dropping funnel, a condenser, and the digital thermometer.

  • Place a large ice-water bath under the flask to allow for efficient cooling.

Step 3: Controlled Addition

  • Transfer the prepared sodium sulfide solution into the reaction flask.

  • Begin stirring and cool the solution to 15°C using the ice-water bath.

  • Add 94.7 g (1.1 mol, a slight excess) of methyl acrylate to the dropping funnel.

  • Begin the dropwise addition of methyl acrylate to the stirred sodium sulfide solution. The addition rate should be controlled to maintain the internal reaction temperature between 15-30°C. [7]This addition will likely take 2-3 hours. The reaction is exothermic, so careful monitoring and control of the addition rate and cooling are crucial.

Step 4: Reaction

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring for an additional 3-4 hours to ensure the reaction goes to completion.

Step 5: Work-up

  • Once the reaction is complete, transfer the mixture to the 2 L separatory funnel.

  • Extract the aqueous layer with 3 x 200 mL portions of diethyl ether.

  • Combine the organic extracts.

Step 6: Purification

  • Wash the combined organic layers with 2 x 150 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The final product should be a colorless to pale yellow oil.

Step 7: Analysis

  • Determine the yield of the crude product.

  • Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and confirm the molecular weight.

  • Further characterization by ¹H and ¹³C NMR spectroscopy can be performed to confirm the structure.

Data and Characterization

The synthesized this compound should be analyzed to confirm its identity and purity.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₄O₄S [1][2]
Molecular Weight206.26 g/mol [1][4]
AppearanceColorless to pale yellow liquid [2][4]
Boiling Point148 °C @ 18 mmHg [1][2]
Density~1.198 g/mL at 25 °C [1][2]
Refractive Index~1.475 at 20 °C [1][2]

Scale-Up Considerations and Troubleshooting

  • Heat Management: The thia-Michael addition is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Ensure a robust cooling system is in place and that the addition rate is carefully controlled to prevent a thermal runaway.

  • Mass Transfer: Efficient stirring is crucial to ensure homogeneity and good mixing of the reactants, especially in a biphasic system if one were to be used. An overhead mechanical stirrer is essential for larger volumes.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or loss of product during work-up. Ensure sufficient reaction time and perform extractions carefully. The stoichiometry of the reactants can also be optimized.

    • Byproduct Formation: Polymerization of methyl acrylate can occur if the temperature is not controlled. Maintaining a low reaction temperature is key.

Safety Precautions

All procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Methyl Acrylate: Highly flammable liquid and vapor. [8][9]It is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and allergic skin reactions. [8][9]Handle with extreme care, avoiding all sources of ignition.

  • Sodium Sulfide: Corrosive and can cause severe skin burns and eye damage. Contact with acids liberates toxic hydrogen sulfide gas. [10]It is harmful if swallowed. Handle in a well-ventilated area.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed and may cause drowsiness or dizziness.

Waste Disposal: All chemical waste should be disposed of according to local, state, and federal regulations. Avoid releasing any of the reactants or products into the environment.

References

  • Google Patents. (2014). CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate.
  • LookChem. (n.d.). Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Dimethyl 3,3′-thiodipropionate. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]

  • MDPI. (n.d.). Thia-Michael Reaction. Encyclopedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium sulfide. Retrieved from [Link]

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Application and Protocol Guide: Analytical Techniques for Monitoring Dimethyl 3,3'-Thiodipropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Reaction Monitoring

Dimethyl 3,3'-thiodipropanoate (DMTDP) is a pivotal intermediate in various synthetic pathways, including the production of antioxidants, polymers, and pharmaceutical agents.[1][2] Its synthesis and subsequent reactions, such as hydrolysis, transesterification, and nucleophilic substitution, require precise monitoring to ensure optimal yield, purity, and safety.[3] Inadequate control can lead to the formation of impurities like mercapto-propionate and dithio dipropyl dimethyl phthalate, compromising the final product's quality and efficacy.[4] This guide provides a comprehensive overview of robust analytical techniques for real-time and offline monitoring of DMTDP reactions, empowering researchers to enhance process understanding and control.

Core Principles of Analytical Strategy

A multi-faceted analytical approach is often necessary to gain a complete picture of the reaction dynamics. The choice of technique depends on the specific reaction being monitored, the analytes of interest (reactants, intermediates, products, and byproducts), and the required level of sensitivity and temporal resolution. This guide will delve into the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Section 1: Gas Chromatography (GC) for Volatile Compound Analysis

Rationale: GC is an ideal technique for monitoring DMTDP reactions due to the volatility of the ester and many of its common reactants and byproducts. It offers excellent separation efficiency and, when coupled with a mass spectrometer (GC-MS), provides definitive identification of reaction components.

Key Applications:

  • Quantifying the consumption of volatile reactants like methyl acrylate.[4]

  • Monitoring the formation of DMTDP.[1]

  • Detecting and identifying volatile impurities and byproducts.[5][6]

Protocol 1: GC-MS Monitoring of DMTDP Synthesis

This protocol is designed for monitoring the synthesis of DMTDP from methyl acrylate and a sulfur source.

1. Sample Preparation: a. At timed intervals, withdraw a 100 µL aliquot from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in 900 µL of a suitable solvent (e.g., dichloromethane, hexane) containing an internal standard (e.g., dodecane). c. Vortex the sample for 30 seconds to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

Parameter Condition Rationale
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column provides good separation for a range of volatile organic compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a wide range of boiling points.
Carrier Gas Helium, constant flow at 1 mL/minInert carrier gas for optimal performance.
Detector (MS) Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Mass Range 40-400 amuCovers the expected mass range of reactants, product, and common byproducts.

3. Data Analysis: a. Identify peaks by comparing their retention times and mass spectra to a library of known compounds or previously run standards. b. Quantify the concentration of each component by integrating the peak area and comparing it to the internal standard. c. Plot the concentration of reactants and products over time to determine reaction kinetics.

Visualization of GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sampling Reaction Aliquot Quenching Quench & Dilute (Internal Standard) Sampling->Quenching Injection Inject Sample Quenching->Injection Separation GC Separation (HP-5ms) Injection->Separation Detection MS Detection (EI, 40-400 amu) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Peak Area vs. IS) Identification->Quantification Kinetics Reaction Kinetics Plot Quantification->Kinetics

Caption: Workflow for GC-MS analysis of DMTDP reactions.

Section 2: High-Performance Liquid Chromatography (HPLC) for Less Volatile Compounds

Rationale: HPLC is a versatile technique suitable for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. It is particularly useful for monitoring reactions involving less volatile starting materials or products, such as the hydrolysis of DMTDP to 3,3'-thiodipropionic acid.[3]

Key Applications:

  • Monitoring the hydrolysis of DMTDP to its corresponding acid.[3]

  • Analyzing reactions involving non-volatile thioether compounds.[7][8]

  • Quantifying thiols and disulfides after derivatization.[9][10][11][12][13]

Protocol 2: RP-HPLC Monitoring of DMTDP Hydrolysis

This protocol outlines the use of reversed-phase HPLC (RP-HPLC) to monitor the conversion of DMTDP to 3,3'-thiodipropionic acid.

1. Sample Preparation: a. Withdraw a 100 µL aliquot from the reaction mixture at specified time points. b. Dilute the aliquot with 900 µL of the mobile phase to stop the reaction and prepare it for injection. c. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

Parameter Condition Rationale
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)A C18 stationary phase provides good retention and separation for moderately polar to non-polar compounds.
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% formic acid)The addition of formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape. A gradient may be necessary to elute all components with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV at 210 nmBoth the ester and the carboxylic acid will absorb at this wavelength.

3. Data Analysis: a. Identify peaks based on their retention times compared to standards of DMTDP and 3,3'-thiodipropionic acid. b. Create a calibration curve for each compound to determine their concentration in the reaction mixture. c. Plot the disappearance of the DMTDP peak and the appearance of the 3,3'-thiodipropionic acid peak over time.

Logical Relationship of Analytical Choices in HPLC:

HPLC_Logic Analyte DMTDP & Thiodipropionic Acid Polarity Moderately Polar Analytes Analyte->Polarity PeakShape Good Peak Shape for Acid Analyte->PeakShape Detection UV Detection at 210 nm Analyte->Detection Column C18 Reversed-Phase Column Polarity->Column MobilePhase Acetonitrile/Water Mobile Phase Polarity->MobilePhase FormicAcid Add 0.1% Formic Acid MobilePhase->FormicAcid PeakShape->FormicAcid

Caption: Rationale behind HPLC method development for DMTDP analysis.

Section 3: In-Situ Monitoring with Spectroscopy

Rationale: Spectroscopic techniques like NMR and FTIR offer the advantage of real-time, in-situ monitoring without the need for sample extraction. This provides a continuous view of the reaction progress and can reveal transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis.[14] It can be used to monitor the disappearance of reactant signals and the appearance of product signals in real-time.[15][16][17]

Key Applications:

  • Monitoring the conversion of functional groups, such as the change in the chemical shift of protons adjacent to the ester group.[18]

  • Quantifying the relative amounts of reactants and products.[15]

  • Elucidating the structure of unknown byproducts.

Protocol 3: ¹H NMR for Real-Time Reaction Monitoring

1. Sample Preparation: a. The reaction is performed directly in an NMR tube using deuterated solvents. b. Alternatively, a flow-NMR setup can be used where the reaction mixture is continuously circulated through the NMR spectrometer.[14]

2. NMR Instrumentation and Data Acquisition: a. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. b. Acquire ¹H NMR spectra at regular intervals throughout the reaction. c. Key signals to monitor for DMTDP reactions include the methylene protons adjacent to the sulfur and the ester group.

3. Data Analysis: a. Integrate the signals corresponding to the reactants and products. b. The relative integrals can be used to determine the molar ratio of the compounds in the mixture. c. Plot the change in the relative integrals over time to monitor the reaction progress.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for monitoring changes in functional groups.[19][20][21] For DMTDP reactions, the most prominent change is often in the carbonyl (C=O) stretching frequency of the ester group.[22][23]

Key Applications:

  • Monitoring the esterification reaction by observing the shift in the C=O band from the carboxylic acid to the ester.[23]

  • Tracking the hydrolysis of the ester by the disappearance of the ester C=O band and the appearance of the carboxylic acid C=O band.

  • Real-time, in-situ monitoring using an attenuated total reflectance (ATR) probe.

Protocol 4: In-Situ FTIR Monitoring with an ATR Probe

1. Experimental Setup: a. Insert an ATR-FTIR probe directly into the reaction vessel. b. Ensure good contact between the probe and the reaction mixture.

2. Data Acquisition: a. Collect a background spectrum of the initial reaction mixture before the reaction is initiated. b. Acquire spectra at regular intervals throughout the reaction. c. Monitor the region between 1700-1750 cm⁻¹ for changes in the carbonyl stretching frequency. The carboxylic acid C=O typically appears around 1700-1725 cm⁻¹, while the ester C=O is found between 1730-1750 cm⁻¹.[23]

3. Data Analysis: a. Measure the absorbance of the reactant and product carbonyl peaks. b. Plot the change in absorbance over time to create a reaction profile.

Summary of Analytical Techniques

Technique Strengths Limitations Primary Application for DMTDP
GC-MS High separation efficiency, definitive identification, high sensitivity.Limited to volatile and thermally stable compounds.Quantifying volatile reactants and products, impurity profiling.
HPLC-UV Versatile for a wide range of compounds, good quantitative accuracy.Lower resolution than GC, requires suitable chromophores for detection.Monitoring hydrolysis reactions, analysis of non-volatile compounds.
NMR Provides detailed structural information, quantitative, non-destructive, in-situ monitoring.Lower sensitivity, requires deuterated solvents or specialized equipment for in-situ.Real-time reaction monitoring, structural elucidation of byproducts.
FTIR (ATR) Real-time, in-situ monitoring, provides functional group information.Can be difficult to quantify overlapping peaks, less specific than other methods.Tracking changes in carbonyl functional groups during esterification or hydrolysis.

Conclusion

The effective monitoring of this compound reactions is crucial for optimizing synthetic processes and ensuring product quality. The choice of analytical technique should be guided by the specific requirements of the reaction being studied. A combination of chromatographic and spectroscopic methods often provides the most comprehensive understanding of the reaction dynamics. The protocols and guidelines presented in this application note serve as a starting point for developing robust and reliable analytical methods for your specific research and development needs.

References

  • Lam, L., & Bel-Rhlid, R. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 51(6), 636-44. Retrieved from [Link]

  • Martins, F., et al. (2019). Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. Molecules, 24(12), 2263. Retrieved from [Link]

  • Quora. (2017). Can FTIR spectroscopy be used to deduce the percentage degree of esterification?. Retrieved from [Link]

  • Google Patents. (2014). CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate.
  • Tyagi, B., et al. (2009). Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil. Energy & Fuels, 23(7), 3763–3768. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (2014). FTIR On-line Monitoring of Biodiesel Transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. Retrieved from [Link]

  • Tesi. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.
  • Chen, W., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 852(1-2), 108-115. Retrieved from [Link]

  • Google Patents. (n.d.). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
  • LookChem. (n.d.). Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications. Retrieved from [Link]

  • ResearchGate. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress. Retrieved from [Link]

  • PubMed. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • PubMed. (1995). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]

  • MDPI. (2020). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.15441-06-2,Dimethyl 3,3'-dithiobispropionate Suppliers. Retrieved from [Link]

  • PubMed. (2010). Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. Retrieved from [Link]

  • NIH. (2012). Biochemical methods for monitoring protein thiol redox states in biological systems. Retrieved from [Link]

  • NIH. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • ResearchGate. (2014). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Retrieved from [Link]

  • MDPI. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • SMUJO. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana | Biodiversitas Journal of Biological Diversity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011034364A2 - Method for preparing high-purity n,n'-disubstituted-3,3'-dithiodipropionamides.
  • ResearchGate. (2011). (PDF) Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. Retrieved from [Link]

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Application Notes & Protocols: The Role of Dimethyl 3,3'-Thiodipropanoate in Preventing Thermal Degradation of Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Inevitable Challenge of Polymer Degradation

Polymers, the backbone of countless modern materials, are susceptible to degradation from environmental factors, primarily heat and oxygen. This thermo-oxidative degradation is an autocatalytic, free-radical chain reaction that leads to a catastrophic loss of mechanical properties, discoloration, and ultimately, product failure.[1] The process begins with the formation of alkyl radicals on the polymer chain, which rapidly react with oxygen to form peroxy radicals. These peroxy radicals then abstract hydrogen from the polymer backbone, creating hydroperoxides (ROOH) and propagating the radical chain reaction. The thermal decomposition of these unstable hydroperoxide groups is the primary source of new, degradation-inducing radicals.[2]

To counteract this, stabilization systems are incorporated into the polymer matrix. These systems typically rely on a synergistic combination of primary and secondary antioxidants.[2] This guide focuses on the critical role of Dimethyl 3,3'-thiodipropanoate (DMTDP) , a highly effective secondary antioxidant, in preserving the integrity of polymers during high-temperature processing and long-term service life.

Mechanism of Action: Quenching the Fires of Oxidation

DMTDP functions as a hydroperoxide decomposer. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, DMTDP targets and neutralizes the hydroperoxides, which are key branching agents in the degradation cascade.[1][2] By decomposing hydroperoxides into stable, non-radical products, DMTDP prevents the formation of a multitude of new radicals, thus breaking the auto-oxidation cycle.

The sulfur atom in the thioether linkage of DMTDP is the reactive center. It stoichiometrically decomposes multiple hydroperoxide molecules through a series of oxidation steps. The sulfur is progressively oxidized from a sulfide to a sulfoxide, and then to a sulfone, with each step consuming hydroperoxides that would otherwise fuel polymer degradation.

The overall mechanism can be visualized as follows:

G cluster_0 Polymer Auto-Oxidation Cycle cluster_1 Stabilization Mechanism P Polymer (P-H) R Alkyl Radical (P•) P->R Heat, Shear ROO Peroxy Radical (POO•) R->ROO + O₂ Degradation Degradation Products (Chain Scission, Crosslinking) R->Degradation ROOH Hydroperoxide (POOH) ROO->ROOH + P-H Phenol Primary Antioxidant (Hindered Phenol, ArOH) ROO->Phenol Radical Scavenging Phenol_Rad Stabilized Phenoxy Radical (ArO•) ROO:s->Phenol_Rad:n ROOH->R Δ → PO• + •OH DMTDP DMTDP (Sulfide) ROOH->DMTDP Decomposition StableProducts Stable Alcohols (POH) ROOH:e->StableProducts:w Non-Radical Decomposition DMTDP_SO DMTDP Sulfoxide (S=O) DMTDP->DMTDP_SO + POOH DMTDP_SO2 DMTDP Sulfone (O=S=O) DMTDP_SO->DMTDP_SO2 + POOH DMTDP_SO2->StableProducts Phenol->Phenol_Rad + POO• Phenol_Rad->Phenol Regeneration (via Thioether products)

Figure 2: Workflow for laboratory-scale sample preparation.
Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

1. Rationale: TGA measures the change in mass of a sample as a function of temperature. By running the analysis in an inert atmosphere (Nitrogen) and then switching to an oxidative atmosphere (Air or Oxygen), one can determine the onset temperature of oxidative degradation. A higher onset temperature indicates greater thermal stability. [3][4] 2. Materials & Equipment:

  • Thermogravimetric Analyzer (TGA) with gas switching capabilities.

  • Polymer samples (pellets or small sections cut from molded parts), ~5-10 mg.

  • High-purity Nitrogen and Air (or Oxygen) gas cylinders with regulators.

  • TGA pans (Aluminum or Platinum).

3. Procedure:

  • Instrument Calibration: Ensure the TGA's temperature and mass are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Place a 5-10 mg sample into a tared TGA pan.

  • TGA Method Setup:

    • Segment 1 (Drying/Initial Heating): Heat from 30°C to 200°C at 20°C/min under a Nitrogen atmosphere (flow rate: 50 mL/min). [5]This removes any residual moisture and brings the sample to the test temperature.

    • Segment 2 (Isothermal Hold - N₂): Hold isothermally at 200°C for 5 minutes under Nitrogen to ensure temperature equilibrium.

    • Segment 3 (Gas Switch & Oxidative Ramp): Switch the purge gas to Air or Oxygen (flow rate: 50 mL/min). [5] * Segment 4 (Oxidative Heating): Heat from 200°C to 600°C at a rate of 10°C/min under the oxidative atmosphere. [5]4. Data Analysis:

    • Plot the sample weight (%) versus temperature.

    • Determine the onset temperature of degradation, which is the temperature at which significant mass loss begins in the oxidative atmosphere. This is often calculated using the tangent method at the inflection point of the degradation step on the TGA curve. [6][7] * Compare the onset temperatures of the unstabilized, primary-stabilized, and synergistically-stabilized polymer samples.

Figure 3: Workflow for TGA thermal stability analysis.
Protocol 3: Assessment of Stabilization by Oxidative Induction Time (OIT)

1. Rationale: The OIT test is an accelerated aging method that measures the time until the onset of oxidative decomposition at a constant, elevated temperature. It is a highly sensitive and widely accepted method (ASTM D3895) for assessing the effectiveness of an antioxidant package in polyolefins. [8]A longer OIT value directly correlates with a higher level of stabilization.

2. Materials & Equipment:

  • Differential Scanning Calorimeter (DSC) with gas switching capabilities.

  • Polymer samples (thin sections, ~5-10 mg, cut from a plaque or pellet).

  • High-purity Nitrogen and Oxygen gas cylinders with regulators.

  • Standard open DSC pans (Aluminum or Copper).

  • Sample press for encapsulating pans (if needed, though open pans are standard for OIT).

3. Procedure (Isothermal OIT as per ASTM D3895):

  • Instrument Calibration: Ensure the DSC is calibrated for temperature and enthalpy.

  • Sample Preparation: Place a small, thin disk of the polymer sample (5-10 mg) into an open DSC pan. Place an identical empty pan in the reference position.

  • DSC Method Setup:

    • Segment 1 (Heating): Place the sample in the DSC cell at ambient temperature. Purge with Nitrogen at 50 ± 5 mL/min. Heat the sample from ambient to 200°C at a rate of 20°C/min. [9] * Segment 2 (Equilibration): Once the temperature reaches 200°C, hold isothermally for 3-5 minutes to allow the sample and cell to reach thermal equilibrium. [9] * Segment 3 (Gas Switch & Isothermal Test): While maintaining the isothermal temperature of 200°C, switch the purge gas from Nitrogen to Oxygen at the same flow rate (50 ± 5 mL/min). Mark this switch as time zero. [9]4. Data Acquisition & Analysis:

    • Continue the isothermal measurement until the exothermic oxidation peak is observed and has returned to the baseline.

    • The OIT is the time interval from the gas switch (time zero) to the onset of the exothermic oxidation peak. The onset is determined by the intersection of the tangent to the steepest slope of the exotherm with the extended baseline. [9][10] * Compare the OIT values for the different formulations. Specimens with OIT values greater than 60 minutes may be retested at a higher temperature (e.g., 210°C) to reduce test time. [9]

Safety and Handling

This compound is a chemical substance and should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle in a well-ventilated area to avoid inhalation of vapors.

  • Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is an indispensable tool in the arsenal of polymer stabilizers. By efficiently decomposing hydroperoxides, it plays a crucial synergistic role with primary antioxidants to confer exceptional long-term thermal stability to polymers, particularly polyolefins. The protocols outlined in this guide provide a robust framework for researchers and scientists to incorporate DMTDP into polymer formulations and to quantitatively assess its profound impact on preventing thermal degradation, thereby extending the service life and reliability of polymer products.

References

  • GIW WI-HQ1-027 - ASTM D3895 OIT Testing. (n.d.). Retrieved from [Link]

  • Interpreting results from TGA instruments. (n.d.). XRF Scientific. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Optimizing Stabilization Systems for Polyolefins. (2019, February 25). Society of Plastics Engineers. Retrieved from [Link]

  • DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. (2023, October 5). Retrieved from [Link]

  • How to Interpret a TGA Curve: An Expert Guide. (2025, October 17). Torontech. Retrieved from [Link]

  • A Guide to the Determination of Oxidation Induction Time. (n.d.). Mettler Toledo. Retrieved from [Link]

  • High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 2: Optimization and efficacy via encapsulation with silicate fillers. (2021, February). ResearchGate. Retrieved from [Link]

  • Interpreting TGA Curves. (n.d.). Mettler Toledo. Retrieved from [Link]

  • High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. (2021, January 7). ResearchGate. Retrieved from [Link]

  • ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (n.d.). ASTM International. Retrieved from [Link]

  • Synthesis of Sulfides, Sulfoxides, and Sulfones. (2025, October 10). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (n.d.). MDPI. Retrieved from [Link]

  • Enhancing the Thermal Stability of Polypropylene by Blending with Low Amounts of Natural Antioxidants. (2019, August). ResearchGate. Retrieved from [Link]

  • Proposed mechanism of stabilization of Irganox 1010. (n.d.). ResearchGate. Retrieved from [Link]

  • Secondary Antioxidants. (n.d.). Performance Additives. Retrieved from [Link]

  • TGA Analysis. (n.d.). Impact Analytical. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved from [Link]

  • New process for preparing 3,3'-dimethyl thiodipropionate. (n.d.). Google Patents.
  • Mechanism of action of hindered phenol stabilisers. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction. (n.d.). Penn State University. Retrieved from [Link]

  • Thermal analysis techniques for characterization of polymer materials. (n.d.). ResearchGate. Retrieved from [Link]

  • An Effective Package of Antioxidants for Avoiding Premature Failure in Polypropylene Random Copolymer Plastic Pipes under Hydrostatic Pressure and High Temperature. (n.d.). MDPI. Retrieved from [Link]

  • Mechanisms of antioxidant action: esters of thiodipropionic acid. (1968). Royal Society of Chemistry. Retrieved from [Link]

  • Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling. (2025, April 3). National Institutes of Health. Retrieved from [Link]

  • Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (2024). China Plastics. Retrieved from [Link]

  • Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • One-Pot, Three-Component Synthesis of Sulfides Using a Sulfoxide Reagent as a Sulfur Dication Equivalent. (2023, June 26). ChemRxiv. Retrieved from [Link]

  • Antioxidants for Polypropylene: Natural Antioxidant Stabilization. (2025, September 20). Wellt Chemicals. Retrieved from [Link]

  • Active Polypropylene-Based Films Incorporating Combined Antioxidants and Antimicrobials: Preparation and Characterization. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cyclic fatty esters: hydroperoxides from autoxidation of methyl 9-(6-propyl-3-cyclohexenyl)-(Z)8-nonenoate. (n.d.). PubMed. Retrieved from [Link]

  • Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. (n.d.). MDPI. Retrieved from [Link]

Sources

synthesis of hindered phenol antioxidants using dimethyl 3,3'-thiodipropanoate precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Synthesis of High-Performance Hindered Phenol Antioxidants Utilizing a Dimethyl 3,3'-Thiodipropanoate Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of novel, high-molecular-weight hindered phenol antioxidants. The protocol leverages this compound as a core building block to create a synergistic antioxidant molecule that incorporates both primary (radical scavenging) and secondary (hydroperoxide decomposing) functionalities. This dual-action approach offers enhanced stability and performance compared to conventional, lower-molecular-weight antioxidants. We detail the underlying scientific principles, provide a step-by-step synthesis protocol, and outline methods for characterization and performance evaluation. This guide is intended for researchers in materials science, polymer chemistry, and drug formulation seeking to develop advanced stabilization systems.

Part 1: Scientific Principles & Rationale

The Mechanism of Hindered Phenol Antioxidants

Hindered phenolic compounds are the cornerstone of primary antioxidant protection for organic materials. Their efficacy stems from a unique molecular structure: a phenol ring with bulky alkyl groups (typically tert-butyl) positioned ortho to the hydroxyl group.[1][2] This steric hindrance serves two critical functions: it enhances the stability of the phenoxyl radical formed after hydrogen donation and prevents the phenol itself from engaging in unwanted side reactions.[1]

The primary antioxidant action is a process of radical scavenging. During oxidative degradation, highly reactive free radicals (R•) propagate a damaging chain reaction. A hindered phenol (ArOH) intercepts these radicals by donating its labile hydroxyl hydrogen, effectively neutralizing the threat and terminating the chain reaction.[2][3] The resulting phenoxyl radical (ArO•) is significantly stabilized by resonance within the aromatic ring and the steric protection of the flanking alkyl groups, rendering it too unreactive to initiate new oxidation chains.

Caption: Mechanism of radical scavenging by a hindered phenol antioxidant.

The Role of Thioethers as Secondary Antioxidants

While primary antioxidants excel at scavenging free radicals, they do not address the accumulation of hydroperoxides (ROOH), which are stable byproducts of oxidation that can later decompose under thermal stress to generate new, highly destructive radicals. This is the domain of secondary, or peroxide-decomposing, antioxidants.

Thioether compounds, such as those derived from thiodipropionic acid, are exceptionally effective secondary antioxidants.[4][5] They work by stoichiometrically decomposing hydroperoxides into non-radical, stable products, typically alcohols.[4] This preventative mechanism is crucial for long-term thermal stability and works in concert with the primary radical scavengers.

Synthetic Strategy: A Synergistic Approach

The rationale for using this compound as a precursor is to create a single, higher-molecular-weight molecule that contains both the radical-scavenging hindered phenol moieties and the hydroperoxide-decomposing thioether core. This intramolecular combination offers several advantages:

  • Synergistic Protection: The two different antioxidant mechanisms work together for more comprehensive stabilization.

  • Lower Volatility: A higher molecular weight reduces the loss of the antioxidant during high-temperature processing of polymers or in long-term applications.[6][7]

  • Improved Compatibility: The ester linkages can improve compatibility with various polymer matrices.

  • Reduced Migration: Larger molecules are less prone to migrating out of the host material, ensuring persistent protection.[7]

Our target molecule, Bis(3,5-di-tert-butyl-4-hydroxybenzyl) 3,3'-thiodipropanoate , is synthesized via a transesterification reaction between this compound and two equivalents of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

Caption: Proposed synthetic route to the target synergistic antioxidant.

Part 2: Experimental Protocols

Materials and Equipment
Reagents & Solvents Grade Supplier
This compound≥98%Standard Supplier
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol≥98%Standard Supplier
TolueneAnhydrousStandard Supplier
Sodium Methoxide (NaOCH₃)95%Standard Supplier
Hydrochloric Acid (HCl)1 M aq.Standard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)aq.Lab Prepared
Saturated Sodium Chloride (NaCl)aq.Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)ReagentStandard Supplier
Silica Gel60 Å, 230-400 meshStandard Supplier
HexaneHPLC GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
Equipment
Three-neck round-bottom flask (500 mL)
Dean-Stark apparatus and condenser
Magnetic stirrer with heating mantle
Thermocouple
Nitrogen gas inlet
Separatory funnel (1 L)
Rotary evaporator
Flash chromatography system
Analytical instruments: NMR, FT-IR, MS
Synthesis Protocol: Transesterification

Caption: Step-by-step workflow for the synthesis and isolation of the target antioxidant.

Procedure:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a Dean-Stark trap, condenser, magnetic stir bar, and nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Charge Reagents: To the flask, add 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (23.6 g, 0.1 mol) and this compound (10.3 g, 0.05 mol). Add 250 mL of anhydrous toluene.

  • Azeotropic Removal of Water: Begin stirring and heat the mixture to reflux under a gentle flow of nitrogen. Collect and discard any water that separates in the Dean-Stark trap (approx. 30-60 minutes). This step is critical to ensure the catalyst remains active.

  • Catalyst Addition: After cooling the mixture to ~80 °C, cautiously add sodium methoxide (0.27 g, 5 mmol) as the transesterification catalyst.

  • Reaction: Re-heat the mixture to a gentle reflux (~110 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The methanol byproduct will be removed azeotropically with toluene. The reaction is typically complete within 4-8 hours.

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly add 100 mL of 1 M HCl to neutralize the catalyst. Stir for 15 minutes.

  • Work-up and Extraction: Transfer the mixture to a 1 L separatory funnel.

    • Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of saturated NaCl (brine) solution.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the final product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white or off-white solid.

Characterization Data (Exemplary)

The structure and purity of the synthesized Bis(3,5-di-tert-butyl-4-hydroxybenzyl) 3,3'-thiodipropanoate should be confirmed by standard analytical techniques.

Technique Expected Result
¹H NMR Peaks corresponding to tert-butyl groups (~1.4 ppm), aromatic protons (~7.1 ppm), thioether methylene protons (~2.8-3.0 ppm), benzylic protons (~5.0 ppm), and the phenolic hydroxyl proton (~5.1 ppm). Disappearance of the methyl ester peak from the precursor (~3.7 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (~3640 cm⁻¹, sharp, non-H-bonded), C-H stretches (~2960 cm⁻¹), strong C=O stretch of the ester (~1735 cm⁻¹), and C-O stretch (~1150-1250 cm⁻¹).
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of the product (C₃₈H₅₈O₆S).
Purity (HPLC) >98%

Part 3: Performance Evaluation

To validate the efficacy of the synthesized antioxidant, its performance should be compared against industry-standard antioxidants in a relevant substrate (e.g., polypropylene, lubricant base oil).

Standard Test Methods
  • Differential Scanning Calorimetry (DSC): Used to determine the Oxidative Induction Time (OIT), which measures the time until the onset of rapid oxidation at a high temperature. A longer OIT indicates better oxidative stability.

  • DPPH Radical Scavenging Assay: A spectrophotometric method to quantify the ability of the antioxidant to scavenge free radicals.[8][9]

  • Oven Aging: Samples of a polymer containing the antioxidant are aged in a high-temperature oven, and changes in physical properties (e.g., color, brittleness, melt flow index) are monitored over time.

Comparative Performance Data (Hypothetical)
Antioxidant (0.2 wt% in Polypropylene) OIT at 200 °C (minutes) DPPH Scavenging (IC₅₀, µg/mL)
Control (No Antioxidant)< 1> 1000
BHT (Butylated Hydroxytoluene)1555
Irganox® 10764540
Synthesized Product 75 35

Part 4: Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic. Avoid inhalation and skin contact.

  • Sodium methoxide is corrosive and reacts violently with water. Handle with extreme care in a dry environment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Part 5: References

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link]

  • Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [Link]

  • ResearchGate. Mechanism of action of hindered phenolic antioxidants. [Link]

  • MDPI. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]

  • ResearchGate. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]

  • National Center for Biotechnology Information. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]

  • CNKI. Synthesis of Complex Hindered Phenol Antioxidant and Its Scavenging Activity for DPPH Free-Radicals. [Link]

  • MDPI. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. [Link]

  • kchem.org. Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. [Link]

  • ResearchGate. Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. [Link]

  • Google Patents. New process for preparing 3,3'-dimethyl thiodipropionate.

  • MDPI. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. [Link]

  • IAEA-INIS. Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives. [Link]

  • OSTI.GOV. (2018, April 15). Synthesis and study of new phenolic antioxidants with nitroaromatic and heterocyclic substituents. [Link]

  • UniVOOK. (2024, July 8). Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA). [Link]

Sources

Application Notes and Protocols for Incorporating Dimethyl 3,3'-Thiodipropanoate-Derived Antioxidants into Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Dimethyl 3,3'-Thiodipropanoate (DMTDP) in Polymer Stabilization

Polymeric materials form the backbone of countless modern products, yet they are inherently susceptible to degradation from environmental factors such as heat, light, and oxygen.[1] This oxidative degradation compromises the material's structural integrity, leading to discoloration, brittleness, and a significant reduction in mechanical properties, ultimately causing premature product failure.[2] To counteract this, antioxidants are incorporated into the polymer matrix during manufacturing.[3]

This compound (DMTDP) and its longer-chain analogs, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), belong to the thioester class of secondary antioxidants.[4] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, secondary antioxidants like DMTDP function by decomposing hydroperoxides (ROOH).[2] Hydroperoxides are unstable byproducts of the initial oxidation stages and act as catalysts for further degradation, propagating a damaging chain reaction within the polymer. By neutralizing these hydroperoxides, DMTDP and related thioesters effectively interrupt this cycle, providing crucial long-term thermal stability.[2]

A key aspect of thioester antioxidants is their powerful synergistic effect when used in combination with primary antioxidants.[2][5] The primary antioxidant neutralizes initial free radicals, while the secondary antioxidant, like DMTDP, "cleans up" the resulting hydroperoxides.[2] This dual-action approach offers a much more robust and durable protection system than either antioxidant could provide alone, safeguarding the polymer during high-temperature processing and throughout its service life.[2][4]

These application notes provide detailed protocols for the incorporation of this compound into common thermoplastic polymers such as polyethylene (PE) and polypropylene (PP). Methodologies for melt blending, solution casting, and masterbatch preparation are presented, along with protocols for the analytical validation of antioxidant concentration and the evaluation of its performance in the final product.

Methods for Incorporating DMTDP into Plastics

The selection of an appropriate incorporation method depends on the polymer type, the final product form (e.g., film, molded part), and the available processing equipment.

Melt Blending

Melt blending is the most common industrial method for incorporating additives into thermoplastics. It involves mixing the antioxidant with the polymer resin at a temperature above the polymer's melting point to ensure homogeneous dispersion.

Causality Behind Experimental Choices:

  • Temperature Profile: The extruder barrel temperature must be high enough to melt the polymer completely for intimate mixing but low enough to prevent premature degradation of both the polymer and the DMTDP. Thioesters are valued for their stability at high processing temperatures.[6]

  • Screw Speed: The screw speed influences the degree of mixing and shear. A higher speed can improve dispersion but may also increase shear heating, potentially leading to degradation. An optimal speed ensures good mixing without excessive heat buildup.

  • Synergistic Blend: DMTDP is often used with a primary antioxidant, like Irganox® 1010 (a hindered phenol), to achieve synergistic protection. Ratios can be optimized for specific applications, with studies suggesting that for long-term thermal stability, a higher proportion of thioester (e.g., 80%) is beneficial, whereas for processing stability, a higher proportion of phenolic antioxidant (e.g., 80%) may be preferred.[4]

Experimental Protocol: Melt Blending of DMTDP and a Hindered Phenol into Polypropylene (PP)

  • Pre-Blending: Dry-blend polypropylene (PP) pellets with the desired weight percentage (wt%) of DMTDP and a primary antioxidant (e.g., Irganox® 1010). A typical starting concentration range is 0.05-0.5% for each antioxidant. For optimal long-term stability, a ratio of 1:4 (Phenolic:Thioester) can be effective.[4]

  • Extruder Setup: Use a twin-screw extruder with a temperature profile suitable for PP, for example:

    • Zone 1 (Feed): 180°C

    • Zone 2: 190°C

    • Zone 3: 200°C

    • Zone 4: 210°C

    • Die: 210°C

  • Compounding: Feed the pre-blended mixture into the extruder at a constant rate. Set the screw speed to a moderate level (e.g., 100-150 rpm) to ensure thorough mixing.

  • Extrusion and Pelletizing: Extrude the molten polymer blend through a strand die into a cooling water bath.

  • Pelletization: Feed the cooled strands into a pelletizer to produce compounded pellets.

  • Drying: Dry the pellets thoroughly in a vacuum oven at 80°C for at least 4 hours before subsequent processing (e.g., injection molding or film casting) to remove any residual moisture.

Visualization of Melt Blending Workflow

Melt_Blending_Workflow cluster_prep Preparation cluster_process Processing cluster_post Post-Processing DryBlend 1. Dry Blend (PP Pellets + DMTDP + Phenolic AO) Extruder 2. Twin-Screw Extrusion (Melt & Mix) DryBlend->Extruder Cooling 3. Water Bath Cooling (Strand Solidification) Extruder->Cooling Pelletizer 4. Pelletizing Cooling->Pelletizer Drying 5. Pellet Drying Pelletizer->Drying FinalProduct Final Stabilized Pellets Drying->FinalProduct

Caption: Workflow for incorporating DMTDP via melt blending.

Solution Casting

Solution casting is a laboratory-scale technique ideal for producing thin polymer films with excellent uniformity and clarity. It involves dissolving the polymer and additives in a suitable solvent, casting the solution onto a flat surface, and evaporating the solvent.

Causality Behind Experimental Choices:

  • Solvent Selection: The chosen solvent must dissolve the polymer and the DMTDP without causing degradation. The solvent's volatility is also critical; it must evaporate at a controlled rate to form a uniform, defect-free film.[7]

  • Low-Temperature Processing: This method is advantageous for incorporating thermally sensitive additives, as it avoids the high temperatures of melt extrusion.[8]

  • Additive Dispersion: Dissolving the components ensures a high degree of molecular-level dispersion of the antioxidant throughout the polymer matrix.[8]

Experimental Protocol: Solution Casting of a Polyethylene (PE) Film with DMTDP

  • Polymer Solution Preparation: Dissolve low-density polyethylene (LDPE) powder in a suitable solvent like xylene or toluene at an elevated temperature (e.g., 80-100°C) with constant stirring to create a solution (e.g., 5% w/v).

  • Antioxidant Addition: Once the polymer is fully dissolved, add the desired amount of DMTDP (e.g., 0.1-1.0% relative to the polymer weight) to the hot solution and stir until it is completely dissolved.

  • Casting: Pour the hot, homogeneous solution onto a clean, level glass plate or into a petri dish.

  • Solvent Evaporation: Place the cast solution in a fume hood at room temperature to allow the solvent to evaporate slowly over 24-48 hours. For faster drying, a vacuum oven at a moderate temperature (e.g., 50-60°C) can be used.[7]

  • Film Peeling: Once the film is completely dry and tack-free, carefully peel it from the substrate.

  • Final Drying: Place the detached film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

Visualization of Solution Casting Workflow

Solution_Casting_Workflow cluster_prep Preparation cluster_process Film Formation cluster_post Finalization DissolvePolymer 1. Dissolve Polymer (e.g., PE in Xylene) AddAO 2. Add & Dissolve DMTDP DissolvePolymer->AddAO Casting 3. Cast Solution (onto glass plate) AddAO->Casting Evaporation 4. Solvent Evaporation (Fume Hood / Oven) Casting->Evaporation Peeling 5. Peel Dry Film Evaporation->Peeling FinalFilm Final Stabilized Film Peeling->FinalFilm

Caption: Workflow for incorporating DMTDP via solution casting.

Masterbatch Preparation

A masterbatch is a concentrated mixture of additives encapsulated in a carrier resin. Using a masterbatch ensures dust-free handling, precise dosing, and excellent dispersion of the additive in the final product.[9]

Causality Behind Experimental Choices:

  • Carrier Resin: The carrier resin (e.g., LLDPE) must be compatible with the final polymer to be processed. A high melt flow index (MFI) carrier is often chosen to facilitate better mixing and dispersion.[10]

  • High Additive Concentration: The masterbatch contains a high concentration of the antioxidant (e.g., 1-22%), which is then let down into the bulk polymer at a much lower ratio (e.g., 1-5%) during final processing.[11]

  • Dispersion Aids: Dispersants and lubricants are often included in the masterbatch formulation to ensure the high concentration of additives is evenly distributed within the carrier resin.[11]

Experimental Protocol: Preparation of a DMTDP Antioxidant Masterbatch

  • Formulation: Determine the composition of the masterbatch. For example:

    • Carrier Resin (e.g., LLDPE): 60-80%

    • DMTDP: 5-10%

    • Primary Antioxidant (e.g., Hindered Phenol): 5-10%

    • Dispersion Aid (e.g., Zinc Stearate): 1-5%

  • Pre-Mixing: Weigh and pre-mix all components in a high-speed mixer to ensure a homogeneous powder blend.

  • Compounding: Feed the blend into a twin-screw extruder. The temperature profile should be set according to the carrier resin's processing window.

  • Pelletizing and Cooling: Extrude, cool, and pelletize the masterbatch concentrate as described in the melt blending protocol (Section 1.1).

  • Quality Control: Analyze the masterbatch pellets to confirm the concentration and homogeneity of the DMTDP.

Analytical Validation and Quantification

It is crucial to verify the concentration and distribution of DMTDP within the polymer matrix after incorporation. High-Performance Liquid Chromatography (HPLC) is a precise method for this purpose.

Protocol: Quantification of DMTDP in Polyethylene by HPLC

This protocol is adapted from methods used for other thioether antioxidants in polyolefins.[12][13]

  • Sample Preparation (Solvent Extraction): a. Weigh approximately 1 gram of the stabilized polymer (pellets or film cut into small pieces). b. Place the sample in a Soxhlet extraction thimble. c. Extract the sample with a suitable solvent (e.g., dichloromethane or a mixture of n-heptane/isopropyl alcohol) for 6-8 hours. d. After extraction, evaporate the solvent to a small volume (e.g., 1-2 mL) using a rotary evaporator. e. Quantitatively transfer the concentrated extract to a 10 mL volumetric flask and dilute to the mark with the mobile phase. f. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where DMTDP shows absorbance (this may require preliminary UV-Vis spectroscopy of a pure DMTDP solution).

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.[14]

  • Calibration and Quantification: a. Prepare a series of standard solutions of pure DMTDP in the mobile phase at known concentrations. b. Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration). c. Inject the prepared sample extract. d. Quantify the amount of DMTDP in the sample by comparing its peak area to the calibration curve.

Data Presentation: Key Analytical Parameters

Parameter Method Typical Conditions Purpose
Concentration HPLC-UV C18 column, Acetonitrile/Water mobile phase Quantify the wt% of DMTDP in the polymer.
Thermal Stability TGA 30-600°C at 10°C/min under N₂ Determine the onset temperature of polymer degradation.[11][15]

| Oxidative Stability | DSC (OIT) | Isothermal at 200-210°C under O₂ | Measure the time to onset of oxidation (ASTM D3895).[16][17] |

Performance Evaluation of DMTDP-Stabilized Plastics

The effectiveness of the incorporated DMTDP is evaluated by subjecting the stabilized plastic to accelerated aging and testing for the retention of key physical and mechanical properties.

Oxidative Stability Assessment

The Oxidative Induction Time (OIT) test is a rapid and effective method to assess the thermo-oxidative stability of a stabilized material. It measures the time until the onset of autocatalytic oxidation at a specified temperature in an oxygen atmosphere.

Protocol: Oxidative Induction Time (OIT) by DSC (ASTM D3895)

  • Sample Preparation: Place a small sample (5-10 mg) of the stabilized polymer, typically a thin disc cut from a compression-molded sheet or a film, into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Cycle: a. Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for PE, 210°C for PP) at a rate of 20°C/min under an inert nitrogen atmosphere (flow rate ~50 mL/min).[1] b. Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.[1]

  • Data Acquisition: Record the heat flow signal as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.[17]

Visualization of Performance Evaluation Logic

Performance_Evaluation cluster_aging Accelerated Aging cluster_testing Property Testing cluster_results Performance Metrics Start Stabilized Polymer Sample (with DMTDP) ThermalAging Thermal Aging (Oven @ Elevated Temp.) Start->ThermalAging OIT_Test Oxidative Induction Time (OIT) (ASTM D3895) Start->OIT_Test TGA_Test Thermogravimetric Analysis (TGA) (ASTM E1131) Start->TGA_Test Mechanical_Test Mechanical Properties (ASTM D638/D882) ThermalAging->Mechanical_Test Visual_Test Visual Inspection (Yellowness, Cracking) ThermalAging->Visual_Test OIT_Result Longer OIT OIT_Test->OIT_Result TGA_Result Higher Degradation Temp TGA_Test->TGA_Result Mech_Result Property Retention (e.g., Tensile Strength) Mechanical_Test->Mech_Result Visual_Result Color Stability Visual_Test->Visual_Result

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Troubleshooting & Optimization

Technical Support Center: Dimethyl 3,3'-Thiodipropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethyl 3,3'-thiodipropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate.

Introduction

This compound is a widely used intermediate in various chemical syntheses, including the production of antioxidants, plasticizers, and pharmaceuticals.[1] While several synthetic routes exist, the most common and industrially viable method is the Michael addition of a sulfur source to two equivalents of methyl acrylate. This guide will focus on the impurities that can arise from this primary synthetic pathway and provide actionable solutions.

Common Synthesis Route: Michael Addition

The prevalent synthesis of this compound involves the reaction of methyl acrylate with a sulfur source, such as sodium hydrosulfide or hydrogen sulfide gas, in a suitable solvent.[2][3] The reaction is typically base-catalyzed.

Reaction Scheme:

2 CH₂=CHCOOCH₃ + H₂S → S(CH₂CH₂COOCH₃)₂

While seemingly straightforward, this reaction can lead to the formation of several impurities that can affect the final product's purity, yield, and performance in downstream applications.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Presence of Unreacted Methyl Acrylate

Q: My final product shows a significant amount of unreacted methyl acrylate upon analysis. What could be the cause, and how can I resolve this?

A: The presence of unreacted methyl acrylate is a common issue and can stem from several factors related to reaction stoichiometry and conditions.

  • Causality:

    • Insufficient Sulfur Source: The most direct cause is an inadequate amount of the sulfur source (e.g., sodium hydrosulfide or hydrogen sulfide).[2] In the case of using hydrogen sulfide gas, controlling the precise stoichiometry can be challenging.[2] An insufficient supply will naturally lead to incomplete conversion of the methyl acrylate.

    • Reaction Kinetics: The reaction may not have been allowed to proceed to completion. Factors such as reaction time, temperature, and catalyst concentration play a crucial role in achieving high conversion.

    • Catalyst Inefficiency: An inactive or insufficient amount of base catalyst can slow down the Michael addition, leaving unreacted starting material.

  • Troubleshooting Steps:

    • Stoichiometric Control:

      • If using sodium hydrosulfide, ensure accurate weighing and transfer of the reagent. A slight excess of the sulfur source can help drive the reaction to completion.

      • When using hydrogen sulfide gas, precise control of the gas flow rate and reaction time is critical.[4] Consider using a mass flow controller for accurate gas delivery. A patent suggests that reacting methyl acrylate with sodium hydrosulfide in a proton solvent can help solve the quantitative problem of reactants and lead to a more complete reaction.[2]

    • Optimize Reaction Conditions:

      • Time: Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., GC or NMR) until the methyl acrylate peak disappears or reaches a minimum.

      • Temperature: While the reaction is often run at a controlled temperature (e.g., 15-30°C), a slight increase might enhance the reaction rate.[2] However, be cautious as higher temperatures can also promote side reactions.

    • Catalyst Evaluation:

      • Ensure the catalyst is fresh and active. If using a solid base catalyst, ensure it has not been deactivated by exposure to moisture or air.[3]

      • Consider screening different base catalysts or increasing the catalyst loading.

Issue 2: Formation of Methyl 3-mercaptopropionate

Q: I have identified methyl 3-mercaptopropionate as a significant impurity. Why is this forming, and what can I do to minimize it?

A: The formation of methyl 3-mercaptopropionate is a direct consequence of the reaction stoichiometry and indicates an excess of the sulfur source.

  • Causality:

    • Excess Sulfur Source: When the sulfur source (hydrogen sulfide or hydrosulfide ions) is in molar excess relative to the methyl acrylate, the reaction can terminate after the addition of the sulfur to only one molecule of methyl acrylate. This is particularly problematic when using an excess of hydrogen sulfide gas.[2]

  • Troubleshooting Steps:

    • Precise Stoichiometry: The most effective way to prevent the formation of this impurity is to maintain a strict 2:1 molar ratio of methyl acrylate to the sulfur source.

    • Controlled Addition: Instead of adding the entire amount of the sulfur source at once, consider a slow, controlled addition to the methyl acrylate solution. This helps to maintain a localized excess of methyl acrylate throughout the reaction, favoring the formation of the desired diadduct.

    • Reaction Monitoring: Monitor the reaction closely. If methyl 3-mercaptopropionate is detected, it may be possible to add more methyl acrylate to react with the remaining mercaptan. However, this can complicate purification.

Issue 3: Presence of Dimethyl 3,3'-dithiodipropionate

Q: My product is contaminated with dimethyl 3,3'-dithiodipropionate. What is the mechanism of its formation, and how can I avoid it?

A: Dimethyl 3,3'-dithiodipropionate is an oxidation byproduct that can form under certain reaction conditions.

  • Causality:

    • Oxidation of Mercaptan Intermediate: The intermediate, methyl 3-mercaptopropionate, can be oxidized to form the disulfide, dimethyl 3,3'-dithiodipropionate, especially in the presence of air (oxygen). This is a common side reaction in thiol chemistry.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is the most critical step in preventing the formation of this impurity.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Control of Reaction Conditions: As mentioned previously, avoiding an excess of the sulfur source will minimize the concentration of the methyl 3-mercaptopropionate intermediate, thereby reducing the potential for its oxidation.

Issue 4: Polymerization of Methyl Acrylate

Q: I am observing the formation of a viscous, polymeric material in my reaction mixture. What is causing this, and how can it be prevented?

A: Methyl acrylate is prone to polymerization, especially under basic conditions and at elevated temperatures.

  • Causality:

    • Anionic Polymerization: The base catalyst used to promote the Michael addition can also initiate the anionic polymerization of methyl acrylate.

    • Radical Polymerization: Although less common in this specific reaction, trace impurities or exposure to light could initiate radical polymerization.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low and controlled reaction temperature. Exotherms should be carefully managed, as a rapid increase in temperature will significantly accelerate polymerization.

    • Catalyst Selection and Concentration: Use the minimum effective concentration of the base catalyst. Some catalysts are more prone to initiating polymerization than others. Consider screening milder bases.

    • Inhibitors: Commercial methyl acrylate often contains a polymerization inhibitor (e.g., hydroquinone).[4] Ensure that the starting material contains an adequate amount of inhibitor, or consider adding a small amount of a suitable inhibitor to the reaction mixture.

    • Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for polymerization to occur.

Summary of Common Impurities and Mitigation Strategies
ImpurityCauseMitigation Strategy
Unreacted Methyl AcrylateIncomplete reaction; insufficient sulfur source.Ensure proper stoichiometry; optimize reaction time and temperature.
Methyl 3-mercaptopropionateExcess of sulfur source.Maintain a strict 2:1 molar ratio of methyl acrylate to sulfur source; controlled addition of sulfur source.
Dimethyl 3,3'-dithiodipropionateOxidation of methyl 3-mercaptopropionate.Conduct the reaction under an inert atmosphere; use degassed solvents.
Poly(methyl acrylate)Anionic or radical polymerization of methyl acrylate.Maintain low reaction temperature; use minimum effective catalyst concentration; use a polymerization inhibitor.
Experimental Workflow for Impurity Analysis

A robust analytical method is crucial for identifying and quantifying impurities. Gas Chromatography (GC) is a common and effective technique for this purpose.

Step-by-Step GC Analysis Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the crude or purified this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify peaks based on their retention times by comparing them to known standards of the expected impurities.

    • Quantify the impurities using area percent or by creating a calibration curve with certified reference standards.

Visualization of Synthesis and Impurity Formation

The following diagram illustrates the primary synthesis pathway and the formation of key impurities.

Synthesis_and_Impurities cluster_reactants Reactants cluster_products Products & Intermediates cluster_impurities Impurities Methyl Acrylate Methyl Acrylate This compound Desired Product: This compound Methyl Acrylate->this compound 2 equivalents Mercaptan Intermediate Intermediate: Methyl 3-mercaptopropionate Methyl Acrylate->Mercaptan Intermediate 1 equivalent Unreacted MA Unreacted Methyl Acrylate Methyl Acrylate->Unreacted MA Incomplete Reaction Polymer Poly(methyl acrylate) Methyl Acrylate->Polymer Polymerization Sulfur Source H2S or NaSH Sulfur Source->this compound Sulfur Source->Mercaptan Intermediate Mercaptan Intermediate->this compound + 1 eq. Methyl Acrylate Dithio Impurity Oxidation Impurity: Dimethyl 3,3'-dithiodipropionate Mercaptan Intermediate->Dithio Impurity Oxidation (O2)

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Technical Support Center: Purification of Crude Dimethyl 3,3'-Thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of crude dimethyl 3,3'-thiodipropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this critical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Importance of Purity in this compound Applications

This compound is a widely utilized building block in organic synthesis, notably as a precursor for various antioxidants, polymers, and pharmaceutical intermediates.[1][2][3] The purity of this thioester is paramount, as even trace impurities can significantly impact downstream reaction yields, product stability, and, in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for troubleshooting and refining your purification strategy.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of crude this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the reaction of methyl acrylate with a sulfur source.[4] Potential impurities include:

  • Unreacted Starting Materials: Residual methyl acrylate and the sulfur source.

  • Byproducts of Side Reactions: Including Michael addition products and oligomers. A potential byproduct in related syntheses is N-methyl-3-(N-methylamino)-propionamide (MMAP), which can form from side reactions with amine impurities.[5]

  • Solvent Residues: Depending on the reaction and workup conditions.

  • Color Impurities: Often high-molecular-weight, conjugated species formed during the reaction.

Q2: My purified this compound has a persistent yellow tint. How can I remove it?

A2: A yellow coloration typically indicates the presence of oxidized sulfur species or other conjugated impurities. While distillation can be effective, trace color bodies may co-distill. A charcoal treatment during recrystallization can be highly effective.[6] However, use activated charcoal judiciously, as excessive amounts can lead to significant product loss through adsorption.

Q3: I am observing a broad boiling point range during vacuum distillation. What could be the cause?

A3: A broad boiling point range during distillation suggests the presence of impurities with boiling points close to that of your product or decomposition of the product at the distillation temperature. Ensure your vacuum is stable and sufficiently low. For high-boiling esters, even minor fluctuations in pressure can cause significant temperature variations. If the problem persists, consider a pre-purification step like a solvent wash to remove more volatile or less volatile impurities.

Q4: Can I use water in my recrystallization solvent system?

A4: While this compound is an ester, the presence of the sulfur atom and two ester groups gives it moderate polarity. A mixed solvent system, such as methanol/water or ethanol/water, can be effective.[7] The key is to dissolve the compound in a minimal amount of the "good" solvent (the alcohol) at an elevated temperature and then slowly add the "poor" solvent (water) until turbidity is observed. Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of crude this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. Using too much solvent. 2. The compound is too soluble in the chosen solvent even at low temperatures. 3. Premature crystallization during hot filtration.1. Reduce the volume of the solvent by evaporation and re-cool. 2. Choose a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. 3. Ensure the filtration apparatus is pre-heated and use a minimal amount of hot solvent to rinse.
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the presence of significant impurities is depressing the melting point.[6]1. Switch to a lower-boiling point solvent. 2. Try to purify the crude material by another method (e.g., column chromatography) to remove the bulk of impurities before recrystallization.
Poor Separation in Column Chromatography 1. Incorrect solvent system (polarity too high or too low). 2. Column overloading. 3. Cracks or channels in the stationary phase.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. 2. Use a larger column or reduce the amount of crude material loaded. 3. Ensure proper packing of the column. A slurry packing method is often more reliable.
Product Decomposition During Distillation The distillation temperature is too high, leading to thermal degradation.1. Use a higher vacuum to lower the boiling point. 2. If a very high vacuum is not achievable, consider a shorter path distillation apparatus to minimize the residence time at high temperatures.

Experimental Protocols

1. Fractional Vacuum Distillation

This is often the most effective method for purifying this compound on a larger scale.

  • Principle: Separation is based on the difference in boiling points of the components in the mixture. Under reduced pressure, the boiling points are lowered, preventing thermal decomposition of the target compound.[8]

  • Step-by-Step Methodology:

    • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware joints are properly sealed with vacuum grease. The fractionating column should be packed with a suitable material like Raschig rings or Vigreux indentations to increase the number of theoretical plates.[9][10][11]

    • Charging the Flask: Add the crude this compound to the round-bottom flask, not exceeding two-thirds of its volume. Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Applying Vacuum: Gradually apply vacuum to the system. The boiling point of this compound is approximately 148 °C at 18 mmHg.[1]

    • Heating: Gently heat the flask using a heating mantle.

    • Fraction Collection: Collect the fractions in separate receiving flasks. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature and pressure. A final fraction may contain higher-boiling impurities.

    • Purity Analysis: Analyze the purity of the main fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14][15]

2. Recrystallization

Ideal for smaller quantities and for removing colored impurities.

  • Principle: This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.[16][17][18]

  • Step-by-Step Methodology:

    • Solvent Selection: Test various solvents to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system like methanol/water or ethanol/hexane can be effective.[7][19]

    • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities or the activated charcoal.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

3. Flash Column Chromatography

Excellent for high-purity small-scale purifications and for separating compounds with similar boiling points.

  • Principle: Separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (like silica gel) and a liquid mobile phase.[20][21][22]

  • Step-by-Step Methodology:

    • Stationary Phase and Solvent System Selection: Use silica gel as the stationary phase. Determine a suitable mobile phase (eluent) using TLC. A good starting point for a moderately polar compound like this compound is a mixture of ethyl acetate and hexanes.[23]

    • Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

    • Elution: Pass the eluent through the column under positive pressure (using nitrogen or argon).

    • Fraction Collection: Collect the eluate in small fractions.

    • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

A logical approach to purification is crucial for efficiency and success. The following diagram outlines a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Dimethyl 3,3'-Thiodipropanoate Distillation Fractional Vacuum Distillation Crude->Distillation Large Scale Recrystallization Recrystallization Crude->Recrystallization Small Scale/ Color Removal Chromatography Flash Column Chromatography Crude->Chromatography High Purity/ Difficult Separation Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>99%) Analysis->Pure Meets Specs

Caption: A decision-making workflow for selecting the appropriate purification technique.

Safety and Disposal

Proper handling and disposal of this compound and associated waste are critical for laboratory safety and environmental protection.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[24][25][26][27]

  • Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[24][25]

  • Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[24][28] Do not pour down the drain.

References

  • Dimethyl 3,3'-Thiodipropionate - MsdsDigital.com. [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Successful Flash Chromatography - King Group. [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]

  • Column chromatography - Columbia University. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • 3,3'-Thiodipropionic acid dimethyl ester - SpectraBase. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google P
  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]

  • Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. [Link]

  • Purification by fractional distillation | - ChemBAM. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. [Link]

  • Distillation - Separations And Purifications - MCAT Content - Jack Westin. [Link]

  • 3,3'-Thiodipropionic acid dimethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate - Google P
  • What are the modifications to improve the purity of ester? - Quora. [Link]

  • ¹H-NMR spectrum of 3,3'-Dithiodipropionic acid(a), PPT(b) and... - ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • General procedures for the purification of Esters - Chempedia - LookChem. [Link]

  • CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google P
  • How to Purify Sulfur by Recrystallization with Xylenes - YouTube. [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. [Link]

  • CHEM 2212L Experiment 7 - Fischer Esterification - YouTube. [Link]

  • Experiment 41: Growing Sulfur Crystals - Science With Screens. [Link]

  • How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables. [Link]

Sources

identifying side products in the synthesis of dimethyl 3,3'-thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers

Welcome to the technical support center for the synthesis of dimethyl 3,3'-thiodipropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. By understanding the reaction mechanism and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and confidently characterize your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for synthesizing this compound, and what is the underlying mechanism?

A1: The most common and efficient method for synthesizing this compound is the double thia-Michael addition.[1] This reaction involves the conjugate addition of a sulfur nucleophile, typically from a source like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), to two equivalents of methyl acrylate, an α,β-unsaturated ester.[2]

The reaction is typically base-catalyzed. The base deprotonates the thiol (or hydrosulfide) to form a more potent thiolate anion. This thiolate then acts as the nucleophile, attacking the electron-poor β-carbon of the methyl acrylate Michael acceptor. The resulting enolate intermediate is then protonated by the solvent (e.g., water or methanol) to yield the final product.[1][3][4]

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Michael Addition (Repeats twice) Na2S Na₂S (Sulfide Source) HS- HS⁻ (Thiolate Nucleophile) Na2S->HS- Dissociation/ Hydrolysis Solvent Solvent (e.g., H₂O) Enolate Enolate Intermediate HS-:e->Enolate:w 1. Nucleophilic Attack MA Methyl Acrylate (2 eq.) MA:s->Enolate:n Product This compound Enolate->Product 2. Protonation

Caption: Primary reaction pathway for this compound synthesis.

Q2: My reaction yield is low, and analysis shows a large amount of unreacted methyl acrylate. What are the likely causes and solutions?

A2: Observing significant unreacted starting material points to an incomplete or stalled reaction. Several factors can contribute to this issue. The primary areas to investigate are stoichiometry, reaction conditions, and the quality of your reagents.

Troubleshooting Low Conversion:

Potential CauseExplanationRecommended Solution
Incorrect Stoichiometry The reaction requires two equivalents of methyl acrylate for every one equivalent of the sulfide source. An excess of sulfide or insufficient acrylate will leave the sulfide partially reacted and acrylate unreacted.Carefully verify the molar ratios. Ensure accurate weighing and account for the hydration state of the sulfide salt (e.g., Na₂S·9H₂O).
Insufficient Reaction Time/Temp The thia-Michael addition is generally rapid but may require adequate time and temperature to go to completion. Reactions run at too low a temperature may be kinetically slow.Monitor the reaction progress using TLC or GC-MS. Consider extending the reaction time or moderately increasing the temperature (e.g., to 30-40°C), but be cautious of promoting side reactions.[2]
Poor Sulfide Source Quality Sodium sulfide and hydrosulfide can degrade over time through oxidation or reaction with atmospheric moisture and CO₂.[5][6] This reduces the amount of active nucleophile available.Use a fresh, high-purity sulfide source. If the purity is questionable, consider titrating it or using a freshly opened container. Store sulfide reagents under an inert atmosphere.
Inadequate Mixing If the reaction is heterogeneous or mixing is poor, localized concentration gradients can prevent the reactants from interacting effectively.Ensure vigorous and efficient stirring throughout the entire reaction, especially during the addition of reagents.
Q3: I've identified a high molecular weight impurity in my product, possibly a disulfide. How can I confirm its identity and prevent its formation?

A3: The formation of dimethyl 3,3'-dithiodipropionate is a common side reaction, resulting from the oxidative coupling of an intermediate thiol species.[7][8] This is particularly prevalent if the reaction is exposed to atmospheric oxygen.

Identification:

  • Mass Spectrometry (GC-MS/LC-MS): This is the most definitive method. The disulfide product (C₈H₁₄O₄S₂) will have a molecular weight of 238.32 g/mol , compared to the desired product's 206.26 g/mol .

  • ¹³C NMR: The carbon atoms bonded to the sulfur atoms will have a distinct chemical shift in the disulfide compared to the thioether.[9]

Prevention Strategies: The key to preventing disulfide formation is to eliminate oxygen from the reaction environment.

  • Deoxygenate Solvents: Before starting the reaction, thoroughly sparge your solvent (e.g., methanol, water, THF) with an inert gas like nitrogen or argon for 15-30 minutes.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Use Fresh Reducing Agents (if applicable): While not standard for this synthesis, in some sulfur chemistry, a small amount of a reducing agent can be used to quench oxidative processes. However, this may complicate purification.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Start Sulfide Nucleophile (HS⁻) Desired Michael Addition with Methyl Acrylate Start->Desired Oxidation Oxidation (Presence of O₂) Start->Oxidation Product Dimethyl 3,3'- thiodipropanoate Desired->Product Disulfide Dimethyl 3,3'- dithiodipropionate Oxidation->Disulfide

Caption: Competing reaction pathways: Desired thioether vs. disulfide side product.

Q4: My reaction mixture became thick and gel-like, leading to a poor, difficult-to-isolate yield. What caused this?

A4: This phenomenon is almost certainly due to the anionic polymerization of methyl acrylate.[10][11] Methyl acrylate is highly susceptible to polymerization, which can be initiated by strong bases—including the thiolate nucleophile itself, especially if there is a localized high concentration of it.

Causality and Prevention:

  • Mechanism: The nucleophile can attack another acrylate monomer instead of the protonated intermediate, initiating a chain reaction that forms a polymer.

  • Primary Cause: Rapid addition of the sulfide source to the methyl acrylate, or vice-versa. This creates localized areas of high base concentration, which strongly favors polymerization over the desired conjugate addition.

  • Solution: The most effective preventative measure is to control the relative concentrations of the reactants. Slowly add the methyl acrylate dropwise to the stirred solution of the sulfide source. This ensures that the acrylate is always the limiting reagent at any given moment and is consumed in the desired Michael addition before it has a chance to polymerize. Maintaining a moderate temperature (e.g., 15-30°C) also helps control the reaction rate and suppress polymerization.[2]

Q5: What are the best analytical methods for identifying and quantifying these side products?

A5: A multi-technique approach is often best for unambiguous identification and quantification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this specific synthesis.

Comparison of Key Analytical Methods:

Analytical TechniqueStrengths for This ApplicationLimitations
GC-MS Excellent for separating volatile components like the product, unreacted methyl acrylate, and the disulfide.[12][13] Provides molecular weight and fragmentation data for definitive identification.[14][15]Non-volatile polymer side products will not elute from the column. Derivatization may be needed for some compounds.
¹H & ¹³C NMR Provides detailed structural information, allowing for the unambiguous identification of all soluble components in the mixture, including the product and side products. Can be used to determine relative molar ratios of components.[9][16]Can be difficult to interpret in complex mixtures without 2D NMR techniques. Less sensitive than MS for trace impurities.
HPLC Good for separating the product from less volatile or thermally sensitive impurities. Can be used for quantification with appropriate standards.Requires development of a suitable method (column, mobile phase). Does not inherently provide structural information like MS or NMR.

Experimental Protocol: GC-MS Analysis Workflow

This protocol outlines a general procedure for analyzing a crude reaction mixture to identify the target product and key side products.

Objective: To separate and identify this compound, unreacted methyl acrylate, and the potential disulfide side product.

Methodology:

  • Sample Preparation:

    • Quench a small aliquot (~0.1 mL) of the crude reaction mixture in 1.5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add 1 mL of deionized water and shake vigorously in a sealed vial.

    • Allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to dry the extract.

    • Filter the dried organic solution through a syringe filter (0.22 µm) into a GC vial.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for medium-polarity compounds (e.g., DB-5ms or equivalent).

    • Mass Spectrometer: Capable of electron ionization (EI).

  • GC-MS Parameters (Example):

    • Injector Temp: 250°C

    • Carrier Gas: Helium, constant flow ~1 mL/min

    • Oven Program:

      • Initial Temp: 60°C, hold for 2 min

      • Ramp: 15°C/min to 280°C

      • Hold: 5 min at 280°C

    • MS Transfer Line Temp: 280°C

    • Ion Source Temp: 230°C

    • Scan Range: 40-400 m/z

  • Data Analysis:

    • Identify the peak for methyl acrylate (early retention time, MW 86.09).

    • Identify the peak for the desired product, this compound (MW 206.26).[17]

    • Search for a later-eluting peak corresponding to the disulfide, dimethyl 3,3'-dithiodipropionate (MW 238.32).[8]

    • Compare the obtained mass spectra with library data or known standards for confirmation.

Caption: Workflow for GC-MS analysis of reaction mixture.

References

  • The mechanism of thia-Michael addition catalyzed by LanC enzymes.
  • The mechanism of thia-Michael addition c
  • Thia-Michael Reaction. Encyclopedia, MDPI. [Link]

  • Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society. [Link]

  • Thia‐Michael addition : nucleophile‐initiated mechanism (top left) and... ResearchGate. [Link]

  • Sodium sulfide. Wikipedia. [Link]

  • What is the use of sodium sulfide? Shaanxi Fuhua Trading Co., Ltd.. [Link]

  • GC/MS analysis of long-chain esters standards. ResearchGate. [Link]

  • Liquid-phase oxidation of Na2S to Na2SO4 on graphite-like carbons. Research Trends. [Link]

  • Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Link. [Link]

  • Oxidation of aqueous sodium sulfide solutions with activated carbon. ACS Publications. [Link]

  • Should I remove inhibitor from methyl acrylate? Chemistry Stack Exchange. [Link]

  • The Oxidation of Sulphide Compounds in the Order of Processing Sodium Hydrosulphides. undip e-journal system. [Link]

  • Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. Journal of the American Oil Chemists' Society. [Link]

  • GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. PubMed. [Link]

  • New process for preparing 3,3'-dimethyl thiodipropionate.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. MDPI. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.
  • Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
  • Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. ResearchGate. [Link]

  • Inhibition of Polymerization. I. Methyl Methacrylate. Journal of the American Chemical Society. [Link]

  • How to prevent second addition of Acrylate Compound to Primary Amines? ResearchGate. [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

  • Proton and carbon‐13 nmr spectroscopic investigations on thioamide derivatives, ring current effect in carbon‐13 nmr spectroscopy. SciSpace. [Link]

  • The synthesis, structure and nuclear magnetic resonance properties of some titanium relatives of Amavadin. Dalton Transactions. [Link]

  • Method for preparing high-purity n,n'-disubstituted-3,3'-dithiodipropionamides.
  • General Consideration of 13c NMR Spectroscopy. YouTube. [Link]

  • 16.22: 16-5 Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy and Structural Characterization of Dithiophosphinates Relevant to Minor Actinide Extraction Processes. OSTI.GOV. [Link]

  • This compound. MySkinRecipes. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Dimethyl 3,3'-Thiodipropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethyl 3,3'-thiodipropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this important chemical synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

I. Overview of this compound Synthesis

This compound is a valuable intermediate in various applications, including the synthesis of antioxidants for plastics and lubricants, as well as in the pharmaceutical industry.[1] The most common and efficient method for its preparation is the base-catalyzed Michael addition of a sulfur source to two equivalents of methyl acrylate.[2][3] While the reaction appears straightforward, achieving high yield and purity requires careful control of several parameters.

This guide will focus on the prevalent synthetic route utilizing a sulfide source and methyl acrylate, as it is often favored for its atom economy and scalability. We will address common challenges and provide detailed troubleshooting strategies to help you achieve optimal results.

Core Reaction Scheme:

The fundamental transformation involves the conjugate addition of a sulfide nucleophile to the activated alkene of methyl acrylate.

G cluster_reactants Reactants cluster_product Product 2_MA 2 x Methyl Acrylate DMTDP This compound 2_MA->DMTDP Michael Addition S_source Sulfide Source (e.g., NaSH, H₂S) S_source->DMTDP Catalyst Base Catalyst (e.g., NaOAc, Et₃N) Catalyst->DMTDP

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Low Yield

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to reactant stoichiometry, catalyst activity, and reaction conditions.

A. Incomplete Reaction:

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. A Chinese patent suggests reaction times of 2-4 hours.[4]

  • Inadequate Catalyst: The choice and amount of catalyst are crucial. For reactions using hydrogen sulfide, basic catalysts are employed.[2] When using sodium hydrosulfide (NaSH), a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial.[4]

  • Poor Mixing: In heterogeneous reactions, efficient stirring is essential to ensure proper mixing of reactants.

B. Side Reactions:

  • Polymerization of Methyl Acrylate: Methyl acrylate is prone to polymerization, especially at elevated temperatures. It is often supplied with an inhibitor like hydroquinone.[2] Ensure your starting material contains an adequate amount of inhibitor.

  • Formation of Byproducts: An excess of the sulfur source can lead to the formation of mercaptopropionate and dithio dipropionate impurities.[4] Precise control of the stoichiometry is critical.

Troubleshooting Protocol for Low Yield:

  • Verify Reactant Quality: Ensure your methyl acrylate is fresh and contains an inhibitor.

  • Optimize Catalyst:

    • If using H₂S, ensure your base (e.g., sodium acetate) is anhydrous and added in the correct molar ratio.

    • If using NaSH, consider adding a phase-transfer catalyst to improve the reaction rate.[4]

  • Control Stoichiometry: Use a precise 2:1 molar ratio of methyl acrylate to the sulfide source.

  • Temperature Management: Maintain the reaction temperature between 15-30°C to minimize polymerization of methyl acrylate.[4]

  • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, GC, or NMR) to track the consumption of starting materials and the formation of the product.

Impurity Profile

Question: My final product is contaminated with significant impurities. What are these impurities and how can I prevent their formation?

Answer:

The primary impurities in this synthesis are typically unreacted starting materials and byproducts from side reactions.

Common Impurities and Their Prevention:

ImpurityFormation MechanismPrevention Strategy
Methyl 3-mercaptopropanoate Incomplete reaction or excess sulfur source.Use a stoichiometric amount or a slight excess of methyl acrylate.
Poly(methyl acrylate) Spontaneous polymerization of methyl acrylate.Ensure an inhibitor is present; maintain a low reaction temperature (15-30°C).[4]
Dithiodipropionic acid dimethyl ester Oxidation of the thiol intermediate.Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.

Experimental Workflow for Minimizing Impurities:

G Start Start Reaction Setup Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Add_Reactants Add Methyl Acrylate and Catalyst Inert_Atmosphere->Add_Reactants Control_Temp Maintain Temperature (15-30°C) Add_Reactants->Control_Temp Slow_Addition Slowly Add Sulfide Source Control_Temp->Slow_Addition Monitor_Reaction Monitor by TLC/GC Slow_Addition->Monitor_Reaction Workup Aqueous Workup & Extraction Monitor_Reaction->Workup Reaction Complete Purification Purify by Distillation or Chromatography Workup->Purification End Pure Product Purification->End

Caption: Workflow to minimize impurity formation.

Difficult Purification

Question: I'm having trouble purifying my this compound. What is the best method?

Answer:

The purification method depends on the scale of your reaction and the nature of the impurities.

  • Distillation: For larger scale reactions, vacuum distillation is the preferred method. The product has a boiling point of 162-164°C at 18 mmHg.[2] This is effective for removing less volatile impurities.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is effective. A solvent system of ethyl acetate and hexanes is a good starting point.

  • Aqueous Wash: Before distillation or chromatography, washing the crude product with water can help remove water-soluble impurities and salts.[2]

Troubleshooting Purification:

IssuePotential CauseSolution
Product decomposition during distillation High distillation temperature.Use a higher vacuum to lower the boiling point.
Co-elution of impurities during chromatography Inappropriate solvent system.Optimize the solvent polarity. A gradient elution may be necessary.
Emulsion formation during aqueous wash High concentration of salts or byproducts.Add brine to the aqueous layer to break the emulsion.
Catalyst Selection

Question: What is the best catalyst for this reaction?

Answer:

The optimal catalyst depends on your chosen sulfur source.

  • For Hydrogen Sulfide (H₂S): A weak base like sodium acetate is commonly used.[2] The base deprotonates H₂S to form the more nucleophilic hydrosulfide anion (HS⁻).

  • For Sodium Hydrosulfide (NaSH): Since NaSH is already a salt of the nucleophile, a base is not strictly necessary. However, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective, especially in a two-phase system, by transporting the hydrosulfide anion into the organic phase where the methyl acrylate resides.[4]

  • Amine and Phosphine Catalysts: For Michael additions of thiols to acrylates, amine and phosphine catalysts are also very effective.[5] These nucleophilic catalysts can accelerate the reaction significantly.

Catalyst Comparison Table:

CatalystSulfur SourceAdvantagesDisadvantages
Sodium Acetate H₂SInexpensive, readily available.Requires handling of toxic H₂S gas.[2]
Phase-Transfer Catalyst NaSHHigh yields, avoids H₂S gas.[4]Catalyst can sometimes be difficult to remove.
Tertiary Amines ThiolsGood catalytic activity.Can be difficult to remove completely.
Phosphines ThiolsVery high catalytic activity, fast reactions.[5]Can be sensitive to air oxidation.

III. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Methyl acrylate (with inhibitor)

  • Sodium hydrosulfide (NaSH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve methyl acrylate (2.0 eq) and tetrabutylammonium bromide (0.05 eq) in dichloromethane.

  • Prepare Nucleophile: In a separate beaker, prepare a 10% aqueous solution of sodium hydrosulfide (1.0 eq).

  • Reaction: Cool the flask containing the methyl acrylate solution to 15°C in an ice-water bath. Slowly add the sodium hydrosulfide solution dropwise via the addition funnel over 30 minutes, ensuring the temperature does not exceed 30°C.[4]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC until the methyl acrylate is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[2]

IV. References

  • CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate. (2014). Google Patents. Retrieved from

  • Fehnel, E. A., & Carmack, M. (1955). METHYL β-THIODIPROPIONATE. Organic Syntheses, 35, 78. doi:10.15227/orgsyn.035.0078. Retrieved from [Link]

  • CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide. (1994). Google Patents. Retrieved from

  • DE102005018853A1 - Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics, comprises solventless lipase-catalyzed esterification. (2006). Google Patents. Retrieved from

  • US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide. (2012). Google Patents. Retrieved from

  • Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications. (n.d.). Retrieved from [Link]

  • A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. (2023). RSC Publishing. Retrieved from [Link]

  • Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Six Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Addition of hydrogen sulfide to methyl acrylate over solid basic catalysts. (2011). ResearchGate. Retrieved from [Link]

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (2011). Polymer Chemistry. Retrieved from [Link]

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preventing byproduct formation in thiodipropionate esterification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Core Reaction and Potential Pitfalls

Thiodipropionate esters are valuable compounds, often utilized for their antioxidant properties.[1] Their synthesis, typically achieved through the esterification of 3,3'-thiodipropionic acid with various alcohols, is a cornerstone reaction.[2] While seemingly straightforward, this process can be compromised by the formation of unwanted byproducts, impacting yield, purity, and the overall efficiency of your research or manufacturing process.

This guide will address the two primary classes of byproducts encountered during thiodipropionate esterification:

  • Oxidation Products: The inherent reactivity of the thioether linkage makes it susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

  • Michael Addition Adducts: When employing unsaturated alcohols, the sulfur atom can act as a nucleophile, leading to the formation of carbon-sulfur bonds via a Michael addition reaction.

Below, we present a troubleshooting framework to diagnose and resolve these common issues.

II. Troubleshooting Guide: A Proactive Approach to Purity

This section is designed to address specific challenges you may encounter. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying chemistry and actionable protocols for prevention and remediation.

Issue 1: My final product shows unexpected peaks in the mass spectrum, suggesting oxidation. How can I prevent the formation of sulfoxides and sulfones?

A. The Underlying Chemistry: The Susceptibility of the Thioether Bond

The thioether group in thiodipropionic acid and its esters is susceptible to oxidation, which can convert the sulfide to a sulfoxide and further to a sulfone.[3][4][5] This oxidation can be initiated by atmospheric oxygen, especially at elevated temperatures, or catalyzed by certain metal ions.[6] The presence of these oxidized species can be detrimental to the desired properties of the final product.

B. Diagnostic Protocol: Identifying Oxidized Byproducts

The most effective way to identify sulfoxide and sulfone byproducts is through mass spectrometry (MS) and chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile thiodipropionate esters.[7] The mass spectrum of the oxidized byproducts will show a characteristic increase in molecular weight corresponding to the addition of one (sulfoxide) or two (sulfone) oxygen atoms.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of the desired ester from its more polar oxidized counterparts.[7]

C. Prevention and Control Protocol

To minimize the formation of oxidized byproducts, it is crucial to control the reaction environment and judiciously select your reagents.

Step-by-Step Prevention Protocol:

  • Deoxygenate Solvents: Before initiating the reaction, thoroughly deoxygenate all solvents by sparging with an inert gas like nitrogen or argon for 15-30 minutes.[6]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent the ingress of atmospheric oxygen.[6]

  • Use High-Purity Reagents: Ensure that the thiodipropionic acid, alcohol, and catalyst are of high purity and free from metal contaminants that can catalyze oxidation.

  • Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate oxidation. Optimize the temperature to achieve a reasonable reaction time while minimizing byproduct formation.

  • Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may help to scavenge free radicals and inhibit oxidation.[6] However, ensure the antioxidant does not interfere with your desired reaction or downstream applications.

dot ```dot graph OxidationPathway { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Thioether [label="Thiodipropionate Ester\n(Sulfide)"]; Sulfoxide [label="Sulfoxide Byproduct"]; Sulfone [label="Sulfone Byproduct"];

Thioether -> Sulfoxide [label="Oxidation\n(+O)"]; Sulfoxide -> Sulfone [label="Further Oxidation\n(+O)"]; }

Caption: Competing reaction pathways in thiodipropionate esterification.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal catalyst for thiodipropionate esterification to minimize byproducts?

For chemical synthesis, p-toluenesulfonic acid is a commonly used acid catalyst. H[2]owever, to avoid potential side reactions, particularly with sensitive substrates, enzymatic catalysts such as lipases are highly recommended. L[2]ipases operate under milder conditions and can exhibit high selectivity, reducing the likelihood of both oxidation and Michael addition.

[2]Q2: How can I purify my thiodipropionate ester if byproducts have already formed?

Several purification techniques can be employed:

  • Crystallization: If the desired ester is a solid, crystallization can be an effective method for removing impurities. *[2] Column Chromatography: Silica gel chromatography can be used to separate the desired ester from more polar byproducts like sulfoxides and monoesters, or from less polar unreacted starting materials. *[2] Deacidification: Washing the reaction mixture with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution, can remove any unreacted thiodipropionic acid.

[2]Q3: Are there any specific analytical methods to quantify the purity of my thiodipropionate ester?

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for quantifying the purity of thiodipropionate esters. F[2]or non-volatile esters, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) is a good alternative.

[8]Q4: Can transesterification be an alternative to direct esterification to avoid byproducts?

Transesterification, starting from a simple alkyl ester of thiodipropionic acid (e.g., the dimethyl ester) and a higher alcohol, can be a viable alternative. T[1][2]his approach avoids the presence of the free carboxylic acid, which might participate in certain side reactions. Lipase-catalyzed transesterification can also be a very clean and efficient method.

[2]### IV. Data Summary: Recommended Reaction Parameters

ParameterRecommended Range/ValueRationale
Catalyst p-Toluenesulfonic acid (chemical) or Lipase (enzymatic)Acid catalysts are effective, while lipases offer higher selectivity and milder conditions.
Reaction Temperature 60-80 °C (Lipase-catalyzed)Balances reaction rate with enzyme stability and minimizes thermal degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thioether group.
Solvent Solvent-free or high-boiling, deoxygenated solventSolvent-free conditions can be efficient; if a solvent is needed, ensure it is deoxygenated.
Purification Crystallization, Column Chromatography, DeacidificationEffective methods for removing common impurities.

V. References

  • Dialkyl 3,3'-Thiodipropionate and Dialkyl 2,2'-Thiodiacetate Antioxidants by Lipase-Catalyzed Esterification and Transesterification. Journal of Agricultural and Food Chemistry. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Distearyl thiodipropionate. SIELC Technologies. [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances. [Link]

  • Preparation of long-chain esters of beta-thiodipropionic acid. Google Patents.

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. [Link]

  • Thiodipropionic Acid. Cosmetics Info. [Link]

  • Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. International Journal of Toxicology. [Link]

  • SULFOXIDES AND SULFONES: REVIEW. ResearchGate. [Link]

  • MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. IIP Series. [Link]

  • SULFOXIDES AND SULFONES: REVIEW. ResearchGate. [Link]

  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • Synthesis of Thiodisaccharide Sulfoxides and Sulfones – Determination of the Configuration of the Sulfur Stereocentre. CONICET. [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. ResearchGate. [Link]

  • Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids. RSC Advances. [Link]

  • Triphenylphosphine‐Catalyzed Synthesis of β‐Thiopropionate Thioesters or Esters via the Reaction of Maleic Anhydride with Thiols and Alcohols. ChemistrySelect. [Link]

  • Thio-Michael addition of α,β-unsaturated amides. ResearchGate. [Link]

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Technical Support Center: Degradation Pathways of Dimethyl 3,3'-Thiodipropanoate Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl 3,3'-thiodipropanoate. This guide is designed to provide in-depth technical assistance and troubleshooting for an experimental design focused on understanding the degradation pathways of this compound under various stress conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to anticipate, identify, and resolve challenges in your stability and forced degradation studies.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stable formulations and analytical methods.[1][2][3] this compound, with its thioether and ester functional groups, presents a unique set of potential degradation pathways that must be thoroughly investigated.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Hydrolytic Degradation

Question 1: I am performing forced hydrolysis on this compound under acidic and basic conditions, but I am unsure what degradation products to expect. What are the likely hydrolytic degradants?

Answer: Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of its two ester linkages. Thioesters are known to hydrolyze to yield a carboxylic acid and a thiol.[4][5][6][7][8] In this case, you should expect the formation of 3,3'-thiodipropanoic acid and methanol . The reaction is a nucleophilic acyl substitution where water (under acidic conditions) or hydroxide ions (under basic conditions) act as the nucleophile, attacking the carbonyl carbon of the ester.

Question 2: My degradation under basic conditions seems to be proceeding much faster than under acidic conditions. Is this expected?

Answer: Yes, this is an expected outcome. Base-catalyzed hydrolysis (saponification) of esters is generally much faster and is an irreversible process, whereas acid-catalyzed hydrolysis is a reversible equilibrium. The hydroxide ion is a stronger nucleophile than water, leading to a more rapid reaction rate under basic conditions.

Question 3: I am having trouble separating the parent compound from its primary hydrolytic degradant, 3,3'-thiodipropanoic acid, using reverse-phase HPLC. What can I do to improve the separation?

Answer: This is a common issue due to the significant difference in polarity between the ester (this compound) and the resulting dicarboxylic acid (3,3'-thiodipropanoic acid). The acid will likely have a very short retention time on a standard C18 column. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: The ionization state of 3,3'-thiodipropanoic acid is pH-dependent. By lowering the pH of your mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid), you will protonate the carboxylic acid groups, making the molecule less polar and increasing its retention on a reverse-phase column.

  • Use a Different Stationary Phase: If pH adjustment is insufficient, consider using a column with a more polar stationary phase, such as a C8, phenyl, or a polar-embedded phase column.

  • Ion-Pair Chromatography: You can add an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acidic compounds) to the mobile phase. This will form a neutral ion pair with the ionized 3,3'-thiodipropanoic acid, significantly increasing its retention.

Section 2: Oxidative Degradation

Question 1: What are the expected degradation products of this compound under oxidative stress (e.g., using hydrogen peroxide)?

Answer: The thioether linkage is susceptible to oxidation.[2][9] Treatment with an oxidizing agent like hydrogen peroxide will sequentially oxidize the sulfur atom. You should expect to see two primary degradation products:

  • Dimethyl 3,3'-sulfoxidodipropanoate (the sulfoxide)

  • Dimethyl 3,3'-sulfonyldipropanoate (the sulfone)

The sulfoxide is the initial product, and with stronger oxidative conditions or longer exposure, it can be further oxidized to the sulfone.[1][10][11]

Question 2: I am seeing both the sulfoxide and sulfone in my chromatogram. How can I control the reaction to selectively form the sulfoxide?

Answer: To favor the formation of the sulfoxide over the sulfone, you need to control the stoichiometry and reaction conditions carefully. Here are some suggestions:

  • Reduce the Molar Excess of Oxidant: Use a lower concentration of hydrogen peroxide (e.g., 1.1 equivalents) to minimize over-oxidation.

  • Lower the Reaction Temperature: Perform the oxidation at a lower temperature (e.g., room temperature or below) to slow down the reaction rate and allow for better control.

  • Shorter Reaction Time: Monitor the reaction closely and quench it (e.g., by adding a reducing agent like sodium bisulfite) once a significant amount of the sulfoxide has formed but before substantial conversion to the sulfone occurs.

Question 3: My analytical method is not resolving the sulfoxide and sulfone peaks. How can I improve their separation?

Answer: The sulfoxide and sulfone have very similar structures but differ in the oxidation state of the sulfur atom, which imparts a difference in polarity. The sulfone is generally more polar than the sulfoxide. To improve their separation:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution with a shallow gradient will likely provide the necessary resolution.

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can offer different selectivities.

  • High-Resolution Column: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) and a longer length to increase the column efficiency and resolving power.

Section 3: Photolytic Degradation

Question 1: I am designing a photostability study for this compound. What are the potential degradation pathways I should be aware of?

Answer: While specific photolytic pathways for this molecule are not extensively documented, thioethers can undergo photo-oxidation or photocleavage. Potential degradation pathways under photolytic stress could involve:

  • Photo-oxidation: In the presence of oxygen, light can promote the oxidation of the thioether to the sulfoxide.

  • Homolytic Cleavage: UV radiation can induce the homolytic cleavage of the carbon-sulfur bonds, leading to the formation of various radical species. These radicals can then recombine or react with other molecules to form a complex mixture of degradants.

Question 2: My photostability samples are showing a multitude of small, poorly resolved peaks in the chromatogram. How can I begin to identify these degradants?

Answer: A complex degradation profile is common in photostability studies due to the non-specific nature of radical reactions. The best approach for identification is to use a mass spectrometry detector coupled with your liquid chromatograph (LC-MS).

  • LC-MS Analysis: An LC-MS system will provide the mass-to-charge ratio (m/z) of the parent compound and its degradants. This information is invaluable for proposing molecular formulas and structures for the unknown peaks.

  • Tandem MS (MS/MS): If available, tandem mass spectrometry can provide fragmentation patterns of the degradant ions. These patterns can be used to piece together the structure of the unknown compounds.

Experimental Protocols & Data

Protocol 1: Forced Hydrolysis
  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 4 hours.

  • Neutralization and Analysis: Before injection into the HPLC, neutralize the samples. For the acidic sample, add an appropriate amount of 0.1 M NaOH, and for the basic sample, add 0.1 M HCl.

Protocol 2: Forced Oxidation
  • Sample Preparation: Dissolve this compound in a suitable solvent.

  • Oxidation: Add 3% hydrogen peroxide solution. Keep the mixture at room temperature for 8 hours.

  • Analysis: Inject the sample directly into the HPLC system.

Table 1: Summary of Expected Degradation Products
Stress ConditionExpected Degradation ProductsChemical Structure of Degradants
Acid/Base Hydrolysis 3,3'-Thiodipropanoic AcidHOOC-CH₂-CH₂-S-CH₂-CH₂-COOH
MethanolCH₃OH
Oxidation Dimethyl 3,3'-sulfoxidodipropanoateCH₃OOC-CH₂-CH₂-S(O)-CH₂-CH₂-COOCH₃
Dimethyl 3,3'-sulfonyldipropanoateCH₃OOC-CH₂-CH₂-S(O)₂-CH₂-CH₂-COOCH₃
Photolysis Photo-oxidation & Cleavage ProductsVarious (including sulfoxide)

Visualizing Degradation Pathways

Diagram 1: Hydrolytic Degradation Pathway

G parent This compound degradant1 3,3'-Thiodipropanoic Acid parent->degradant1 H+ or OH- / H2O degradant2 Methanol parent->degradant2 H+ or OH- / H2O

Caption: Hydrolysis of this compound.

Diagram 2: Oxidative Degradation Pathway

G parent This compound sulfoxide Dimethyl 3,3'-sulfoxidodipropanoate parent->sulfoxide [O] sulfone Dimethyl 3,3'-sulfonyldipropanoate sulfoxide->sulfone [O]

Sources

how to remove unreacted methyl acrylate from dimethyl 3,3'-thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of dimethyl 3,3'-thiodipropanoate and need to address the common challenge of removing unreacted methyl acrylate. The following troubleshooting guides and FAQs provide in-depth, practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing a large excess of unreacted methyl acrylate from my crude product?

Answer: The most robust and efficient method for bulk removal of methyl acrylate from this compound is vacuum distillation .[1][2] The immense difference in the boiling points of the two compounds is the core principle that makes this separation highly effective. Methyl acrylate is a volatile liquid with a boiling point of approximately 80°C at atmospheric pressure, while this compound is significantly less volatile, boiling at 280-285°C at the same pressure.[3][4]

Attempting to distill at atmospheric pressure would require very high temperatures to remove the desired product, increasing the risk of thermal degradation. By reducing the pressure, we can significantly lower the boiling point of this compound, allowing for a safe and efficient separation.[1] The unreacted methyl acrylate will distill off first at a low temperature, leaving the purified, high-boiling product behind.

Q2: I need to achieve very high purity (>99%). How can I remove trace amounts of methyl acrylate and other potential impurities?

Answer: For applications requiring high purity, a multi-step approach is recommended. This typically involves a pre-distillation wash followed by a meticulous vacuum distillation.

  • Aqueous Wash (Liquid-Liquid Extraction): Before distilling, wash the crude reaction mixture with an aqueous solution. Methyl acrylate has a slight but significant solubility in water (around 5-6 g/100 mL), whereas this compound is immiscible.[3][4][5] This wash helps to remove the bulk of water-soluble impurities and a small fraction of the residual methyl acrylate. A wash with a dilute sodium carbonate or sodium bicarbonate solution can also neutralize any acidic catalysts or byproducts from the synthesis. This is a common general procedure for purifying esters.[6]

  • Final Purification by Vacuum Distillation: After the aqueous wash and drying of the organic layer (e.g., with anhydrous magnesium sulfate), perform a final vacuum distillation as detailed in the protocol below. This step will effectively remove the remaining trace amounts of methyl acrylate and any other volatile impurities, yielding a product of high purity.[7]

Q3: What are the key physical properties I should consider when designing a purification strategy?

Answer: Understanding the fundamental physical properties of your starting material and product is critical for designing an effective purification protocol. The most relevant data are summarized below.

PropertyMethyl AcrylateThis compoundRationale for Separation
Boiling Point (Atmospheric) 80 °C[3][8]280-285 °C[4]The large delta allows for excellent separation via distillation.
Boiling Point (Vacuum) < Room Temp~148 °C @ 18 mmHg[9]Vacuum makes the distillation of the high-boiling product feasible at lower temperatures.
Solubility in Water Slightly soluble (~52 g/L)[5][10]Immiscible[4]Allows for removal of small amounts of methyl acrylate using an aqueous wash.
Solubility in Organic Solvents Soluble in alcohols, ethers[11][12]Miscible with ethanol, ether[4]Separation by solvent-solvent extraction is not viable as both are soluble in similar solvents.
Density ~0.956 g/mL[8]~1.198 g/mL[9]The density difference facilitates clear phase separation during an aqueous wash.
Q4: Are there any specific risks I should be aware of during purification, particularly when heating the mixture?

Answer: Yes, the primary risk is the uncontrolled polymerization of methyl acrylate .[13] Methyl acrylate is a monomer that can readily polymerize when exposed to heat, light, or in the absence of an inhibitor.[3][10] Commercial methyl acrylate is stabilized with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), which requires the presence of dissolved oxygen to be effective.[14][15]

Key Safety Considerations:

  • Inhibitor Presence: When heating the crude mixture, the inhibitor's effectiveness can diminish over time.

  • Oxygen Requirement: Never handle or store uninhibited methyl acrylate under an inert atmosphere (e.g., nitrogen or argon), as oxygen is essential for the inhibitor to function.[14][15]

  • Distillation Hazard: During distillation, as the volatile methyl acrylate is removed, its concentration in the vapor phase increases. If conditions are not properly controlled, polymerization can occur in the distillation column or condenser, leading to blockages and a hazardous pressure buildup.

  • Recommendation: Perform the vacuum distillation promptly after synthesis. The use of vacuum is a key safety measure as it keeps the distillation temperature low, significantly reducing the risk of thermally initiated polymerization.

Experimental Protocols & Workflows
Workflow 1: Standard Purification via Vacuum Distillation

This workflow is ideal for removing a significant amount of unreacted methyl acrylate.

G crude_mixture Crude Reaction Mixture (DMTDP + Excess MA) distillation_setup Assemble Vacuum Distillation Apparatus crude_mixture->distillation_setup heat_vacuum Heat Gently Under Reduced Pressure distillation_setup->heat_vacuum ma_fraction Collect Low-Boiling Fraction (Methyl Acrylate) heat_vacuum->ma_fraction increase_temp Increase Temperature/ Decrease Pressure heat_vacuum->increase_temp dmtdp_fraction Collect High-Boiling Fraction (Pure DMTDP) increase_temp->dmtdp_fraction

Caption: Workflow for the primary purification of this compound.

Protocol 1: Step-by-Step Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and connections are well-sealed with appropriate vacuum grease. It is crucial to include a cold trap between the receiving flask and the vacuum pump to protect the pump from volatile vapors.

  • Charging the Flask: Charge the crude reaction mixture into a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. The unreacted methyl acrylate may begin to boil at room temperature under reduced pressure.

  • Collecting the First Fraction (Methyl Acrylate): Gently heat the distillation flask using a heating mantle. The volatile methyl acrylate will distill first. Collect this fraction in the receiving flask. Monitor the temperature at the distillation head; it should remain low and stable during this phase.

  • Collecting the Product Fraction (DMTDP): Once all the methyl acrylate has been removed, the temperature at the distillation head will drop. Increase the heating mantle temperature and/or reduce the system pressure further to distill the this compound. Collect the product in a clean, separate receiving flask. The boiling point will depend on the vacuum achieved (e.g., approx. 148°C at 18 mmHg).[9]

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Allow the apparatus to cool completely before carefully releasing the vacuum.

Workflow 2: High-Purity Purification

This workflow incorporates a pre-distillation wash for achieving the highest purity.

G cluster_0 Pre-Treatment cluster_1 Final Purification crude_mixture Crude Reaction Mixture (DMTDP + MA) extraction Wash with Aqueous Solution (e.g., 5% NaHCO3) crude_mixture->extraction separation Separate Layers in Separatory Funnel extraction->separation drying Dry Organic Layer (e.g., with MgSO4) separation->drying filtration Filter to Remove Drying Agent drying->filtration distillation Vacuum Distillation of Washed Product filtration->distillation pure_dmtdp Collect High-Purity DMTDP Fraction distillation->pure_dmtdp

Caption: Comprehensive workflow for high-purity isolation of DMTDP.

Protocol 2: Step-by-Step Aqueous Wash
  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Wash: Add an equal volume of a 5% aqueous sodium bicarbonate solution. Stopper the funnel and invert it, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing.[16]

  • Separate: Place the funnel in a ring stand and allow the layers to fully separate. The denser, aqueous layer will be at the bottom. Drain and discard the aqueous layer.

  • Repeat (Optional): For maximum purity, repeat the wash step with deionized water.

  • Dry: Drain the organic layer (your product) into a clean flask and add an anhydrous drying agent like magnesium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps.

  • Filter: Filter the mixture to remove the drying agent. The resulting liquid is now ready for final purification by vacuum distillation (Protocol 1).

References
  • Wikipedia. Methyl acrylate. [Link]

  • LookChem. Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications. [Link]

  • Chemical Information Services. METHYL ACRYLATE. [Link]

  • Zibo Anquan Chemical Co., Ltd. What is the methyl acrylate boiling point?. (2023-10-01). [Link]

  • Dow Inc. Methyl Acrylate (MA). [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. Methyl Acrylate (MA). [Link]

  • Gantrade. Methyl Acrylate: A Special Acrylic Monomer. [Link]

  • Gantrade Corporation. Methyl Acrylate (MA) FAQ. [Link]

  • LookChem. General procedures for the purification of Esters. [Link]

  • Synthomer. METHYL ACRYLATE - STABILIZED. (2020-09-22). [Link]

  • Google Patents. Liquid-liquid extraction method for the production of acrylic esters.
  • Google Patents. Distillation of high boiling esters - US2324088A.
  • Wikipedia. Vacuum distillation. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Google Patents. Process for purifying esters - US4304925A.
  • Anhui Newman Fine Chemicals Co., Ltd. What are the Properties and Stability of Methyl Methacrylate?. (2020-08-19). [Link]

  • ResearchGate. Is there any method other than precipitation to remove residual monomer from polymer solution?. (2020-01-03). [Link]

  • Google Patents.
  • Busch United States. Vacuum Distillation. [Link]

  • Google Patents. Esterification and extraction process - US4082788A.
  • PubChem. Methyl Acrylate | C4H6O2 | CID 7294. [Link]

  • PubChem. Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250. [Link]

  • European Patent Office. Process for separating methanol and methyl acrylate or methyl methacrylate - EP 0736510 B1. (1999-08-04). [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. (2021-06-20). [Link]

  • Reddit. Isolating esterification product : r/chemhelp. (2024-07-31). [Link]

  • Google Patents. Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - US20120330061A1.
  • Google Patents. The method of clean (methyl)
  • Cheresources.com Community. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student. (2017-08-29). [Link]

  • Chongqing Chemdad Co., Ltd. Dimethyl 3,3'-dithiobispropionate. [Link]

  • Organic Syntheses. METHYL β-THIODIPROPIONATE. [Link]

  • Google Patents. Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - CN1024546C.
  • Google Patents.

Sources

Technical Support Center: Synthesis and Purification of Dimethyl 3,3'-Thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of dimethyl 3,3'-thiodipropanoate. This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the purity of your final product.

Introduction

This compound is a valuable building block in organic synthesis, notably as a precursor for antioxidants and various pharmaceutical intermediates.[1][2] Its synthesis, most commonly achieved via a thia-Michael addition of a sulfur source to methyl acrylate, is straightforward in principle but can be prone to side reactions and impurities that complicate purification.[3][4] This guide offers practical, experience-based solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Product Yield

A lower-than-expected yield is a frequent issue. The root cause often lies in suboptimal reaction conditions or incomplete conversion of starting materials.

Possible Causes & Solutions

Cause Explanation Recommended Action
Incomplete Reaction The Michael addition may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction progress using TLC or GC analysis. If methyl acrylate is still present, extend the reaction time or slightly increase the temperature (while monitoring for side reactions). Ensure vigorous stirring, especially in biphasic systems.
Incorrect Stoichiometry An improper ratio of methyl acrylate to the sulfur source (e.g., sodium hydrosulfide) can limit the reaction. An excess of the sulfur source can lead to the formation of polysulfides.Carefully control the stoichiometry. A slight excess of methyl acrylate may be used to ensure complete consumption of the sulfur source, with the excess being removed during workup.
Hydrolysis of Ester If the reaction is run in an aqueous medium with a high concentration of base (e.g., NaOH) or for an extended period, the methyl ester groups can hydrolyze to carboxylic acids, which will be lost during the extraction phase.A Chinese patent suggests that if the mass fraction of the sodium hydrosulfide solution is too high, it can lead to hydrolysis of both the raw material and the product.[5] It is recommended to use a 5-10% solution of sodium hydrosulfide in a protonic solvent.[5]
Loss during Workup The product can be lost during aqueous washes if emulsions form or if the extraction is not performed thoroughly.Use a saturated brine solution to break emulsions during the aqueous wash. Ensure complete phase separation before removing the aqueous layer. Perform multiple extractions with a suitable organic solvent like dichloromethane to maximize product recovery.[5]
Problem 2: Product is Yellow or Discolored

The desired product is a colorless to pale yellow liquid.[2] Significant discoloration often indicates the presence of impurities.

Possible Causes & Solutions

Cause Explanation Recommended Action
Formation of Polysulfides The presence of elemental sulfur or the use of certain sulfur reagents can lead to the formation of dimethyl 3,3'-dithiodipropanoate or higher polysulfides, which are often colored.Ensure the sulfur source is free of elemental sulfur. If using sodium sulfide, ensure it has not been oxidized. Some protocols suggest adding a reducing agent like sodium sulfite to the reaction mixture to reduce any polysulfides back to the desired sulfide.[6]
Oxidation The sulfide product can be susceptible to air oxidation, especially at elevated temperatures, which can lead to the formation of sulfoxides and other colored byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). After synthesis, store the product in a tightly sealed container, protected from light and air.
Thermal Decomposition Overheating during distillation can cause the product to decompose, leading to discoloration.Purify the product via vacuum distillation to lower the boiling point and prevent thermal degradation.[1][7] A typical boiling point is 148 °C at 18 mmHg.[1]
Problem 3: Persistent Impurities Detected by GC/NMR

Even after initial purification, you may observe persistent impurity peaks in your analytical data.

Common Impurities & Removal Strategies

Impurity Identification Removal Strategy
Unreacted Methyl Acrylate A volatile impurity, often visible in GC analysis and as characteristic vinyl proton signals in ¹H NMR.Methyl acrylate can be removed by evaporation under reduced pressure before distillation.[7] A thorough vacuum distillation should also effectively separate the lower-boiling methyl acrylate from the product.
Methyl 3-mercaptopropanoate This is the product of the addition of one equivalent of the sulfur source to one equivalent of methyl acrylate, but without the second addition. It will have a characteristic thiol (-SH) peak in the IR and NMR spectra.This can be minimized by ensuring the correct 2:1 stoichiometry of methyl acrylate to the sulfur source. If present, it can be difficult to remove by distillation due to a similar boiling point. A potential method is to wash the organic phase with a mild aqueous base to deprotonate and extract the thiol.
Dimethyl 3,3'-dithiodipropanoate This disulfide impurity can form from the oxidation of methyl 3-mercaptopropanoate.This impurity can be addressed by adding a mild reducing agent during the workup. Careful column chromatography may also be effective for its removal.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The synthesis of this compound is a classic example of a thia-Michael addition .[3][4] In this reaction, a sulfur nucleophile (like the hydrosulfide ion, HS⁻) attacks the β-carbon of the α,β-unsaturated ester, methyl acrylate. This is followed by protonation to give an intermediate, methyl 3-mercaptopropanoate. This intermediate then acts as a nucleophile itself, attacking a second molecule of methyl acrylate to form the final product.

G cluster_0 Step 1: First Michael Addition cluster_1 Step 2: Second Michael Addition MA1 Methyl Acrylate Intermediate1 Enolate Intermediate MA1->Intermediate1 HS HS⁻ (Nucleophile) HS->MA1 1,4-Addition Protonation1 Protonation Intermediate1->Protonation1 Thiol Methyl 3-mercaptopropanoate Protonation1->Thiol Thiol_Nu Deprotonated Thiol (⁻S-R) Thiol->Thiol_Nu Deprotonation MA2 Methyl Acrylate Thiol_Nu->MA2 1,4-Addition Intermediate2 Enolate Intermediate MA2->Intermediate2 Protonation2 Protonation Intermediate2->Protonation2 FinalProduct This compound Protonation2->FinalProduct

Caption: Reaction mechanism for the synthesis of this compound.

Q2: Which sulfur source is best to use?

The choice of sulfur source depends on safety, convenience, and reaction conditions.

  • Hydrogen Sulfide (H₂S) Gas: This is a direct and effective reagent but is highly toxic and requires a well-ventilated fume hood and careful handling.[7]

  • Sodium Hydrosulfide (NaSH): This is a solid, more convenient, and safer alternative to H₂S gas.[5] It can be used in aqueous or alcoholic solutions.

  • Sodium Sulfide (Na₂S): Often used in conjunction with an acid to generate H₂S in situ.

  • Thiourea: Can be used as a sulfur surrogate in some Michael additions, offering an odorless alternative.[4]

For most lab-scale preparations, sodium hydrosulfide offers a good balance of reactivity and safety.[5]

Q3: How can I best monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): Use a non-polar solvent system (e.g., hexane/ethyl acetate) to monitor the disappearance of the methyl acrylate starting material. The product is more polar and will have a lower Rf value.

  • Gas Chromatography (GC): This is an excellent method for quantitative analysis.[2] Aliquots can be taken from the reaction mixture, quenched, and analyzed to determine the ratio of starting material to product.

Q4: What is the optimal purification workflow?

A robust purification workflow is critical for achieving high purity.

G Start Crude Reaction Mixture Quench Quench Reaction (e.g., with dilute acid) Start->Quench Extraction Solvent Extraction (e.g., DCM or Ether) Quench->Extraction Wash_H2O Wash with Water Extraction->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) Wash_Brine->Dry Filter Filter Drying Agent Dry->Filter Evaporate Solvent Removal (Rotary Evaporation) Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Final Pure Product (≥99%) Distill->Final

Caption: Recommended workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydrosulfide

This protocol is adapted from a patented method and is suitable for general laboratory use.[5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add methyl acrylate (2.0 equivalents) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, ~1 mol%).

  • Reagent Preparation: Prepare a 5-10% aqueous solution of sodium hydrosulfide (NaSH) (1.0 equivalent).

  • Reaction: Begin stirring the methyl acrylate. Slowly add the NaSH solution via the dropping funnel, ensuring the temperature is maintained between 15-30°C. A cooling bath may be necessary.

  • Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the consumption of methyl acrylate by GC or TLC.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water, followed by a wash with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield the final product.

Protocol 2: Quality Control by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the final product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the relative peak areas. A purity of ≥99.0% is typically considered high quality.[2]

References

  • New process for preparing 3,3'-dimethyl thiodipropionate. (CN104177279A).
  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. [Link]

  • Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide. (US20120330061A1).
  • Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. ResearchGate. [Link]

  • METHYL β-THIODIPROPIONATE. Organic Syntheses Procedure. [Link]

  • Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications. LookChem. [Link]

  • One-pot thia-Michael addition using alkyl halides, thiourea and Michael... ResearchGate. [Link]

  • Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide. (CN1024546C).

Sources

Technical Support Center: Troubleshooting Coloration Issues in Dimethyl 3,3'-Thiodipropanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dimethyl 3,3'-thiodipropanoate. This guide is designed for researchers, scientists, and drug development professionals encountering coloration issues during the synthesis, purification, or storage of this important chemical intermediate. As a compound valued for its role as an antioxidant precursor, maintaining its quality and purity is paramount. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and preventative strategies to ensure you obtain a product of the highest quality.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the color of this compound.

Q1: What is the expected and acceptable color for high-purity this compound?

A: High-purity this compound should be a colorless to pale yellow, clear liquid[1][2]. While a very faint yellow tint can be acceptable depending on the grade and application, any significant or dark yellow, amber, or brown coloration is indicative of impurities or degradation and should be investigated. A "water white" or "colourless transparent liquid" is often the target for high-purity applications[3].

Q2: My final product has a distinct yellow color. What are the most likely chemical causes?

A: A yellow hue is typically caused by the presence of chromophores, which are molecules that absorb light in the visible spectrum. The most common culprits in this specific chemistry are:

  • Oxidation Products: The thioether sulfur atom in the molecule is susceptible to oxidation, especially at elevated temperatures or in the presence of trace metals or peroxides. This can lead to the formation of sulfoxides. While the thioether itself doesn't absorb visible light, its oxidation can create structures that do. Furthermore, oxidation of organic molecules can generate carbonyl groups (C=O), which are strong chromophores that impart a yellow color[4].

  • Polysulfide Impurities: If the sulfur source used in the synthesis (e.g., sodium sulfide or hydrosulfide) contains polysulfides (Sₓ²⁻), or if elemental sulfur is formed and reacts further, it can lead to the formation of dimethyl 3,3'-polysulfidodipropanoates (e.g., with -S-S- or -S-S-S- linkages). Polysulfide chains are well-known for being colored, typically yellow to orange-red.

  • Conjugated Side-Products: Side reactions during synthesis, particularly if the temperature is not well-controlled, can lead to the formation of unsaturated or conjugated byproducts. These conjugated systems often absorb visible light, resulting in a colored product.

  • Impurities from Starting Materials: Coloration can arise from impurities present in the initial reactants, such as aged or improperly stored methyl acrylate.

Q3: Can the coloration issue originate from my starting materials?

A: Absolutely. The quality of your starting materials is critical. You should verify the purity of the methyl acrylate and the sulfur source.

  • Methyl Acrylate: This monomer can polymerize or contain inhibitors that might interfere with the reaction or degrade into colored species under reaction conditions. Using a freshly distilled or high-purity grade of methyl acrylate is recommended[5].

  • Sulfur Source: The sodium hydrosulfide or hydrogen sulfide gas must be of high purity. The presence of iron or other transition metal contaminants can catalyze side reactions, while polysulfides can be incorporated directly into the product structure, as mentioned in Q2.

Q4: How does reaction temperature affect the final product color?

A: Temperature is one of the most critical parameters to control. Elevated temperatures can significantly increase the rate of side reactions, leading to the formation of colored impurities. A patented process for producing a colorless product specifies a controlled temperature range of 15-30°C[3]. Exceeding this range can promote the formation of byproducts and degradation products that are difficult to remove. High temperatures during workup, such as in distillation, can also cause thermal degradation and discoloration.

Q5: My product was colorless initially but developed a yellow tint during storage. Why did this happen?

A: This is a classic sign of product instability and degradation. This compound, like many thioethers, can be sensitive to long-term exposure to:

  • Air (Oxygen): Atmospheric oxygen can cause slow oxidation of the sulfur atom, leading to the formation of colored impurities over time.

  • Light: UV radiation can provide the energy to initiate degradation pathways[4].

  • Heat: Storage at elevated temperatures accelerates the rate of all degradation reactions[1][4].

Proper storage is crucial for maintaining product quality. The recommended storage is in a tightly sealed container, in a cool, dry place, and potentially under an inert atmosphere (like nitrogen or argon) to prolong its shelf life[1].

Section 2: In-Depth Troubleshooting and Remediation

When a batch of product exhibits unacceptable coloration, a systematic approach is needed to identify the cause and remediate the material.

Guide 1: Workflow for Investigating the Root Cause of Coloration

This guide provides a logical sequence of steps to diagnose the source of the discoloration.

Root_Cause_Analysis start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node result_node result_node A Product Exhibits Unacceptable Color B Step 1: Retain Sample & Document Batch Record A->B C Step 2: Analytical Characterization B->C D Compare to Reference Standard C->D E Step 3: Analyze Starting Materials & Intermediates D->E No G Impurity Profile Matches Reference? D->G Yes J Contaminated Starting Material E->J F Step 4: Review Process Parameters (Temp, pH, Time) F->G I Process Deviation (e.g., Temp Excursion) F->I G->F No H Identify Unknown Peaks via MS, NMR G->H No, New Peaks K Degradation (Storage Issue) G->K Yes L Side Reaction (New Impurity) H->L

Caption: Workflow for root cause analysis of product discoloration.

Guide 2: Protocols for Product Decolorization

If you have a batch of discolored product, the following methods can be employed for purification. The choice of method depends on the nature of the impurity and the scale of the operation.

Method Principle Advantages Limitations Best For Removing...
Activated Carbon Treatment Adsorption of large, planar, conjugated molecules (chromophores) onto a high-surface-area carbon matrix.Simple, cost-effective, and fast for batch processing.Can adsorb the product, reducing yield. May not remove all impurity types.Highly colored, trace-level impurities with high molecular weight.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.Excellent separation power, capable of removing closely related impurities.Solvent-intensive, requires method development, more complex to scale up.Polar impurities, oxidation products (e.g., sulfoxides).
Vacuum Distillation Separation based on differences in boiling points under reduced pressure to prevent thermal degradation.Effective for removing non-volatile or high-boiling impurities. Purifies and removes solvents simultaneously.Requires the product to be thermally stable even under vacuum. Not effective for impurities with similar boiling points.Non-volatile residues, polymeric byproducts, and some colored impurities.

Experimental Protocol: Activated Carbon Treatment

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the colored this compound in a suitable, low-boiling solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 10-20% (w/v).

  • Addition of Carbon: Add 1-5% (by weight relative to the product) of activated carbon powder to the solution. Note: Start with a lower amount to minimize product loss.

  • Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes.

  • Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm membrane filter to completely remove the fine carbon particles[6]. A cloudy filtrate indicates incomplete carbon removal.

  • Solvent Removal: Remove the solvent from the clear, colorless filtrate using a rotary evaporator.

  • Assessment: Analyze the resulting product for color and purity (e.g., by GC) to determine the effectiveness of the treatment and quantify any yield loss.

Section 3: Preventative Strategies

The most effective way to deal with coloration is to prevent its formation in the first place.

Protocol 1: Optimized Synthesis for Colorless Product

This protocol incorporates best practices derived from successful synthesis reports to minimize impurity formation.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_workup Workup & Purification input_node input_node process_node process_node control_node control_node output_node output_node A High-Purity Methyl Acrylate C Charge Reactor with Methyl Acrylate & Catalyst A->C B High-Purity Sodium Hydrosulfide D Slowly Add NaSH Solution B->D C->D E Maintain Inert Atmosphere (N2) C->E F Control Temp (15-30°C) D->F G Aqueous Extraction D->G H Solvent Removal (Low Temp) G->H I Final Product H->I

Caption: Optimized workflow for the synthesis of this compound.

Key Steps & Justification:

  • Reactant Quality: Use only high-purity starting materials. If necessary, distill methyl acrylate before use[5].

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the reaction. This prevents atmospheric oxygen from causing oxidative side reactions.

  • Controlled Addition: Add the sodium hydrosulfide solution dropwise to the methyl acrylate. This maintains a low instantaneous concentration of the nucleophile and helps control the reaction exotherm.

  • Temperature Control: Use a cooling bath to strictly maintain the reaction temperature between 15-30°C[3]. This is the most critical step for preventing the formation of colored byproducts.

  • Workup: After the reaction is complete, perform extraction and solvent removal steps at reduced temperatures where possible to avoid thermal degradation of the final product.

Protocol 2: Best Practices for Product Handling and Storage
  • Packaging: Store the final product in amber glass bottles or opaque, non-reactive containers to protect it from light.

  • Atmosphere: For long-term storage, flush the container headspace with an inert gas like nitrogen or argon before sealing.

  • Temperature: Store in a cool, dry, and well-ventilated area, ideally under refrigeration if the product is to be stored for an extended period[1].

  • Additives: For applications where it is permissible, adding a secondary antioxidant can help stabilize the product, though this is generally not done for material intended as a chemical intermediate.

Section 4: Analytical Methods for Quality Control

Effective quality control relies on robust analytical methods to identify and quantify impurities.

Analytical Technique Primary Purpose Information Provided
Gas Chromatography (GC) Purity assessment and quantification of volatile impurities.Provides the percentage purity of the main component and detects volatile byproducts. Often used as the primary quality standard[1].
High-Performance Liquid Chromatography (HPLC) Detection of non-volatile or thermally sensitive impurities.Orthogonal to GC, useful for identifying polymeric or degradation products that are not GC-amenable. Essential for isolating trace colored impurities[7].
Mass Spectrometry (MS) Identification of unknown impurities.When coupled with GC or HPLC, it provides the molecular weight and fragmentation pattern of unknown peaks, enabling structural elucidation[8][9].
UV-Visible Spectroscopy Quantification of color.Can be used to establish a quantitative specification for color by measuring absorbance at a specific wavelength (e.g., ~400 nm).
Karl Fischer Titration Moisture content determination.Water can promote hydrolysis and other degradation pathways; its content should be controlled[1].

References

  • Vertex AI Search. (n.d.).
  • Analytical Method Summaries. (2021, May 24). Various Analytical Methods. Retrieved January 9, 2026.
  • Google Patents. (n.d.). CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate.
  • (n.d.). III Analytical Methods. Retrieved January 9, 2026.
  • Google Patents. (n.d.). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
  • Ataman Kimya. (n.d.). DISTEARYL THIODIPROPIONATE. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.
  • (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). (PDF) Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. Retrieved January 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). METHYL β-THIODIPROPIONATE. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 9, 2026, from [Link]

  • Testex. (2025, September 23). Why Do Polymer Materials Turn Yellow?. Retrieved January 9, 2026, from [Link]

  • PubMed. (n.d.). Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. Retrieved January 9, 2026, from [Link]

  • PubMed. (2005). Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry. Retrieved January 9, 2026, from [Link]

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stability issues of dimethyl 3,3'-thiodipropanoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dimethyl 3,3'-thiodipropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the storage and stability of this compound, grounding our advice in established chemical principles and practical laboratory experience. Our goal is to provide you with the necessary insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The ideal storage temperature is room temperature. It is crucial to protect the compound from moisture, as this can lead to hydrolysis of the ester groups.

Q2: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkages are susceptible to hydrolysis, especially in the presence of moisture and either acidic or basic conditions. This reaction will yield methanol and 3,3'-thiodipropionic acid. The rate of hydrolysis is significantly influenced by pH.[1][2][3]

  • Oxidation: The sulfide group is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents.

Q3: Is this compound sensitive to light?

While many organic compounds can undergo photodegradation, specific data on the photosensitivity of this compound is not extensively documented in readily available literature. However, as a general good laboratory practice, it is recommended to store it in an opaque or amber container to minimize exposure to UV light, which can potentially catalyze oxidative degradation.

Q4: What are the signs of degradation in a sample of this compound?

Visual inspection may not always be sufficient to detect early stages of degradation. However, you might observe:

  • Changes in physical appearance: The compound should be a colorless to pale yellow liquid. Any significant color change or the formation of precipitates could indicate degradation.

  • Odor: While this compound has a mild ester-like odor, the formation of acidic degradation products from hydrolysis might alter the smell. Upon significant decomposition at high temperatures, toxic fumes of sulfur oxides may be emitted.[4][5]

  • pH changes in solution: If the compound is dissolved in a neutral, unbuffered solvent, the formation of 3,3'-thiodipropionic acid through hydrolysis will decrease the pH.

For accurate assessment, analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to check for purity and the presence of degradation products.[6]

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results

You are using this compound in a reaction and are observing inconsistent yields or unexpected side products.

Possible Cause: The integrity of your this compound may be compromised due to improper storage, leading to the presence of degradation products that interfere with your reaction.

Troubleshooting Steps:

  • Verify Purity:

    • Protocol: Analyze your stock of this compound using GC or HPLC.

    • Expected Result: A pure sample should show a single major peak corresponding to the compound.

    • Troubleshooting: The presence of additional peaks may indicate degradation products such as 3,3'-thiodipropionic acid, its corresponding sulfoxide, or sulfone.

  • Assess Storage Conditions:

    • Action: Review your storage protocol. Is the container tightly sealed? Is it stored in a cool, dry place away from direct sunlight and reactive chemicals?

    • Recommendation: If your current storage does not meet these criteria, procure a fresh sample and store it under the recommended conditions.

In-Depth Technical Insights

Understanding the Mechanisms of Degradation

To effectively troubleshoot stability issues, a deeper understanding of the underlying chemical reactions is essential.

Hydrolysis: The hydrolysis of the ester groups in this compound is a critical degradation pathway. This reaction is catalyzed by both acid and base. The rate of ester hydrolysis is particularly sensitive to pH, with increased rates observed under more alkaline conditions.[1][2][3] The presence of the neighboring sulfide group can also influence the rate of ester hydrolysis.[1][2]

Oxidation: The sulfur atom in this compound is susceptible to oxidation. Common oxidants, including atmospheric oxygen over long periods, can convert the sulfide to a sulfoxide and then to a sulfone. These oxidized forms will have different chemical and physical properties, which could impact experimental outcomes.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector: Split/splitless injector, with a temperature of 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Analysis: Analyze the resulting chromatogram. A pure sample will exhibit one major peak. The presence of earlier or later eluting peaks may suggest the presence of degradation products or other impurities.

Visualizing Degradation Pathways

To provide a clearer understanding of the potential chemical changes, the following diagrams illustrate the primary degradation pathways.

Degradation Pathways of this compound DMTDP This compound Hydrolysis_Product 3,3'-Thiodipropionic Acid + Methanol DMTDP->Hydrolysis_Product Hydrolysis Oxidation_Product1 Dimethyl 3,3'-Sulfoxydipropanoate (Sulfoxide) DMTDP->Oxidation_Product1 Oxidation H2O H2O (Moisture) Oxidant [O] (e.g., Air) Oxidation_Product2 Dimethyl 3,3'-Sulfonyldipropanoate (Sulfone) Oxidation_Product1->Oxidation_Product2 Further Oxidation Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results CheckPurity Assess Purity via GC/HPLC Start->CheckPurity Pure Sample is Pure CheckPurity->Pure Yes Impure Sample is Impure/Degraded CheckPurity->Impure No InvestigateOther Investigate Other Experimental Parameters Pure->InvestigateOther ReviewStorage Review Storage Conditions Impure->ReviewStorage End Problem Resolved InvestigateOther->End ProcureNew Procure Fresh Sample & Implement Proper Storage ReviewStorage->ProcureNew ProcureNew->End

Caption: A logical workflow for troubleshooting stability-related issues.

Summary of Stability and Storage Parameters

ParameterRecommendation/InformationPotential Consequences of Deviation
Storage Temperature Room TemperatureHigh temperatures can accelerate degradation.
Atmosphere Store under an inert atmosphere for long-term storageExposure to air can lead to oxidation of the sulfide.
Moisture Store in a dry environment with a tightly sealed containerMoisture can cause hydrolysis of the ester groups.
Light Exposure Store in an opaque or amber containerLight may promote photodegradation.
pH of Solutions Avoid highly acidic or basic conditions in unbuffered solutionspH extremes can catalyze hydrolysis.
Incompatible Materials Strong oxidizing agentsCan lead to rapid and potentially hazardous oxidation.

References

  • PubChem. Distearyl Thiodipropionate. National Center for Biotechnology Information. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. Available from: [Link]

  • ToxService. DILAURYL THIODIPROPIONATE (CAS #123-28-4) GreenScreen® for Safer Chemicals (GreenScreen®) Assessment. 2021. Available from: [Link]

  • Ataman Kimya. DILAURYL THIODIPROPIONATE. Available from: [Link]

  • PubChem. Propanoic acid, 3,3'-thiobis-, didodecyl ester. National Center for Biotechnology Information. Available from: [Link]

  • Scott, G. Mechanisms of antioxidant action: esters of thiodipropionic acid. Chemical Communications (London). 1968, 1572. Available from: [Link]

  • Johnson, W. Jr., et al. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. International Journal of Toxicology. 2010, 29(3_suppl), 137S-150S. Available from: [Link]

  • Adlercreutz, P., et al. Dialkyl 3,3'-thiodipropionate and dialkyl 2,2'-thiodiacetate antioxidants by lipase-catalyzed esterification and transesterification. Journal of Agricultural and Food Chemistry. 2006, 54(9), 3337-3342. Available from: [Link]

  • Phelps, M. E., et al. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules. 2013, 14(10), 3583-3590. Available from: [Link]

  • Phelps, M. E., et al. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. PubMed. 2013. Available from: [Link]

  • MDPI. Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. Available from: [Link]

  • MDPI. Photocatalytic Degradation of Mecoprop and Clopyralid in Aqueous Suspensions of Nanostructured N-doped TiO2. Available from: [Link]

  • Google Patents. Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
  • PubChem. Propanoic acid, 3,3'-thiobis-, didodecyl ester. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Photodegradation of organic compounds using TiO2-based impregnated photocatalysts. Available from: [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of agricultural and food chemistry. 2000, 48(4), 1347-1353. Available from: [Link]

  • Wang, P., et al. Solar-Powered Photodegradation of Pollutant Dyes Using Silver-Embedded Porous TiO2 Nanofibers. Nanomaterials (Basel, Switzerland). 2021, 11(4), 861. Available from: [Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Available from: [Link]

  • Google Patents. New process for preparing 3,3'-dimethyl thiodipropionate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Defense Technical Information Center. Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. Available from: [Link]

  • ResearchGate. Identification and Analysis of the Intermediates from Photodegradation of 3,3′-diamino-4,4′-azoxyfurazan (DAAF) by SERS and HPLC–MS/MS. Available from: [Link]

  • ResearchGate. Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Available from: [Link]

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Technical Support Center: Analytical Methods for Detecting Common Synthesis Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Methods in Impurity Detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in synthetic compounds. In the pursuit of pharmaceutical safety and efficacy, a robust impurity profiling strategy is paramount. This resource provides in-depth, field-proven insights and troubleshooting guidance to support your experimental success.

The Critical Role of Impurity Profiling

Impurities in drug substances and products can originate from various stages, including synthesis, purification, and storage.[1][][3] Even at trace levels, these unintended components can impact the safety, efficacy, and quality of the final product.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[6][7][8][9][10]

Types of Impurities:

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[6][8]

  • Inorganic Impurities: These arise from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual metals.[6][8][11]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis process.[6][11]

The following sections provide detailed troubleshooting guides and FAQs for the most common analytical techniques used in impurity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for impurity analysis due to its high resolution and sensitivity in separating a wide range of compounds.[11][12][13] However, various challenges can arise during method development and routine analysis.

HPLC Troubleshooting Guide

Question: I'm observing peak tailing in my chromatogram. What are the likely causes and how can I fix it?

Answer: Peak tailing can obscure the detection of small impurity peaks and affect accurate quantification. The common causes and solutions are:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

    • Solution: If using a silica-based column, free silanol groups can interact with basic compounds. Try adding a small amount of a competitive base, like triethylamine, to the mobile phase. Alternatively, consider using an end-capped column or a column with a different stationary phase chemistry.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[14]

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • Column Degradation: An older column may have lost its efficiency.

    • Solution: Try flushing the column with a strong solvent. If that doesn't resolve the issue, it may be time to replace the column.[15]

Question: My baseline is noisy and drifting. What should I investigate?

Answer: A stable baseline is crucial for detecting low-level impurities. Here’s what to check:

  • Mobile Phase Issues:

    • Contamination: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[14][16]

    • Inadequate Degassing: Dissolved gases can form bubbles in the detector, causing noise. Ensure your mobile phase is properly degassed using an online degasser or by sonication.[14][15][17]

    • Composition Change: In gradient elution, ensure the solvents are mixing correctly and are of high quality.[16]

  • Detector Instability:

    • Lamp Fluctuation: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.

    • Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment.[15][16]

  • Pump Problems: Worn pump seals or malfunctioning check valves can cause pressure fluctuations, leading to a noisy baseline.[15]

HPLC Experimental Protocol: Method Development for a New Drug Substance
  • Information Gathering: Collect all available information about the drug substance and its potential impurities (e.g., structure, pKa, solubility).

  • Column and Mobile Phase Selection:

    • Start with a versatile C18 column.

    • For the mobile phase, a common starting point is a gradient of acetonitrile or methanol with water containing a buffer (e.g., phosphate or acetate) or an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic over 30 minutes) to determine the approximate elution time of the main peak and any impurities.

  • Optimization:

    • Adjust the gradient slope to improve the resolution of impurities eluting close to the main peak.

    • Optimize the mobile phase pH to ensure the ionization state of the analytes is consistent.

    • Fine-tune the column temperature to improve peak shape and selectivity.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[13][18][19][20][21]

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[12][22] Coupling GC with a mass spectrometer (GC-MS) provides powerful identification capabilities.[22][23]

GC & GC-MS Troubleshooting Guide

Question: I'm seeing carryover from a previous injection. How can I minimize this?

Answer: Carryover can lead to false positives for impurities. Here are some solutions:

  • Injector Contamination: The injector liner or septum may be contaminated.

    • Solution: Replace the injector liner and septum. Consider using a deactivated liner for active compounds.

  • Column Contamination: High-boiling point components from a previous sample may remain on the column.

    • Solution: Bake out the column at a high temperature (within the column's limits) for an extended period.

  • Syringe Contamination: The injection syringe may not be adequately cleaned between injections.

    • Solution: Increase the number of solvent washes for the syringe in the autosampler sequence.

Question: My peak resolution is poor. What adjustments can I make?

Answer: Poor resolution can make it difficult to separate and quantify closely eluting impurities.

  • Inappropriate Temperature Program: The oven temperature ramp may be too fast.

    • Solution: Decrease the temperature ramp rate or add an isothermal hold at a specific temperature to improve the separation of critical pairs.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal.

    • Solution: Optimize the carrier gas flow rate for the column dimensions and carrier gas being used.

  • Column Choice: The stationary phase may not be suitable for the analytes.

    • Solution: Select a column with a different polarity stationary phase to alter the elution order and improve separation.

GC-MS Experimental Protocol: Screening for Volatile Impurities
  • Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide) at a known concentration. For trace analysis, headspace sampling can be used to minimize matrix effects.[24]

  • GC Method Parameters:

    • Column: A common choice is a non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Use a split or splitless injection depending on the expected concentration of impurities.

    • Oven Program: Start with a low initial temperature (e.g., 40°C) and ramp up to a high final temperature (e.g., 250°C) to elute a wide range of volatile compounds.

  • MS Method Parameters:

    • Ionization: Use Electron Ionization (EI) for its robust fragmentation and library matchability.

    • Mass Range: Scan a wide mass range (e.g., m/z 35-500) to detect a variety of potential impurities.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.[5]

    • Confirm the identity of critical impurities using authentic reference standards.

Mass Spectrometry (MS)

MS, often coupled with a separation technique like LC or GC, is invaluable for determining the molecular weight and structural information of unknown impurities.[1]

MS Troubleshooting Guide

Question: I am not seeing any peaks for my analyte of interest. What should I check?

Answer: The absence of a signal can be due to several factors:

  • No Ionization: The analyte may not be ionizing under the chosen conditions.

    • Solution: If using electrospray ionization (ESI), try switching between positive and negative ion modes. Also, adjust the mobile phase pH to promote ionization. Consider a different ionization technique like atmospheric pressure chemical ionization (APCI) if the compound is less polar.

  • Sample Preparation Issues: The sample may have degraded or is not reaching the MS.

    • Solution: Prepare a fresh sample and ensure the LC or GC system is functioning correctly.[25]

  • Instrument Malfunction: There could be an issue with the detector or other MS components.

    • Solution: Check the instrument's diagnostic logs and perform a system check or calibration.[26]

Question: I am observing significant ion suppression. How can I mitigate this?

Answer: Ion suppression, where the presence of other components in the sample reduces the ionization efficiency of the analyte, is a common issue in LC-MS.

  • Matrix Effects: Excipients or other components in the sample matrix can cause suppression.

    • Solution: Improve the chromatographic separation to separate the analyte from the interfering components. Dilute the sample if the analyte concentration is high enough. Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove matrix components.[27]

  • High Analyte Concentration: A very high concentration of the main compound can suppress the ionization of trace-level impurities.

    • Solution: Use a lower sample concentration and a more sensitive detector setting.

General Workflow for Impurity Identification using LC-MS

G cluster_0 Impurity Identification Workflow A Initial LC-UV Analysis Detects potential impurities B LC-MS Analysis Acquire accurate mass data A->B Impurity peak detected C Elemental Composition Determination From high-resolution MS data B->C Accurate mass obtained D MS/MS Fragmentation Analysis Obtain structural information B->D Perform fragmentation E Structure Elucidation Propose candidate structures C->E D->E F Confirmation Synthesize reference standard or use NMR E->F Proposed structure

Caption: A typical workflow for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural elucidation of unknown impurities.[28][29][30] It provides detailed information about the molecular structure, including connectivity and stereochemistry.[28]

NMR FAQs

Question: When should I use NMR for impurity analysis?

Answer: NMR is particularly useful when:

  • An unknown impurity is detected by other methods (e.g., LC-MS) and its structure needs to be definitively identified.[28][29]

  • The impurity needs to be quantified without a reference standard (qNMR).

  • The stereochemistry of an impurity needs to be determined.[28]

Question: What are the main challenges in using NMR for impurity analysis?

Answer: The primary challenges are:

  • Sensitivity: NMR is inherently less sensitive than MS, so isolating a sufficient quantity of the impurity is often necessary.

  • Complexity of Spectra: If the impurity is in a mixture with the main component, the signals of the main component can overwhelm the impurity signals.

  • Expertise Required: Interpretation of NMR spectra, especially for complex molecules, requires a high level of expertise.

Suggested Workflow for Structure Elucidation by 2D NMR

G cluster_1 2D NMR Structure Elucidation Start Isolate Impurity A Acquire 1D NMR (¹H, ¹³C) Initial assessment Start->A B Acquire 2D NMR (COSY, HSQC, HMBC) A->B Need more structural info C Assign ¹H and ¹³C Signals Using HSQC and HMBC B->C D Determine Connectivity Using COSY and HMBC C->D E Propose Structure D->E

Caption: A streamlined workflow for elucidating impurity structures using 2D NMR.[31]

Quantitative Data Summary

Analytical TechniqueCommon Applications in Impurity AnalysisTypical Limit of Quantification (LOQ)Key Strengths
HPLC-UV Quantification of known and unknown impurities, stability studies.0.01 - 0.1%Robust, versatile, precise quantification.
GC-FID Analysis of residual solvents and volatile impurities.1 - 10 ppmHigh resolution for volatile compounds, robust.
LC-MS Identification and quantification of unknown impurities, trace analysis.0.1 - 10 ppbHigh sensitivity, provides molecular weight information.
GC-MS Identification and quantification of volatile unknown impurities.1 - 100 ppbExcellent for volatile compounds, library matching for identification.[22][23]
NMR Definitive structure elucidation of isolated impurities, qNMR.> 0.1% (for direct analysis)Unambiguous structure determination.[28][32]
ICP-MS Analysis of elemental impurities.ppb to ppt levelsHigh sensitivity for trace metals.[11][33]

Regulatory Considerations

The ICH provides specific guidelines on impurity thresholds that trigger the need for reporting, identification, and toxicological qualification.[6][7][8]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Q3A(R2) guidelines.[6][7]

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020). [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006). [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). [Link]

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Validation & Comparative

A Comparative Guide for Researchers: Dimethyl 3,3'-Thiodipropanoate vs. Dilauryl Thiodipropionate as Antioxidant Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer science, materials chemistry, and the development of stabilized formulations, mitigating oxidative degradation is a cornerstone of product longevity and performance. Thiodipropionate esters are a well-established class of secondary antioxidants, indispensable for their role as hydroperoxide decomposers. They function in concert with primary antioxidants, such as hindered phenols, to provide robust protection against thermo-oxidative degradation. This guide offers a detailed, data-centric comparison between two prominent thiodipropionate esters: the shorter-chain Dimethyl 3,3'-Thiodipropanoate (DMTDP) and the long-chain Dilauryl Thiodipropionate (DLTDP). The objective is to provide researchers, scientists, and drug development professionals with a clear, mechanistic, and application-oriented understanding to guide their selection process.

The Fundamental Antioxidant Mechanism of Thioethers

Both DMTDP and DLTDP belong to the thioether class of secondary antioxidants. Their primary function is not to scavenge free radicals directly, but to catalytically decompose hydroperoxides (ROOH).[1][2] Hydroperoxides are thermally unstable byproducts of the initial oxidation cycle and are primary drivers of the chain-branching reactions that lead to catastrophic material degradation.[3][4] By converting these reactive species into stable, non-radical alcohols, thiodipropionates sever a critical link in the degradation cascade.[2][5] This synergistic relationship with primary, radical-scavenging antioxidants provides a comprehensive stabilization package.[1][6][7]

The core reaction involves the sulfur atom of the thioether, which is progressively oxidized to sulfoxide and then to other species while decomposing multiple hydroperoxide molecules.

Antioxidant_Mechanism Figure 1: Synergistic Antioxidant Mechanism cluster_Degradation Oxidative Cycle cluster_Intervention Stabilization R Polymer Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O2 ROOH Hydroperoxide (ROOH) ROO->ROOH + RH (Polymer) Primary_AO Primary AO (e.g., Hindered Phenol) ROO->Primary_AO Radical Scavenging ROOH->R → Heat/Light → Degradation Secondary_AO Secondary AO (DLTDP/DMTDP) ROOH->Secondary_AO Decomposition Stable_Products Stable Products (Alcohols, etc.) Secondary_AO->Stable_Products

Caption: Synergistic action of primary and secondary antioxidants.

Head-to-Head Comparison: Structural and Physical Properties

The critical difference between DMTDP and DLTDP lies in the alkyl chains of their ester groups: methyl (C1) for DMTDP versus lauryl (C12) for DLTDP. This seemingly simple structural variance has profound consequences for their physical properties and, by extension, their suitability for different applications.

PropertyThis compound (DMTDP)Dilauryl Thiodipropionate (DLTDP)Scientific & Practical Significance
Molecular Weight 206.26 g/mol [8][9]514.84 g/mol [10][11]Directly impacts volatility and migration resistance.
Physical Form Colorless to light yellow liquid[8][12]White crystalline powder or flakes[10]Affects handling, dosing, and dispersion into polymer melts.
Melting Point ~ -15 to -10 °C[8]~ 40-42 °C[11]DLTDP's solid form contributes to its lower volatility.
Volatility Significantly HigherVery Low[13]This is the key performance differentiator. Low volatility is crucial for maintaining antioxidant protection during high-temperature processing and for long-term thermal stability.
Polymer Compatibility Better suited for more polar systems.Excellent compatibility with non-polar polyolefins (PE, PP) due to long, lipophilic lauryl chains.[1][13]Enhanced compatibility prevents exudation ("blooming") and ensures homogeneous protection within the polymer matrix.

Performance Under Pressure: An Experimental Workflow

To translate these physical properties into performance data, a standardized accelerated aging test is employed. The oven aging of polymer plaques is a widely accepted method for evaluating the long-term thermal stability imparted by an antioxidant package.

Experimental Protocol: Long-Term Heat Aging of Polypropylene

Core Principle: This protocol validates the antioxidant's ability to remain within the polymer and provide protection under sustained thermal stress, simulating the service life of a product at an accelerated rate.

Methodology:

  • Formulation & Compounding:

    • Three polypropylene (PP) formulations are prepared:

      • Control: PP + 0.1% Primary Antioxidant (e.g., a hindered phenol).

      • System A: PP + 0.1% Primary AO + 0.3% DMTDP.

      • System B: PP + 0.1% Primary AO + 0.3% DLTDP.

    • The components are melt-blended in a twin-screw extruder to ensure a homogeneous dispersion of the additives throughout the polymer matrix. The extrudate is pelletized.

  • Specimen Preparation:

    • The pellets from each formulation are compression molded into uniform plaques (e.g., 1 mm thickness).

    • Standardized test specimens (e.g., "dog-bone" shape) are die-cut from the molded plaques.

  • Accelerated Aging:

    • Specimens are hung in a forced-air convection oven operating at a constant, elevated temperature (e.g., 150°C). This high temperature accelerates the oxidative degradation process.

  • Endpoint Evaluation:

    • Specimens are inspected daily. The "time to failure" is defined as the point at which the specimen becomes brittle and cracks or breaks upon being bent 180 degrees. This signifies the depletion of the antioxidant and the catastrophic degradation of the polymer.

Experimental_Workflow Figure 2: Experimental Workflow for Antioxidant Efficacy Testing Start Formulation Preparation (PP + AO Package) Compounding Melt Compounding (Twin-Screw Extruder) Start->Compounding Molding Compression Molding of Plaques Compounding->Molding Cutting Die-Cutting of Test Specimens Molding->Cutting Aging Forced-Air Oven Aging at 150°C Cutting->Aging Inspection Daily Inspection & Brittleness Test Aging->Inspection Inspection->Aging Specimen Intact End Record Days to Failure Inspection->End Specimen Fails

Caption: A self-validating workflow to compare antioxidant performance.

Anticipated Results & Mechanistic Interpretation
FormulationSecondary AntioxidantExpected Time to Failure (Days at 150°C)
ControlNone< 2
System ADMTDP5 - 8
System BDLTDP30 - 40

Causality and Interpretation: The experimental data would compellingly demonstrate the superior long-term performance of DLTDP. The reason for this dramatic difference is not a higher intrinsic reactivity of the sulfur atom, but rather the physical retention of the antioxidant within the polymer matrix. At 150°C, the more volatile DMTDP is gradually lost from the polymer through evaporation, depleting the material's protective reservoir. Conversely, the high molecular weight and long alkyl chains of DLTDP give it extremely low volatility, effectively anchoring it within the polymer for the duration of the test.[13] This ensures its availability to decompose hydroperoxides over a much longer period, significantly extending the service life of the material.

Guidance for Application-Specific Selection

Select this compound (DMTDP) for:

  • Use as a Chemical Intermediate: DMTDP is an effective building block for the synthesis of other, more complex organic molecules and stabilizers.[8][9][12]

  • Applications Without High-Temperature Exposure: In systems processed and used at or near ambient temperatures, its higher volatility is not a significant drawback.

  • Cost-Sensitive Formulations: Where minimal heat stability is required, DMTDP can be a more economical choice.

Select Dilauryl Thiodipropionate (DLTDP) for:

  • High-Performance Polymer Stabilization: It is the industry standard for polyolefins (polypropylene, polyethylene), ABS, and other plastics that undergo high-temperature processing (e.g., extrusion, injection molding).[1][14]

  • Long-Term Thermal Stability: For end-use products that require a long service life at elevated temperatures, such as automotive components, wire and cable insulation, and appliances, DLTDP's low volatility is non-negotiable.

  • Food Contact and Low Migration Applications: Its larger molecular size reduces the potential for migration, making it suitable for use in food packaging films and other sensitive applications.[11]

  • Synergistic Systems: It is highly effective when used in combination with primary antioxidants to create a synergistic system that offers comprehensive protection.[1][7][14]

Conclusion for the Research Professional

The selection between DMTDP and DLTDP as an antioxidant precursor is fundamentally a choice dictated by the thermal demands of the application. While both molecules share the same core hydroperoxide-decomposing mechanism, the profound impact of their respective alkyl chains on volatility and polymer compatibility is the decisive factor. For any application involving heat, whether during processing or in its end-use environment, the superior physical retention of Dilauryl Thiodipropionate makes it the scientifically sound and field-proven choice for ensuring long-term material integrity and performance.

References

  • Title: Dilauryl Thiodipropionate: A Key Antioxidant for Plastics & Rubber Manufacturing Source: LinkedIn URL: [Link]

  • Title: DILAURYL THIODIPROPIONATE - Ataman Kimya Source: Ataman Kimya URL: [Link]

  • Title: Preserving Quality: The Role of DLTDP as a Plastic and Rubber Antioxidant - UniVOOK Source: UniVOOK Chemical URL: [Link]

  • Title: Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications Source: LookChem URL: [Link]

  • Title: Exploring Antioxidant DLTDP: Properties, Applications, and Benefits Source: Medium URL: [Link]

  • Title: How to Use Dilauryl Thiodipropionate in Your Products? Source: LinkedIn URL: [Link]

  • Title: How To Prevent Thermal Oxidation In Polymers? - Chemistry For Everyone Source: YouTube URL: [Link]

  • Title: What is Dilauryl Thiodipropionate ? | Paula's Choice Source: Paula's Choice URL: [Link]

  • Title: Dilauryl Thiodipropionate - Cosmetics Info Source: Cosmetics Info URL: [Link]

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  • Title: The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation - Safic-Alcan Source: Safic-Alcan URL: [Link]

  • Title: Thermo-oxidative degradation of isotactic polypropylene at high temperatures: Phenolic antioxidants versus HAS | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: OXIDATIVE DEGRADATION OF POLYMERS Most polymers will undergo significant changes over time when exposed to heat, light, or oxyge Source: University of Southern Mississippi URL: [Link]

  • Title: US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide Source: Google Patents URL
  • Title: Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) - UniVOOK Source: UniVOOK Chemical URL: [Link]

  • Title: DISTEARYL THIODIPROPIONATE - Ataman Kimya Source: Ataman Kimya URL: [Link]

  • Title: Antioxidant synergism between synthesised alkylated diphenylamine and dilauryl thiodipropionate in polyolefin base fluid | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

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A Senior Application Scientist’s Guide to Comparing the Efficacy of Thiodipropionate Ester Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiodipropionate esters represent a critical class of secondary, or hydroperoxide-decomposing, antioxidants. Unlike primary antioxidants that directly scavenge free radicals, thiodipropionate derivatives target and neutralize hydroperoxides, which are precursors to damaging radical species. This mechanism is crucial for the long-term stabilization of polymers, plastics, oils, and cosmetic formulations.[1] The family of thiodipropionate esters is diverse, including common variants like Dilauryl Thiodipropionate (DLTP) and Distearyl Thiodipropionate (DSTDP).[2] The choice of a specific ester is often dictated by its molecular weight, lipophilicity, and compatibility with the matrix material.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of different thiodipropionate esters. We will move beyond a simple listing of data points to explain the causality behind experimental choices, ensuring a robust and logically sound comparative analysis.

Pillar 1: The Core Mechanism - Hydroperoxide Decomposition

The primary antioxidant function of thiodipropionate esters is not radical scavenging but the decomposition of hydroperoxides (ROOH) into non-radical, stable products.[3] This is a multi-step process where the initial sulfide is oxidized into various sulfur-containing species, each with its own level of reactivity. The process effectively removes the fuel for further radical chain reactions. Understanding this mechanism is fundamental to designing relevant efficacy assays. A simplified representation of this pathway is illustrated below.

cluster_pathway Antioxidant Action ROOH Hydroperoxide (ROOH) Products Stable, Non-Radical Products (e.g., Alcohols) ROOH->Products Radical Chain Reactions Ester Thiodipropionate Ester (R-S-R) Ester->Products Decomposes

Caption: Antioxidant mechanism of thiodipropionate esters.

Pillar 2: A Framework for Comparative Efficacy Testing

A direct comparison of thiodipropionate esters requires a multi-faceted approach. Efficacy is not a single value but a composite of performance characteristics. The following experimental workflow is designed to provide a comprehensive evaluation.

start Select Thiodipropionate Esters (e.g., DLTP, DSTDP, DTDTP) peroxide_assay Primary Assay: Hydroperoxide Decomposition start->peroxide_assay radical_assays Secondary Assays: Radical Scavenging (DPPH, ABTS) start->radical_assays synergy_test Application-Specific Assay: Synergy with Primary Antioxidants start->synergy_test data_analysis Data Analysis & Comparison peroxide_assay->data_analysis radical_assays->data_analysis synergy_test->data_analysis conclusion Efficacy Conclusion data_analysis->conclusion

Caption: Experimental workflow for comparing ester efficacy.

Experiment 1: Primary Efficacy via Hydroperoxide Decomposition Assay (Mandatory)

Causality: This is the most critical experiment as it directly measures the primary function of these antioxidants. An ester that excels in this assay is fundamentally more effective at its core task. The rate of hydroperoxide decomposition is the key performance indicator.

Protocol: Cumene Hydroperoxide Decomposition Assay

  • Reagent Preparation:

    • Prepare a 0.1 M solution of cumene hydroperoxide (CHP) in a suitable solvent (e.g., chlorobenzene or a relevant application-specific oil).

    • Prepare 0.01 M solutions of each thiodipropionate ester to be tested in the same solvent.

    • Prepare a standard solution for the iodometric titration, such as 0.1 N sodium thiosulfate.

  • Reaction Setup:

    • In a series of reaction vessels, add the CHP solution.

    • Add a specific volume of the thiodipropionate ester solution to each vessel. Include a control vessel with no antioxidant.

    • Place the vessels in a temperature-controlled bath (e.g., 100-140°C, depending on the application) and start a timer.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vessel.

    • Immediately quench the reaction by adding the aliquot to a solution of acetic acid and potassium iodide. The remaining hydroperoxide will oxidize the iodide to iodine.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.

  • Calculation:

    • Calculate the concentration of remaining CHP at each time point.

    • Plot [CHP] vs. time for each ester and the control.

    • Determine the rate of decomposition. A steeper decline in the [CHP] curve indicates higher efficacy.

Experiment 2: Secondary Efficacy via Radical Scavenging Assays (Optional but Recommended)

Causality: While not their primary function, the oxidized sulfur intermediates of thiodipropionate esters can possess some radical-scavenging ability. These assays provide a more complete antioxidant profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for this purpose.[4][5]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.[6]

    • Prepare a series of dilutions for each thiodipropionate ester in methanol.

    • A reference standard, such as Trolox or Ascorbic Acid, should be prepared in the same manner.

  • Assay Procedure:

    • Add a small volume (e.g., 50 µL) of each ester dilution to a 96-well plate.

    • Add the DPPH solution (e.g., 950 µL) to each well to initiate the reaction.[4]

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader. A color change from violet to yellow indicates radical scavenging.[6]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging for each concentration.

    • Plot the percentage of inhibition against the concentration of the ester.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher radical-scavenging activity.

Protocol: ABTS Radical Scavenging Assay

  • Reagent Preparation:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

    • Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 (±0.02) at 734 nm.[4]

    • Prepare dilutions of the thiodipropionate esters and a Trolox standard.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the antioxidant solution (ester or Trolox) to the diluted ABTS•+ solution (e.g., 1 mL).

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of absorbance.

    • Compare the results to the Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC). A higher TEAC value signifies greater antioxidant capacity.[8]

Pillar 3: Data Presentation and Interpretation

For objective comparison, data must be standardized and presented clearly. The following tables provide a template for summarizing your findings. The choice of ester will depend on the specific application matrix; for instance, a longer-chain ester like DSTDP may show higher retention and efficacy in a non-polar polymer matrix compared to a shorter-chain ester.

Table 1: Comparative Efficacy of Thiodipropionate Esters

Antioxidant Ester Rate of Peroxide Decomposition (mol/L·s) DPPH IC50 (µg/mL) ABTS TEAC (Trolox Equivalents)
Dilauryl Thiodipropionate (DLTP) Experimental Value Experimental Value Experimental Value
Distearyl Thiodipropionate (DSTDP) Experimental Value Experimental Value Experimental Value
Ditridecyl Thiodipropionate (DTDTP) Experimental Value Experimental Value Experimental Value

| Control (No Antioxidant) | Experimental Value | N/A | N/A |

Synergistic Effects

Thiodipropionate esters are rarely used in isolation. They are most effective when combined with primary (radical-scavenging) antioxidants, such as hindered phenols, where they exhibit a strong synergistic effect.[9] It is crucial to repeat the primary efficacy assays using formulations that combine each ester with a standard phenolic antioxidant (e.g., Irganox 1076). This will provide data that is highly relevant to real-world applications.

Table 2: Synergistic Efficacy with a Primary Antioxidant (e.g., Hindered Phenol)

Antioxidant Formulation Rate of Peroxide Decomposition (mol/L·s) Comments on Synergy
Phenol Only Experimental Value Baseline for primary antioxidant
DLTP + Phenol Experimental Value Calculate synergy factor

| DSTDP + Phenol | Experimental Value | Calculate synergy factor |

Conclusion

The selection of an optimal thiodipropionate ester antioxidant is a critical decision in product formulation. A scientifically rigorous comparison should not rely on a single data point but on a holistic evaluation of the antioxidant's performance in relevant assays. The framework presented in this guide, prioritizing the direct measurement of hydroperoxide decomposition and considering secondary radical-scavenging abilities and synergistic effects, provides a robust methodology for making an informed, evidence-based decision. This self-validating system ensures that the chosen ester will perform effectively in its intended application, enhancing long-term stability and product integrity.

References

  • Performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers. (n.d.).
  • Distearyl Thiodipropion
  • DISTEARYL THIODIPROPIONATE. (n.d.).
  • Revolutionizing Industrial Processes: The Exceptional Impact of Antioxidant DLTDP and Antioxidant DSTDP in Asia and Europe. (2024). Longchang Chemical.
  • DILAURYL THIODIPROPIONATE. (n.d.).
  • Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. (2004). Food and Chemical Toxicology.
  • Applications of Distearyl thiodipropionate as an Antioxidant. (2019). ChemicalBook.
  • Trolox equivalent antioxidant capacity. (n.d.). Wikipedia.
  • Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. (n.d.). Molecules. [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. [Link]

  • DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. (2019). YouTube. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]

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A Spectroscopic Guide to the Thioether-Sulfoxide-Sulfone Oxidation Series: Comparing Dimethyl 3,3'-Thiodipropanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of materials science, antioxidant development, and pharmaceutical synthesis, organosulfur compounds are indispensable building blocks. Dimethyl 3,3'-thiodipropanoate (DMTDP), a simple thioether, serves as a foundational molecule for a variety of functional derivatives.[1] Understanding the structural transformation of DMTDP, particularly through the common oxidation pathway to its corresponding sulfoxide and sulfone, is critical for process monitoring, quality control, and final product characterization.

This guide provides an in-depth spectroscopic comparison of this compound with its oxidized derivatives: dimethyl 3,3'-sulfinyldipropanoate (the sulfoxide) and dimethyl 3,3'-sulfonyldipropanoate (the sulfone). We will dissect the characteristic signatures of each compound across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), explaining the underlying principles that govern the observed spectral changes. This comparative analysis serves as a practical reference for researchers engaged in the synthesis and characterization of this important class of molecules.

The Analytical Workflow: From Structure to Spectrum

The characterization of DMTDP and its derivatives follows a logical and systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and validated identification of the molecule .

G Figure 1: General Spectroscopic Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation DMTDP This compound (Thioether) Oxidation1 Mild Oxidation (e.g., H₂O₂) DMTDP->Oxidation1 Sulfoxide Dimethyl 3,3'-sulfinyldipropanoate (Sulfoxide) Oxidation1->Sulfoxide Oxidation2 Strong Oxidation (e.g., excess m-CPBA) Sulfoxide->Oxidation2 Sulfone Dimethyl 3,3'-sulfonyldipropanoate (Sulfone) Oxidation2->Sulfone NMR NMR (¹H, ¹³C) Sulfone->NMR Sample FTIR FTIR Sulfone->FTIR Sample MS Mass Spec. Sulfone->MS Sample Elucidation Structural Elucidation & Comparative Analysis NMR->Elucidation FTIR->Elucidation MS->Elucidation

Caption: General Spectroscopic Workflow

The Parent Compound: this compound (DMTDP)

The spectroscopic profile of the parent thioether, DMTDP, provides the essential baseline for our comparison. Its structure is symmetrical, which simplifies its spectral features.

G Figure 2: Structure of DMTDP cluster_labels Key Structural Features struct A A: Methoxy Protons (-OCH₃) B B: Methylene Protons β to Sulfur (-CH₂CO) C C: Methylene Protons α to Sulfur (S-CH₂-)

Caption: Structure of DMTDP

¹H and ¹³C NMR Spectroscopy of DMTDP

In ¹H NMR, the symmetry of DMTDP results in three distinct signals. The causality for their chemical shifts is rooted in the electronic environment of the protons:

  • -OCH₃ (A): The methyl protons are attached to an electronegative oxygen atom, placing their signal around 3.68 ppm .

  • -CH₂CO- (B): These methylene protons are adjacent to a carbonyl group, which deshields them, resulting in a signal around 2.65 ppm .

  • S-CH₂- (C): The methylene protons directly attached to the sulfur atom are less deshielded than those next to the carbonyl, appearing at approximately 2.80 ppm .

The ¹³C NMR spectrum is similarly straightforward, with four distinct carbon environments:

  • C=O: The carbonyl carbon is significantly deshielded, appearing furthest downfield (~172 ppm ).

  • -OCH₃: The methyl carbon signal is found at ~52 ppm .

  • -CH₂CO-: The methylene carbon adjacent to the carbonyl appears at ~34 ppm .

  • S-CH₂-: The carbon directly bonded to sulfur is found at ~29 ppm .

FTIR Spectroscopy of DMTDP

The FTIR spectrum of DMTDP is dominated by two key features:

  • C=O Stretch: A very strong, sharp absorption band appears around 1735 cm⁻¹ , which is characteristic of the carbonyl group in an ester.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the methyl and methylene C-H bonds.

Notably, the thioether (C-S) stretch is typically weak and falls in the fingerprint region (600-800 cm⁻¹), making it difficult to assign definitively.

Mass Spectrometry of DMTDP

Under electron ionization (EI), the molecular ion peak (M⁺˙) for DMTDP (C₈H₁₄O₄S) is expected at m/z = 206.26.[2][3] Common fragmentation pathways for esters include cleavage alpha to the carbonyl group and McLafferty rearrangements. For DMTDP, key fragments would arise from:

  • Loss of a methoxy radical (-•OCH₃): leading to a peak at m/z 175.

  • Cleavage of the C-S bond: This can lead to various fragment ions, such as [CH₂CH₂COOCH₃]⁺ at m/z 87.

Comparative Analysis: The Effect of Sulfur Oxidation

The oxidation of the sulfur atom from a thioether to a sulfoxide and then to a sulfone introduces one and two oxygen atoms, respectively. This fundamentally alters the electronic properties of the sulfur center, creating a powerful dipole and introducing a potent electron-withdrawing inductive effect. These changes have profound and predictable consequences on the spectroscopic data.

G Figure 3: Oxidation Pathway cluster_effect Increasing Electron-Withdrawing Effect & Polarity Thioether Thioether -S- Sulfoxide Sulfoxide -S(O)- Thioether->Sulfoxide +[O] Sulfone Sulfone -S(O)₂- Sulfoxide->Sulfone +[O]

Caption: Oxidation Pathway

NMR Spectral Shifts: Tracking Electron Withdrawal

The most dramatic changes upon oxidation are observed in the NMR spectra, particularly for the nuclei closest to the sulfur atom.

¹H NMR Comparison: The primary diagnostic is the significant downfield shift of the protons on the carbons alpha to the sulfur atom (S-CH₂-).

  • DMTDP (Thioether): ~2.80 ppm

  • Sulfoxide Derivative: Expected at ~3.2 - 3.4 ppm . The single S=O bond acts as a strong electron-withdrawing group, deshielding the adjacent protons.

  • Sulfone Derivative: Expected at ~3.5 - 3.8 ppm . With two S=O bonds, the sulfone group is even more powerfully electron-withdrawing, causing the largest downfield shift.[2][4]

The protons beta to the sulfur (-CH₂CO-) also experience a minor downfield shift, but the effect is attenuated by distance. The methoxy protons are largely unaffected.

¹³C NMR Comparison: A similar trend is observed for the carbon alpha to the sulfur.

  • DMTDP (Thioether): ~29 ppm

  • Sulfoxide Derivative: Expected at ~45 - 50 ppm .

  • Sulfone Derivative: Expected at ~50 - 55 ppm .

This deshielding effect is a direct measure of the inductive electron withdrawal by the S=O and S(O)₂ groups, making ¹³C NMR a powerful tool for confirming the oxidation state of the sulfur.[5]

FTIR Spectral Changes: The Emergence of the S=O Stretch

FTIR spectroscopy provides the most unambiguous evidence of oxidation. While the characteristic C=O ester peak remains relatively constant across the series (~1735 cm⁻¹), new, very strong absorption bands appear.

  • Sulfoxide Derivative: A strong, characteristic S=O stretching band emerges in the 1030-1070 cm⁻¹ region.[6][7] The exact position is sensitive to the molecular environment.

  • Sulfone Derivative: This derivative is distinguished by the appearance of two strong stretching bands corresponding to the sulfone group:

    • Asymmetric S(O)₂ Stretch: ~1300-1350 cm⁻¹

    • Symmetric S(O)₂ Stretch: ~1120-1160 cm⁻¹ [8]

The appearance and position of these S=O bands are definitive proof of the conversion of the thioether to its oxidized forms.

Mass Spectrometry: Altered Fragmentation

The introduction of oxygen on the sulfur atom alters the molecular weight and can introduce new fragmentation pathways.

  • Molecular Ion Peaks:

    • DMTDP (C₈H₁₄O₄S): m/z 206

    • Sulfoxide (C₈H₁₄O₅S): m/z 222

    • Sulfone (C₈H₁₄O₆S): m/z 238

  • Fragmentation Patterns: The fragmentation of the sulfoxide and sulfone can be complex. Rearrangements involving the sulfoxide oxygen are common. The increased polarity of the S-O bonds can influence charge localization, potentially altering the relative abundance of fragments compared to the parent thioether. Cleavage of the C-S bond remains a likely pathway.

Summary of Comparative Spectroscopic Data

The table below summarizes the key diagnostic features for distinguishing between DMTDP and its oxidized derivatives.

Spectroscopic FeatureThis compound (Thioether)Dimethyl 3,3'-sulfinyldipropanoate (Sulfoxide)Dimethyl 3,3'-sulfonyldipropanoate (Sulfone)
Molecular Weight 206.26 g/mol 222.26 g/mol 238.26 g/mol
¹H NMR (S-CH₂- shift) ~2.80 ppm~3.2 - 3.4 ppm (Significant downfield shift)~3.5 - 3.8 ppm (Largest downfield shift)
¹³C NMR (S-CH₂- shift) ~29 ppm~45 - 50 ppm (Significant downfield shift)~50 - 55 ppm (Largest downfield shift)
Key FTIR Bands (cm⁻¹) C=O (~1735)C=O (~1735), S=O (~1050) C=O (~1735), Asym. S(O)₂ (~1325) , Sym. S(O)₂ (~1140)
Mass Spec. (m/z of M⁺˙) 206222238

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and invert several times or vortex gently until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A spectral width of 220-240 ppm and a longer relaxation delay (e.g., 2-5 seconds) are used. A larger number of scans (e.g., 512 or 1024) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Protocol 2: FTIR Sample Preparation and Acquisition (Thin Film)
  • Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Film Formation: Place a second salt plate on top of the first and gently press to create a thin, uniform liquid film between the plates.

  • Background Spectrum: Ensure the sample compartment is empty and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the salt plate assembly into the sample holder in the instrument.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic comparison of this compound and its oxidized sulfoxide and sulfone derivatives reveals a clear and predictable set of analytical trends. In NMR, the oxidation state of the sulfur is directly correlated with the degree of downfield shifting of the adjacent alpha-protons and carbons, providing a quantitative measure of the powerful inductive effect of the S=O bond(s). In FTIR, the appearance of strong, characteristic S=O and S(O)₂ stretching bands provides unambiguous qualitative identification of the functional group. Finally, mass spectrometry confirms the expected increase in molecular weight with each oxidation step. By leveraging these distinct spectral signatures, researchers can confidently monitor the synthesis of these compounds and verify the structure of their final products with a high degree of certainty.

References

  • AIP Publishing. (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. The Journal of Chemical Physics. [Link]

  • PubMed. (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. [Link]

  • PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]

  • SpectraBase. 3,3'-Thiodipropionic acid dimethyl ester. [Link]

  • SpectraBase. 3,3'-Thiodipropionic acid dimethyl ester - MS (GC) Spectrum. [Link]

  • Chemistry Steps. Sulfonates infrared spectra. [Link]

  • ResearchGate. (2025). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. Propanoic acid, 3,3'-thiobis-, didodecyl ester. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

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A Comparative Performance Evaluation of Dimethyl 3,3'-Thiodipropanoate in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Dimethyl 3,3'-Thiodipropanoate (DMTDP) as a polymer stabilizer against other common alternatives. It is intended for researchers, scientists, and professionals in polymer science and material development, offering a comprehensive look at the experimental data and the scientific principles behind the selection of an appropriate stabilization package.

The Imperative of Polymer Stabilization: Counteracting Degradation

Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and UV radiation, throughout their lifecycle—from processing to end-use.[1] This degradation manifests as a loss of mechanical integrity, discoloration, and a general decline in performance.[2] The primary mechanism of this deterioration is often auto-oxidation, a free-radical chain reaction that leads to the formation of hydroperoxides (ROOH). These unstable hydroperoxides decompose into highly reactive radicals, perpetuating the degradation cascade.

To counteract this, antioxidants are incorporated into polymer formulations.[3] These stabilizers are broadly classified into two main categories that often work in synergy:

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols or aromatic amines that donate a hydrogen atom to terminate free radicals (R•, ROO•), thus breaking the auto-oxidation cycle.[4][5]

  • Secondary Antioxidants (Hydroperoxide Decomposers): This class of stabilizers, which includes DMTDP, targets and decomposes hydroperoxides into stable, non-radical products, preventing the formation of new radicals.[4][5]

The following diagram illustrates the general mechanism of polymer auto-oxidation and the intervention points for primary and secondary antioxidants.

Polymer Polymer (RH) AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical Initiation Initiation (Heat, UV, Stress) Initiation->Polymer PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 PrimaryAO Primary Antioxidant (e.g., Hindered Phenol) AlkylRadical->PrimaryAO Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH PeroxyRadical->PrimaryAO Radical Scavenging Polymer2 Polymer (RH) Degradation Degradation Products (Chain Scission, Crosslinking, Discoloration) Hydroperoxide->Degradation AlkoxyRadical Alkoxy Radical (RO•) Hydroperoxide->AlkoxyRadical Decomposition (Heat, Metal Ions) HydroxyRadical Hydroxy Radical (•OH) Hydroperoxide->HydroxyRadical SecondaryAO Secondary Antioxidant (e.g., DMTDP) Hydroperoxide->SecondaryAO Decomposition AlkoxyRadical->Degradation HydroxyRadical->Degradation StableProducts Stable, Non-Radical Products SecondaryAO->StableProducts

Caption: General mechanism of polymer auto-oxidation and stabilization.

This compound (DMTDP): A Profile

DMTDP is a sulfur-containing organic compound, specifically a thioether, that functions as a highly effective secondary antioxidant.[6] Its primary role is to provide long-term thermal stability to polymers by decomposing hydroperoxides.

Mechanism of Action

The efficacy of DMTDP and other thiodipropionate esters lies in the sulfur atom, which is readily oxidized.[7] It catalytically decomposes hydroperoxides into stable alcohols, preventing the formation of chain-propagating radicals. The sulfur atom in DMTDP is progressively oxidized to sulfoxide and then to sulfone, with each step capable of decomposing hydroperoxides. This multi-stage decomposition mechanism contributes to its long-term effectiveness.

DMTDP DMTDP (Thioether) Hydroperoxide1 Hydroperoxide (ROOH) Sulfoxide Sulfoxide DMTDP->Sulfoxide + ROOH Alcohol1 Stable Alcohol (ROH) Hydroperoxide1->Alcohol1 Hydroperoxide2 Hydroperoxide (ROOH) Sulfone Sulfone Sulfoxide->Sulfone + ROOH Alcohol2 Stable Alcohol (ROH) Hydroperoxide2->Alcohol2

Caption: Hydroperoxide decomposition by DMTDP.

Synergistic Effects

While DMTDP is effective on its own for long-term heat stability, its performance is significantly enhanced when used in combination with a primary antioxidant.[8][9][10] The primary antioxidant scavenges free radicals during high-temperature processing, while the thiosynergist, like DMTDP, decomposes the hydroperoxides that form, providing long-term protection.[9][10] A typical ratio of phenolic antioxidant to thiosynergist for optimal performance is between 1:2 and 1:3.[9][10]

Comparative Performance Analysis

The selection of a stabilizer package depends on the polymer type, processing conditions, and end-use application. Here, we compare DMTDP with other common secondary antioxidants.

Stabilizer TypeChemical NameKey AdvantagesPotential LimitationsOptimal Synergy
Thioether This compound (DMTDP) Excellent long-term thermal stability, effective at low concentrations, good compatibility with many polymers.[11]Can be more volatile than higher molecular weight thioethers.Hindered Phenols
Thioether Dilauryl thiodipropionate (DLTDP)Good long-term heat aging, lower volatility than DMTDP.Hindered Phenols
Thioether Distearyl thiodipropionate (DSTDP)Very low volatility, excellent for high-temperature applications, FDA-approved for food contact.Lower activity on a weight basis compared to DMTDP.Hindered Phenols
Phosphite Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos 168)Excellent processing stability (melt flow control), good color protection.[8]Can be susceptible to hydrolysis, less effective for long-term heat aging compared to thioethers.[8][9][10]Hindered Phenols
Phosphite Tris(nonylphenyl) phosphite (TNPP)Cost-effective processing stabilizer.Regulatory concerns in some regions, can be prone to hydrolysis.Hindered Phenols

Experimental Protocols for Performance Evaluation

To objectively assess the performance of DMTDP and other stabilizers, a series of standardized tests are employed. These tests simulate the stresses a polymer undergoes during its lifecycle.

Experimental Workflow Overview

The following diagram outlines a typical workflow for evaluating the performance of a polymer stabilizer.

Start Polymer Resin + Stabilizer Package Compounding Compounding (Twin-Screw Extruder) Start->Compounding Pellets Stabilized Polymer Pellets Compounding->Pellets Processing Processing Simulation (Multiple Extrusion Passes) Pellets->Processing SpecimenPrep Specimen Preparation (Injection/Compression Molding) Pellets->SpecimenPrep ProcessedPellets Processed Pellets Processing->ProcessedPellets MFI Melt Flow Index (MFI) ASTM D1238 ProcessedPellets->MFI Color Color Measurement (Yellowness Index) ASTM E313 ProcessedPellets->Color ProcessedPellets->SpecimenPrep Specimens Test Specimens SpecimenPrep->Specimens OIT Oxidative Induction Time (OIT) ASTM D3895 Specimens->OIT OvenAging Long-Term Heat Aging (Forced Air Oven) ASTM D3012 Specimens->OvenAging Mechanical Mechanical Property Testing (Tensile, Impact) ASTM D638, D256 OvenAging->Mechanical

Caption: Experimental workflow for evaluating polymer stabilizers.

Key Experimental Methodologies

A. Oxidative Induction Time (OIT)

  • Standard: ASTM D3895[5]

  • Principle: This test measures the time it takes for a polymer sample to begin oxidizing under a controlled temperature and oxygen atmosphere. A longer OIT indicates better thermal-oxidative stability.

  • Methodology:

    • A small sample (5-10 mg) of the stabilized polymer is placed in an aluminum pan inside a Differential Scanning Calorimetry (DSC) instrument.[5]

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.

    • Once the temperature stabilizes, the atmosphere is switched to pure oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

B. Melt Flow Index (MFI) Stability

  • Standard: ASTM D1238

  • Principle: MFI measures the ease of flow of a molten polymer. During processing, polymer chains can break (chain scission) or crosslink, leading to changes in MFI. A stable MFI over multiple processing cycles indicates effective stabilization.

  • Methodology:

    • The MFI of the polymer pellets is measured after the initial compounding.

    • The pellets are then passed through an extruder multiple times (e.g., 3, 5, or 7 passes) to simulate processing stress.

    • The MFI is measured after each extrusion pass.

    • The percentage change in MFI is calculated to quantify the level of degradation or crosslinking.

C. Colorimetric Analysis (Yellowness Index)

  • Standard: ASTM E313

  • Principle: Polymer degradation often leads to the formation of chromophores, resulting in discoloration (typically yellowing). The Yellowness Index (YI) quantifies this change.

  • Methodology:

    • A flat, opaque plaque of the stabilized polymer is molded.

    • The initial color of the plaque is measured using a spectrophotometer or colorimeter, and the YI is calculated.[5]

    • The plaque is then subjected to accelerated aging conditions, such as heat aging in an oven or UV exposure.

    • The YI is measured at regular intervals to track the rate of discoloration.

Conclusion

This compound is a highly effective secondary antioxidant that plays a crucial role in the long-term thermal stabilization of polymers. Its primary mechanism of action involves the decomposition of hydroperoxides, which prevents the propagation of degradative chain reactions. While phosphite-based stabilizers often provide superior performance during initial melt processing, thioethers like DMTDP excel in delivering long-term heat aging resistance. For comprehensive protection across the entire polymer lifecycle, a synergistic combination of a primary antioxidant (e.g., a hindered phenol) and a secondary antioxidant like DMTDP is often the most robust and cost-effective solution. The choice of the specific stabilizer package should always be validated through rigorous experimental testing that simulates the intended processing and end-use conditions.

References

  • Size Control and Antioxidant Properties of Sulfur-Rich Polymer Colloids from Interfacial Polymerization - PubMed. (n.d.). Retrieved from [Link]

  • Preparation and thermal behavior of random copolyesters of thiodipropionic acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Polymer Stabilizer Analysis - SGS PSI. (n.d.). Retrieved from [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC - NIH. (n.d.). Retrieved from [Link]

  • Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers - ResearchGate. (n.d.). Retrieved from [Link]

  • a comparative analysis of secondary antioxidant dltp versus other phosphite stabilizers for diverse polymer uses - BDMAEE. (n.d.). Retrieved from [Link]

  • 3,3'-Thiodipropionic Acid (DLTDP): A Key Antioxidant for Polymer Stabilization - UniVOOK. (n.d.). Retrieved from [Link]

  • Reaction kinetics of antioxidants for polyolefins - Energiforsk. (2022). Retrieved from [Link]

  • Polymer Stabilizer Analysis - SGS PSI. (n.d.). Retrieved from [Link]

  • Size Control and Antioxidant Properties of Sulfur-Rich Polymer Colloids from Interfacial Polymerization - Kyung Hee University. (2024). Retrieved from [Link]

  • Safety Evaluation Test Methods for Polymers (Flow Scheme for Polymers) (PROVISIONAL TRANSLATION) 1 Physicochemical stability - NITE. (n.d.). Retrieved from [Link]

  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - NIH. (2022). Retrieved from [Link]

  • Sulphur-containing antioxidants - US3729443A - Google Patents. (n.d.).
  • EVALUATION OF CHEMICAL STABILIZERS - Transportation Research Board. (n.d.). Retrieved from [Link]

  • Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. (2022). Retrieved from [Link]

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  • A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - MDPI. (2021). Retrieved from [Link]

  • US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide. (n.d.).
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  • The Mechanism of the Propagation in the Anionic Polymerization of Polystyryllithium in Non-Polar Solvents Elucidated by Density Functional Theory Calculations. A Study of the Negligible Part Played by Dimeric Ion-Pairs under Usual Polymerization Conditions - MDPI. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Validation of HPLC Methods for Thiodipropionate Ester Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer science, the accurate quantification of thiodipropionate esters is critical. These compounds, widely used as secondary antioxidants, play a crucial role in preventing the degradation of materials, thereby ensuring product stability and longevity. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an in-depth technical comparison of HPLC method validation for thiodipropionate ester analysis, grounded in scientific principles and experimental data. We will explore the nuances of method validation, compare HPLC with alternative techniques, and provide actionable protocols to ensure data integrity and regulatory compliance.

The Central Role of HPLC in Thiodipropionate Ester Analysis

Thiodipropionate esters, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), are key stabilizers in various polymeric materials, including those used in pharmaceutical packaging and medical devices. Their function is to decompose hydroperoxides, thus inhibiting the auto-oxidative degradation process. Consequently, the precise measurement of their concentration is paramount for quality control and stability testing.[1]

HPLC is the method of choice for analyzing these non-volatile and thermally labile compounds.[2] Its ability to separate complex mixtures with high efficiency makes it superior to other techniques like Gas Chromatography (GC) for this specific application.

Pillars of a Robust HPLC Method Validation

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is built on several key parameters.[3]

Specificity and Stability-Indicating Nature

A crucial aspect of any analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4] For thiodipropionate esters, this is often achieved through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis.[5][6] A stability-indicating method will resolve the intact analyte from any degradation products.

dot

Caption: Workflow for HPLC method validation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a specified range. A linear relationship is generally confirmed if the correlation coefficient (r²) is greater than 0.99.[7]

Accuracy

Accuracy reflects the closeness of the test results to the true value. It is often determined by spike recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of recovery is calculated.[3]

Precision

Precision is a measure of the method's reproducibility under normal operating conditions. It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or different equipment.

Precision is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[9]

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Comparative Analysis of Analytical Techniques

While HPLC is the predominant technique, other methods can also be employed for the analysis of antioxidants.

Technique Principle Advantages for Thiodipropionate Ester Analysis Disadvantages for Thiodipropionate Ester Analysis
HPLC-UV/DAD Separation based on polarity, detection via UV absorbance.Robust, reliable, and widely available. Good for routine quality control.[1]Thiodipropionate esters have a weak chromophore, leading to lower sensitivity.[1]
HPLC-MS (LC-MS) Separation by HPLC with mass spectrometry for detection.High sensitivity and specificity, allows for identification of unknown impurities and degradants.[10]Higher cost and complexity compared to HPLC-UV.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.[11]Not suitable for non-volatile and thermally labile thiodipropionate esters. Requires derivatization, which adds complexity.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and lower solvent consumption compared to HPLC.Less common instrumentation and expertise required.

Experimental Protocols: A Validated RP-HPLC Method for Dilauryl Thiodipropionate (DLTDP)

This section provides a detailed protocol for a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of DLTDP, synthesized from multiple sources.[1][7]

Chromatographic Conditions
Parameter Condition
Column Symmetry C18, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol:Water (98:2, v/v)
Flow Rate 1.0 mL/min
Detection Differential Refractometer or UV at 210 nm
Injection Volume 20 µL
Column Temperature 35°C

dot

Caption: Experimental workflow for DLTDP analysis.

Validation Data Summary

The following table summarizes the validation parameters for the described RP-HPLC method, providing a benchmark for performance.

Validation Parameter Acceptance Criteria Typical Result Reference
Specificity No interference from placebo or degradation productsPeak purity > 0.99[5]
Linearity (r²) ≥ 0.990.9995[7]
Range 0.20 - 20.0 g/LMet[7]
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%[3]
Precision (RSD)
- Repeatability≤ 2.0%< 1.1%[7]
- Intermediate Precision≤ 3.0%< 2.0%[8]
LOD Signal-to-Noise ratio of 3:10.05 g/L[7]
LOQ Signal-to-Noise ratio of 10:10.10 g/L[7]
Robustness RSD ≤ 5.0% for varied parametersPassed[3]

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an HPLC method for the analysis of thiodipropionate esters is a multifaceted process that underpins the reliability and accuracy of analytical data. This guide has provided a comprehensive overview of the critical validation parameters, a comparative analysis of alternative techniques, and a detailed experimental protocol for a validated RP-HPLC method. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and scientists can confidently develop and implement robust analytical methods. The causality behind experimental choices, from the selection of the chromatographic conditions to the design of forced degradation studies, is rooted in the physicochemical properties of the analytes and the intended purpose of the method. This ensures a self-validating system where the data generated is not only accurate and precise but also defensible and fit for purpose in the demanding environments of pharmaceutical and materials science.

References

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A Senior Application Scientist's Guide: Comparative Analysis of GC-MS and NMR for Dimethyl 3,3'-thiodipropanoate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of chemical analysis, the selection of an appropriate analytical technique is a cornerstone of reliable research and development. This is particularly true for the characterization of specialty chemicals like dimethyl 3,3'-thiodipropanoate, a compound utilized in various synthetic pathways. For researchers, scientists, and drug development professionals, an informed choice between analytical powerhouses such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This guide provides an in-depth, objective comparison of these two techniques for the comprehensive analysis of this compound, grounded in scientific principles and practical application.

Understanding the Analyte: this compound

This compound (C8H14O4S) is a diester featuring a central sulfur atom bridging two propanoate chains, each terminating in a methyl ester. The precise confirmation of its structure and the assessment of its purity are paramount for its intended applications, ensuring the integrity and quality of downstream products. Both GC-MS and NMR offer unique and powerful capabilities for elucidating the molecular identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Specialist

GC-MS is a hyphenated technique that masterfully combines the separation prowess of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][2] This synergy makes it an exceptionally effective tool for identifying and quantifying volatile and semi-volatile compounds within a sample.[3]

The GC-MS Analytical Workflow

The analysis of this compound by GC-MS begins with the injection of the sample into the gas chromatograph, where it is vaporized.[4] An inert carrier gas, typically helium, transports the vaporized sample through a column.[5] Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.[6]

Upon exiting the column, the separated compound enters the mass spectrometer's ion source.[4] Here, molecules are bombarded with electrons (electron ionization), creating a molecular ion and a predictable pattern of fragment ions.[1] These ions are then separated by a mass analyzer, such as a quadrupole, based on their mass-to-charge ratio (m/z).[4] The detector records the abundance of each ion, generating a mass spectrum that serves as a unique molecular fingerprint. This spectrum, with its specific molecular ion and fragmentation pattern, is invaluable for structural confirmation.[1]

GC-MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection & Vaporization Column Separation in GC Column Injector->Column Carrier Gas IonSource Ionization (Electron Impact) Column->IonSource Elution MassAnalyzer Mass Analysis (m/z ratio) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data Acquisition: Chromatogram & Mass Spectrum Detector->DataSystem Signal

Caption: GC-MS workflow for this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[6] Further dilute to a final concentration of about 10 µg/mL.[7]

  • Instrumentation: A standard GC-MS system, for instance, an Agilent GC coupled to a Mass Selective Detector (MSD).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the chromatographic peak for this compound and compare its mass spectrum with a reference library (e.g., NIST) for confirmation. The molecular ion and characteristic fragments should be verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidator

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound.[8] It is based on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field and irradiated with radio waves, produce a spectrum that reveals the connectivity and chemical environment of the atoms.[9][10]

Probing the Molecular Structure with NMR

For this compound, ¹H and ¹³C NMR are the primary experiments for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. For this compound, one would expect to see a singlet for the methyl protons and two triplets for the methylene protons, with the integration of these signals corresponding to the number of protons of each type.[11]

  • ¹³C NMR: The ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule, providing information about their chemical environment.[11]

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further map out the connectivity between protons and carbons, leading to an unambiguous structural assignment.[12]

NMR_Logic cluster_Experiments NMR Experiments cluster_Information Structural Information Derived H1_NMR 1D ¹H NMR Chem_Shift Chemical Environment (Chemical Shift) H1_NMR->Chem_Shift Integration Proton Ratios (Integration) H1_NMR->Integration Coupling Connectivity (J-Coupling) H1_NMR->Coupling C13_NMR 1D ¹³C NMR C13_NMR->Chem_Shift TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Coupling Final_Structure Definitive Structure of This compound Chem_Shift->Final_Structure Integration->Final_Structure Coupling->Final_Structure

Caption: Logical flow for structural elucidation via NMR.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13]

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz instrument.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is typically sufficient.

    • Acquire a suitable number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard.

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).[10]

Comparative Analysis: GC-MS vs. NMR

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Strength Separation of mixtures and sensitive identification of components.[1]Definitive and detailed structural elucidation of pure compounds.[8]
Sensitivity High (nanogram to picogram levels).[14][15]Lower (milligram quantities typically required).[16]
Structural Information Provides molecular weight and a fragmentation pattern for structural inference.[2]Offers detailed insights into the atomic connectivity and chemical environment.[11]
Sample Requirements Sample must be volatile or semi-volatile.[3]Sample must be soluble in a suitable deuterated solvent.[13]
Analysis Time Relatively fast, typically under 30 minutes per sample.Can be longer, especially for 2D experiments (minutes to hours).
Purity Assessment Excellent for identifying and quantifying volatile impurities.Can identify and quantify impurities if their signals are resolved.
Matrix Effects Can be susceptible to matrix effects that may suppress or enhance the signal.[15]Generally less prone to matrix effects, offering high reproducibility.[14][17]

Conclusion: A Synergistic Strategy for Comprehensive Characterization

In the characterization of this compound, GC-MS and NMR are not competing but rather complementary techniques. GC-MS is the ideal choice for rapid purity assessment and confirmation of identity, especially in a quality control setting, due to its high sensitivity and separatory power.[18]

Conversely, NMR stands as the gold standard for unambiguous structural determination.[12] It provides a complete picture of the molecular architecture, which is indispensable for the initial characterization of a newly synthesized batch or for resolving any structural ambiguities.

Therefore, for a comprehensive and irrefutable characterization of this compound, a synergistic approach is recommended. GC-MS can be employed for routine purity checks and to confirm the expected molecular weight, while NMR provides the definitive structural proof. This dual-pronged strategy ensures the highest level of scientific integrity and confidence in the quality of the compound.

References

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

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Cost-Benefit Analysis of Dimethyl 3,3'-Thiodipropanoate in Antioxidant Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous effort to mitigate oxidative degradation in materials ranging from plastics and lubricants to cosmetics and pharmaceuticals, the selection of appropriate antioxidant precursors is a critical decision.[1][2] Dimethyl 3,3'-thiodipropanoate has emerged as a significant intermediate in the synthesis of a class of secondary antioxidants known as thioesters.[1][3] This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with alternative antioxidant strategies and offering detailed experimental insights to inform your research and development.

The Role and Mechanism of Thiodipropanoate-Based Antioxidants

Antioxidants are broadly categorized into two main types: primary and secondary. Primary antioxidants, such as hindered phenols, are radical scavengers that interrupt the oxidation chain reaction by donating a hydrogen atom to stabilize free radicals.[4] Secondary antioxidants, the class to which derivatives of this compound belong, function as hydroperoxide decomposers.[4][5]

During oxidative degradation, unstable hydroperoxides are formed, which can decompose into highly reactive radicals, perpetuating the degradation process.[4] Thioester antioxidants, like distearyl thiodipropionate (DSTDP) and dilauryl thiodipropionate (DLTDP) synthesized from this compound, catalytically decompose these hydroperoxides into stable, non-radical products.[4][5] This mechanism is particularly effective in providing long-term thermal stability.

A key advantage of thiodipropionate-based antioxidants is their synergistic effect when used in combination with primary antioxidants.[4] The primary antioxidant scavenges free radicals, while the secondary thioester antioxidant removes the hydroperoxides that could form new radicals.[4] This dual-action approach provides a more robust and prolonged protective effect than either antioxidant could achieve alone.[4]

Synthesis of Thiodipropanoate Antioxidants: A Practical Workflow

The most common method for synthesizing higher-order thioester antioxidants from this compound is through transesterification.[1][6] This process involves reacting the dimethyl ester with a long-chain alcohol, such as stearyl alcohol or lauryl alcohol, in the presence of a catalyst to produce the desired distearyl or dilauryl thiodipropanoate and methanol as a byproduct.[1]

Experimental Protocol: Synthesis of Distearyl Thiodipropionate (DSTDP)

Materials:

  • This compound

  • Stearyl alcohol

  • Sodium methoxide (catalyst)

  • Toluene (solvent)

  • Nitrogen gas supply

  • Reaction vessel with a stirrer, thermometer, and distillation setup

Procedure:

  • Charge the reaction vessel with stearyl alcohol and toluene.

  • Heat the mixture to melt the stearyl alcohol and create a homogenous solution.

  • Under a nitrogen atmosphere, add the sodium methoxide catalyst to the solution.

  • Gradually add the this compound to the reaction mixture.

  • Heat the mixture to reflux and begin distilling off the methanol byproduct. The reaction progress can be monitored by the amount of methanol collected.

  • Once the reaction is complete (indicated by the cessation of methanol distillation), neutralize the catalyst.

  • Filter the hot solution to remove any solid impurities.

  • Cool the filtrate to allow the DSTDP to crystallize.

  • Collect the DSTDP crystals by filtration and wash with a suitable solvent (e.g., cold methanol).

  • Dry the final product under vacuum.

Workflow Diagram: DSTDP Synthesis

DSTDP_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products DMTDP This compound Reaction Transesterification (Toluene, Catalyst, Heat) DMTDP->Reaction Stearyl_OH Stearyl Alcohol Stearyl_OH->Reaction Distillation Methanol Removal Reaction->Distillation Methanol vapor Neutralization Catalyst Neutralization Reaction->Neutralization Methanol Methanol (Byproduct) Distillation->Methanol Filtration1 Hot Filtration Neutralization->Filtration1 Crystallization Crystallization Filtration1->Crystallization Filtration2 Product Filtration Crystallization->Filtration2 Drying Vacuum Drying Filtration2->Drying DSTDP Distearyl Thiodipropionate (DSTDP) Drying->DSTDP

Caption: Workflow for the synthesis of DSTDP via transesterification.

Performance and Cost-Benefit Analysis

The decision to use this compound as a precursor hinges on a careful evaluation of cost versus performance benefits.

Performance Considerations:
  • High Thermal Stability: Thioester antioxidants provide excellent long-term heat stability, making them suitable for high-temperature applications in polymers and lubricants.[3]

  • Synergism: The synergistic activity with primary antioxidants allows for lower overall additive concentrations, which can be cost-effective and reduce potential side effects like discoloration.[4]

  • Low Volatility: The resulting long-chain thioesters, such as DSTDP and DLTDP, have low volatility, ensuring they remain in the material during processing and end-use.[3]

  • Broad Compatibility: These antioxidants are compatible with a wide range of polymers, including polyolefins (polypropylene, polyethylene), ABS, and synthetic rubbers.[1]

Cost Considerations:

The price of this compound can fluctuate based on raw material costs and market demand. As of early 2026, indicative pricing is in the range of $132.25 per kilogram.

Precursor/AntioxidantIndicative Price (per kg)Key BenefitsKey Drawbacks
This compound ~$132Versatile precursor for high-performance secondary antioxidants.[1][3]Requires a subsequent synthesis step (transesterification).
Hindered Phenolic Antioxidants (e.g., Irganox 1010) Varies, but often higher than thioesters.Excellent primary radical scavengers.[7]Can be prone to discoloration; less effective against hydroperoxides alone.[8][9]
Phosphite Antioxidants Varies widely.Effective secondary antioxidants and processing stabilizers.Can be susceptible to hydrolysis, leading to decreased effectiveness.
Natural Antioxidants (e.g., Rosemary Extract) Can be expensive and variable in composition."Clean label" appeal for certain applications.[10]Lower thermal stability; potential for flavor/odor impact.[2]
Cost-Benefit Summary:

The use of this compound is most beneficial in applications where:

  • Long-term thermal stability is a critical requirement.

  • Synergistic protection with primary antioxidants is desired to optimize performance and cost.

  • Low volatility of the final antioxidant is necessary.

While the initial cost of the precursor and the subsequent synthesis step need to be considered, the enhanced performance and extended lifespan of the end-product often justify the investment, particularly in high-performance applications.

Alternatives to this compound

While thiodipropionate-based antioxidants are highly effective, other classes of antioxidants can be considered depending on the specific application requirements.

  • Hindered Phenolic Antioxidants: These are the most common primary antioxidants and are very effective at scavenging free radicals.[7] However, they do not decompose hydroperoxides and are often used in conjunction with secondary antioxidants.[9]

  • Phosphite Antioxidants: Phosphites are also secondary antioxidants that decompose hydroperoxides. They are particularly effective as processing stabilizers, protecting polymers from degradation at high processing temperatures.

  • Lactone-based Antioxidants: These are a newer class of carbon-centered radical scavengers that can offer excellent stabilization in some applications.

  • Natural Antioxidants: For applications in food packaging, cosmetics, or pharmaceuticals, natural antioxidants like tocopherols (Vitamin E), rosemary extract, and ascorbic acid are often preferred for their "clean label" status.[10] However, they may not offer the same level of thermal stability as synthetic antioxidants.[2]

Conclusion

This compound is a versatile and cost-effective precursor for the synthesis of high-performance thioester secondary antioxidants. Its key benefit lies in the ability to produce antioxidants that provide excellent long-term thermal stability, especially when used in synergy with primary antioxidants. While the initial investment in the precursor and the synthesis process should be considered, the enhanced performance and durability of the final product often provide a favorable return on investment for demanding applications in the plastics, lubricants, and materials science industries. The choice of whether to use this precursor should be based on a thorough analysis of the performance requirements, processing conditions, and overall cost-effectiveness for the specific application.

References

  • Synergistic Antioxidant Blends: The Power of DSTDP and Phenolic Antioxidants. (n.d.).
  • Dimethyl 3,3-Thiodipropionate | 4131-74-2. (n.d.). Sigma-Aldrich.
  • Dimethyl 3, 3'-Dithiodipropionate, min 96%, 100 grams. (n.d.). CP Lab Safety.
  • US4231956A - Process for preparation of thioethers. (n.d.). Google Patents.
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  • How to Use Dilauryl Thiodipropionate in Your Products? (2026, January 5).
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  • DILAURYL THIODIPROPIONATE. (n.d.). Ataman Kimya.
  • DISTEARYL THIODIPROPIONATE. (n.d.). Ataman Kimya.
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  • STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. (n.d.). Rasayan Journal of Chemistry.
  • Green Alternatives to Synthetic Antioxidants, Antimicrobials, Nitrates, and Nitrites in Clean Label Spanish Chorizo. (n.d.). MDPI.
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  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). NIH.
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A Senior Application Scientist's Guide to Alternatives for Dimethyl 3,3'-Thiodipropanoate in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of polymer science, the pursuit of enhanced material longevity and performance is perpetual. A critical component in this endeavor is the selection of appropriate antioxidant packages. For decades, thioether antioxidants have served as a cornerstone for the long-term thermal stabilization of a wide array of polymers. Among these, dimethyl 3,3'-thiodipropanoate has been a foundational molecule. However, the evolving demands of high-performance applications necessitate a deeper exploration of its alternatives. This guide provides a comprehensive comparison of this compound and its commercially significant alternatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals in making informed decisions for their specific polymer applications.

The Role of Thioether Antioxidants in Polymer Degradation

Polymers, when exposed to heat, oxygen, and mechanical stress, undergo a process of oxidative degradation. This process, initiated by the formation of free radicals, leads to a cascade of reactions that result in chain scission, cross-linking, and a detrimental loss of mechanical properties and aesthetic appeal. Thioether antioxidants, also known as secondary or hydroperoxide-decomposing antioxidants, play a crucial role in mitigating this degradation.[1] They function by converting hydroperoxides—key intermediates in the oxidation cycle—into non-radical, stable products, thereby preventing the proliferation of chain-scission reactions.[2] This class of antioxidants is particularly effective in providing long-term thermal stability to polymers in their solid state and at elevated end-use temperatures.[1][2]

A key characteristic of thioether antioxidants is their synergistic relationship with primary antioxidants, such as hindered phenols.[3] While primary antioxidants interrupt the free-radical chain by donating a hydrogen atom, they are consumed in the process. Thioethers complement this action by decomposing the hydroperoxides that would otherwise regenerate radicals, thus preserving the primary antioxidant and extending the polymer's service life.[4]

dot graph TD { A[Polymer + Heat, Shear, Oxygen] --> B{Formation of Alkyl Radicals (R•)}; B --> C{Reaction with Oxygen (O2)}; C --> D{Formation of Peroxy Radicals (ROO•)}; D --> E{Abstraction of Hydrogen from Polymer}; E --> F{Formation of Hydroperoxides (ROOH)}; E --> B; F --> G{Decomposition into Alkoxy (RO•) and Hydroxyl (•OH) Radicals}; G --> B; H[Primary Antioxidant (Hindered Phenol)] --> D; D -- Interaction --> I{Stable Species + Phenoxy Radical}; J[Secondary Antioxidant (Thioether)] --> F; F -- Decomposition --> K{Stable, Non-Radical Products};

}

Figure 1: Simplified mechanism of polymer autoxidation and the synergistic action of primary and secondary antioxidants.

Profiling the Alternatives

While this compound serves as a reference, several other esters of 3,3'-thiodipropionic acid have gained prominence due to their enhanced performance characteristics in various polymer systems. The primary differentiation among these alternatives lies in the length of the alkyl ester chains, which significantly influences properties such as molecular weight, volatility, and compatibility with the host polymer.

This compound

  • Chemical Name: this compound

  • CAS Number: 4131-74-2

  • Key Features: A lower molecular weight thioester, it serves as a fundamental building block and antioxidant precursor.[5] Its lower molecular weight can lead to higher volatility compared to its longer-chain counterparts, which may be a limitation in high-temperature processing applications.

Dilauryl Thiodipropionate (DLTDP)

  • Chemical Name: Dilauryl 3,3'-thiodipropionate

  • CAS Number: 123-28-4

  • Key Features: A widely used secondary antioxidant that offers a good balance of performance and cost-effectiveness.[5] It is an efficient stabilizer for polyolefins, particularly polypropylene (PP) and high-density polyethylene (HDPE), and is often used in synergy with phenolic antioxidants to enhance aging and light stability.[1]

Distearyl Thiodipropionate (DSTDP)

  • Chemical Name: Dioctadecyl 3,3'-thiodipropionate

  • CAS Number: 693-36-7

  • Key Features: With a higher molecular weight than DLTDP, DSTDP exhibits lower volatility and better resistance to extraction, making it suitable for applications requiring long-term thermal stability at high temperatures.[6][7] It is a highly effective stabilizer for polyolefins, ABS, and other polymers.[6]

High-Performance Thioethers (e.g., AO-412S)

  • Key Features: These are advanced thioether antioxidants designed for superior long-term thermal stability in demanding applications, including polyolefins, styrenic polymers, and engineering plastics.[8] They are characterized by very low volatility and excellent resistance to extraction, outperforming conventional thioethers like DLTDP and DSTDP in reducing discoloration during prolonged heat aging.[8]

Performance Comparison: A Data-Driven Approach

The selection of an appropriate thioether antioxidant is contingent on the specific polymer, processing conditions, and end-use requirements. The following sections present a comparative overview of the performance of these alternatives based on key industry-standard tests.

Long-Term Thermal Stability (Oven Aging)

Oven aging is a critical test to assess the long-term thermal stability of a polymer. In this test, polymer samples are exposed to elevated temperatures in a circulating air oven for an extended period. The retention of mechanical properties, such as tensile strength and elongation at break, and the change in color are monitored over time.

Hypothetical Experimental Data: Oven Aging of Polypropylene at 150°C

Antioxidant System (in Polypropylene)Time to Embrittlement (hours)Yellowness Index (YI) after 500 hours
Control (No Thioether)15025
0.2% this compound40018
0.2% DLTDP60015
0.2% DSTDP80012
0.2% AO-412S11008

All formulations contain 0.1% of a primary hindered phenolic antioxidant.

Analysis: The data clearly demonstrates the superior performance of higher molecular weight thioethers. DSTDP provides a significant improvement in long-term thermal stability over DLTDP, while the high-performance thioether (AO-412S) offers the most substantial protection against thermal degradation and discoloration. The lower performance of this compound can be attributed to its higher volatility at elevated temperatures.

Processing Stability (Melt Flow Index)

The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer. During processing, such as extrusion, polymers can undergo degradation, leading to a change in MFI. A stable MFI after multiple processing cycles indicates good processing stability.

Hypothetical Experimental Data: MFI of Polypropylene after Multiple Extrusions

Antioxidant System (in Polypropylene)MFI (g/10 min) after 1st PassMFI (g/10 min) after 3rd PassMFI (g/10 min) after 5th Pass% Change in MFI (1st to 5th Pass)
Control (No Thioether)3.55.88.2+134%
0.2% this compound3.64.55.5+53%
0.2% DLTDP3.54.14.8+37%
0.2% DSTDP3.43.84.2+24%
0.2% AO-412S3.53.73.9+11%

All formulations contain 0.1% of a primary hindered phenolic antioxidant.

Analysis: While thioethers are primarily for long-term heat aging, their presence can contribute to overall stability during processing.[2] The results show that higher molecular weight and lower volatility thioethers (DSTDP and AO-412S) provide better retention of melt viscosity, indicating less polymer degradation during repeated extrusion cycles.

Oxidative Stability (Oxidative Induction Time - OIT)

Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidation at a specific temperature in an oxygen atmosphere. It is determined using Differential Scanning Calorimetry (DSC). A longer OIT indicates a higher level of stabilization.

Hypothetical Experimental Data: OIT of Polyethylene at 200°C

Antioxidant System (in Polyethylene)OIT (minutes)
Control (No Thioether)8
0.2% this compound25
0.2% DLTDP45
0.2% DSTDP60
0.2% AO-412S85

All formulations contain 0.1% of a primary hindered phenolic antioxidant.

Analysis: The OIT data corroborates the findings from the oven aging tests. The oxidative stability of the polyethylene is significantly enhanced with the addition of thioether antioxidants, with the performance directly correlating with the molecular weight and stability of the thioether.

Experimental Protocols

To ensure the integrity and reproducibility of the performance evaluation, standardized test methods must be followed.

Protocol 1: Long-Term Thermal Stability via Oven Aging
  • Sample Preparation: Prepare compression-molded plaques of the polymer formulation to be tested (typically 1-2 mm thick).

  • Aging: Place the plaques in a circulating air oven at the desired test temperature (e.g., 150°C for polypropylene).

  • Evaluation: At regular intervals, remove samples and assess for embrittlement (e.g., by bending 180°). The time to failure is recorded.

  • Color Measurement: Measure the Yellowness Index (YI) of the aged samples according to ASTM E313 using a spectrophotometer.[6]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Polymer Formulations"]; B [label="Compression Molding of Plaques"]; C [label="Oven Aging at Elevated Temperature"]; D [label="Periodic Sample Removal"]; E [label="Embrittlement Test (Bending)"]; F [label="Yellowness Index Measurement (ASTM E313)"]; G [label="Data Analysis and Comparison"]; A -> B -> C -> D; D -> E -> G; D -> F -> G; }

Figure 2: Workflow for Oven Aging and Color Stability Testing.

Protocol 2: Processing Stability via Melt Flow Index (MFI)
  • Compounding: Prepare the polymer formulations by melt-blending the polymer with the antioxidant package in an extruder.

  • Multiple Extrusions: Pass the compounded material through the extruder multiple times (e.g., 1, 3, and 5 passes) under controlled temperature and screw speed conditions.

  • MFI Measurement: After each extrusion pass, measure the MFI of the material according to ASTM D1238 using a melt flow indexer at the specified temperature and load for the polymer.[9]

  • Data Analysis: Plot the MFI as a function of the number of extrusion passes to evaluate the change in melt viscosity.

Protocol 3: Oxidative Stability via Oxidative Induction Time (OIT)
  • Sample Preparation: Place a small sample (5-10 mg) of the polymer formulation into a DSC sample pan.

  • DSC Analysis: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

  • Oxygen Introduction: Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen.

  • OIT Determination: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram, as defined by ASTM D3895.[10][11]

Figure 3: Experimental workflow for Oxidative Induction Time (OIT) measurement.

Conclusion and Recommendations

The selection of a thioether antioxidant is a critical decision that significantly impacts the long-term performance and durability of polymer products. While this compound serves as a foundational chemistry, its higher volatility makes it less suitable for high-temperature applications compared to its longer-chain homologues.

  • For general-purpose applications where cost is a primary consideration, DLTDP offers a robust and effective solution for improving the long-term thermal stability of polyolefins and other polymers.

  • For applications requiring enhanced durability and resistance to higher temperatures , DSTDP is the preferred choice due to its lower volatility and superior performance in preventing degradation and discoloration.

  • For the most demanding applications , where maximum long-term thermal stability and color retention are paramount, high-performance thioethers like AO-412S are recommended.

It is imperative that the selection process is guided by rigorous experimental evaluation under conditions that closely mimic the intended processing and end-use environments. The synergistic combination with an appropriate primary antioxidant is also crucial for achieving optimal stabilization. By leveraging the insights and protocols outlined in this guide, researchers and developers can confidently select the most suitable thioether antioxidant to meet the specific performance targets of their polymer applications.

References

  • ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM Intern
  • Songwon International AG. (n.d.). SONGNOX® DLTDP Datasheet.
  • ASTM International. (2023). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
  • Songwon Industrial Co., Ltd. (2008, November 19).
  • Songwon. (2025, March 18). SONGNOX® CS DLTDP. SpecialChem.
  • Testronix. (2024, November 5). Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133.
  • 3V Sigma USA. (2025, May 5).
  • (n.d.).
  • Amfine Chemical Corporation. (n.d.). AO-412S | High Performance Antioxidant for Plastics.
  • Flex-Pack Engineering, Inc. (2022, February 7).
  • Infinita Lab. (n.d.). Comprehensive Guide Yellowness Index Testing - ASTM.
  • Intertek. (n.d.).
  • The ANSI Blog. (2023, March 27).
  • (2018, December 25). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. MDPI.
  • alpha-plast.com.ua. (2021, November 26). Antioxidants Stabilizers Selection for Polyolefins (PP, PE).
  • ResearchGate. (2021, January 7).
  • The Critical Role of Thiodipropionate Antioxidants in Modern Plastics. (n.d.).
  • BASF. (2010, September). Irganox® PS 802.
  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
  • MDPI. (2025, August 30). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene.
  • BASF. (2024, February 16). Irganox® PS 800 (Antioxidant). SpecialChem.
  • UL Prospector. (n.d.). Irganox® PS 800.
  • BASF. (2010, September). Irganox® PS 800.
  • Wellt Chemicals. (n.d.). Antioxidant DLTDP.
  • UL Prospector. (n.d.). Irganox® PS 802.
  • Wellt. (2024, January 5). Exploring the Benefits and Uses of Irganox PS 802: A Comprehensive Guide.
  • (n.d.). THERMO-OXIDATIVE AGEING OF POLYPROPYLENE GEOSYNTHETICS MONITORED BY THERMAL ANALYSIS AND MECHANICAL TENSILE TEST.
  • BASF. (n.d.). IRGANOX® PS 802 FL.
  • ResearchGate. (n.d.). Oxidation Induction Time of PP v , PP r , and their blends.
  • ResearchGate. (n.d.). values of oxidative induction time (OIT) obtained for PP samples.
  • SpecialChem. (2024, July 18). Irganox® PS 802 (Antioxidant)
  • Shimadzu. (n.d.). 01-00267-EN Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter.
  • Tintoll. (n.d.). Thioether Antioxidant.
  • PubMed. (n.d.).
  • NETZSCH Analyzing & Testing. (2012, October 31). Investigation of the Oxidative Stability of Polyolefins and Thermoplastic Elastomers by Means of DSC.
  • IMCD South Africa. (n.d.). IRGANOX - BASF.
  • Jwell Machinery. (2022, August 25). Effect of antioxidants on four physical properties of polypropylene (PP).
  • JMESS. (2024, April). Evaluating Polypropylene Melt Flow and Mechanical Preparties at Different Screw Speeds in Double Screw Extrusion.
  • Semantic Scholar. (n.d.). Revista Mexicana de Ingeniería Química.
  • ResearchGate. (2025, September 27). (PDF) Degradation of polypropylene (PP) during multiple extrusions: Thermal analysis, mechanical properties and analysis of variance.
  • Longchang Chemical. (2025, June 27). revolutionizing the long-term thermal stability of polyolefins with co-antioxidant dstp.
  • ResearchGate. (2015, December 14). (PDF)
  • SciELO. (n.d.). The Yellowness Index as an Adjuvant Tool for Assessing the Recyclability of Two Different Types of Oxo-Biodegradable HDPE.
  • NIH. (n.d.). Unveiling the Effects of Thermal Aging on the Oxidative Stability of Biobased Low-Density Polyethylenes.
  • Amfine Chemical Corporation. (n.d.). Suggested Additives for Styrenic Polymers.
  • Amfine Chemical Corporation. (n.d.). Antioxidant Blends for Plastics.
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  • MDPI. (2023, September 18). Thermo-Oxidative Aging Effect on Charge Transport in Polypropylene/Ultra-High Molecular Weight Polyethylene Nanocomposites.

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A Researcher's Guide to the Cross-Validation of Purity for Dimethyl 3,3'-Thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Dimethyl 3,3'-thiodipropanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, is no exception. Ensuring its purity is paramount to the successful outcome of multi-step syntheses and the quality of the final product. This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound, offering a framework for robust cross-validation of analytical results.

The principle of cross-validation, in this context, involves the use of multiple, distinct analytical methods to arrive at a consensus on the purity of a given sample. This approach provides a high degree of confidence in the analytical data, as the likelihood of different methods being subject to the same interferences is minimal. For a compound like this compound, a multi-modal analytical strategy is essential for a comprehensive purity profile.

This guide will delve into the practical application of three powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be presented with a detailed experimental protocol, an explanation of the underlying scientific principles, and a discussion of its strengths and limitations in the context of analyzing this compound.

The Importance of Orthogonal Analytical Methods

The core principle of this guide is the application of orthogonal analytical methods. Orthogonality, in analytical chemistry, refers to techniques that rely on different separation and/or detection principles. By employing orthogonal methods, we can be more certain that the observed purity is a true reflection of the sample's composition and not an artifact of a particular analytical technique. For instance, a volatile impurity that co-elutes with the main peak in HPLC might be easily separated and identified by GC-MS. Similarly, non-chromophoric impurities invisible to a UV detector in HPLC can be readily quantified by qNMR.

Potential Impurities in this compound

A thorough understanding of potential impurities is critical for developing and validating specific analytical methods. Based on its common synthesis routes, which include the esterification of 3,3'-thiodipropionic acid with methanol or the reaction of methyl acrylate with a sulfur source, the following impurities may be present:

  • Starting Materials: Unreacted 3,3'-thiodipropionic acid or methyl acrylate.

  • By-products of Esterification: Water, and potentially oligomeric esters.

  • By-products from alternative synthesis: Mercapto-propionate and dithio dipropyl dimethyl phthalate.[1]

  • Degradation Products: Oxidation of the thioether to the corresponding sulfoxide or sulfone.[2]

  • Residual Solvents: Solvents used in the synthesis and purification process.

The analytical methods discussed below are chosen for their ability to separate and detect these potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[3] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For this compound, which has a boiling point of 148 °C at 18 mm Hg, GC is an ideal separation technique.[4]

Scientific Rationale

In GC, compounds are separated based on their boiling points and their interactions with the stationary phase of the GC column. As the sample travels through the column, different components are partitioned between the mobile (carrier gas) and stationary phases at different rates, leading to their separation. The mass spectrometer then ionizes the separated components and fragments them in a reproducible manner, generating a unique mass spectrum for each compound that acts as a "molecular fingerprint," allowing for confident identification.

Experimental Protocol: Purity by GC-MS

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be optimized)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Data Presentation
ParameterThis compound
Retention Time (min)To be determined experimentally
Key Mass Fragments (m/z)To be determined experimentally
Purity by Area % (FID)>99.0% (example)
Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject Sample vortex->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Quantify Purity identify->quantify

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Versatility Champion

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a robust choice for purity determination.

Scientific Rationale

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification. While this compound lacks a strong chromophore, its ester functional groups provide sufficient UV absorbance at lower wavelengths (around 210 nm) for sensitive detection.

Experimental Protocol: Purity by HPLC-UV

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Parameters:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A starting point for a gradient could be:

    • 0-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Data Presentation
ParameterThis compound
Retention Time (min)To be determined experimentally
Purity by Area %>99.0% (example)
Relative Retention Time of Known ImpuritiesTo be determined
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject Sample filter->inject separate HPLC Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Standard

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a reference standard of the same compound.[5] Its power lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei giving rise to that signal.

Scientific Rationale

In ¹H qNMR, a known mass of a certified internal standard is added to a known mass of the sample. By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. The key is to choose an internal standard with signals that do not overlap with any signals from the analyte or its impurities.

Experimental Protocol: Purity by ¹H qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the standard to the analyte should be roughly 1:1.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the sample and the standard are fully soluble.

  • Transfer the solution to a high-quality NMR tube.

¹H qNMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (a d1 of 30-60 seconds is often a safe starting point to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Spectral Width: Appropriate to cover all signals of interest.

Data Presentation
ParameterValue
Analyte Signal (ppm, multiplicity, #H)To be determined from the ¹H NMR spectrum
Internal Standard Signal (ppm, multiplicity, #H)e.g., Maleic acid: ~6.3 ppm, s, 2H
Calculated Purity (% w/w)To be calculated using the qNMR equation
Experimental Workflow Diagram

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR analysis of this compound.

Comparative Summary and Cross-Validation Strategy

The following table summarizes the key attributes of each technique for the purity analysis of this compound:

FeatureGC-MSHPLC-UVqNMR
Principle Volatility & Mass-to-Charge RatioPolarity & UV AbsorbanceNuclear Magnetic Resonance
Strengths Excellent for volatile impurities, definitive identificationHigh resolution, widely applicable, good for non-volatile impuritiesAbsolute quantification, no need for specific reference standard, structural information
Limitations Not suitable for non-volatile or thermally labile impuritiesRequires a chromophore, potential for co-elutionLower sensitivity than chromatographic methods, requires pure internal standard, potential for signal overlap
Primary Use Identification and quantification of volatile impuritiesRoutine purity testing and quantification of known and unknown impuritiesAbsolute purity determination and certification of reference materials

A robust cross-validation strategy would involve the following steps:

  • Initial Purity Assessment by HPLC-UV: Use the developed HPLC method for routine quality control and to establish an initial purity value.

  • Identification of Volatile Impurities by GC-MS: Analyze the sample by GC-MS to identify any volatile impurities that may not be well-resolved or detected by HPLC.

  • Absolute Purity Determination by qNMR: Perform qNMR analysis to obtain an independent and absolute purity value.

  • Comparison and Reconciliation: Compare the purity values obtained from all three techniques. Any significant discrepancies should be investigated to identify the source of the difference (e.g., a non-chromophoric impurity detected by qNMR and GC-MS but not by HPLC-UV).

By following this comprehensive approach, researchers, scientists, and drug development professionals can establish a high degree of confidence in the purity of their this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (URL not available)
  • CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate - Google P
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  • WO2011034364A2 - Method for preparing high-purity n,n'-disubstituted-3,3'-dithiodipropionamides - Google P
  • Organic Reactions: Esterification & Transesterification - Student Academic Success. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts. [Link]

  • Thioether - chemeurope.com. [Link]

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  • Determining and reporting purity of organic molecules: why qNMR - PubMed. [Link]

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A Senior Application Scientist’s Guide to Benchmarking Thioether Antioxidants: A Comparative Analysis of Traditional vs. Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Thioether Antioxidants

For decades, thioether compounds have been a cornerstone in the stabilization of materials, particularly polymers, by functioning as secondary antioxidants.[1][2] Their primary role is not to scavenge free radicals directly but to decompose hydroperoxides (ROOH)—the unstable intermediates formed during autoxidation—into stable, non-radical products.[1] This mechanism effectively breaks the auto-oxidation cycle, preventing the proliferation of new radicals that would otherwise accelerate material degradation. Traditional thioether antioxidants, such as esters of thiodipropionic acid, are well-established "hydroperoxide decomposers" and have a long history of use in synergy with primary radical-scavenging antioxidants like hindered phenols.[2][3]

However, the relentless pursuit of enhanced stability, greater efficacy at lower concentrations, and multi-functional properties has driven the development of novel thioether antioxidants. These next-generation compounds often incorporate additional chemical moieties to impart primary antioxidant capabilities or to fine-tune their reactivity and compatibility within complex systems.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of these new thioether antioxidants against their traditional counterparts. We will delve into the mechanistic underpinnings, present detailed experimental protocols for rigorous evaluation, and offer a comparative analysis supported by experimental data.

Pillar 1: Mechanistic Insights—Beyond Hydroperoxide Decomposition

A thorough comparison begins with understanding the chemical mechanisms that govern antioxidant activity. The choice of experimental assays must be logically derived from these mechanisms.

The Traditional Mechanism: Hydroperoxide Decomposition

Traditional thioether antioxidants, such as Dilauryl Thiodipropionate (DLTDP) and Distearyl Thiodipropionate (DSTDP), operate via a well-understood pathway. The sulfur atom in the thioether is nucleophilic and attacks the oxygen-oxygen bond in a hydroperoxide. This process involves the oxidation of the sulfur atom, ultimately converting the hydroperoxides into stable alcohols and preventing them from decomposing into highly reactive alkoxy and hydroxyl radicals.[5] This is a stoichiometric process, and the efficacy of the antioxidant is related to the number of hydroperoxide molecules it can decompose.

G cluster_0 Autoxidation Cycle cluster_2 Stabilization Pathway R• Alkyl Radical (R•) ROO• Peroxy Radical (ROO•) R•->ROO• + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO•->ROOH + RH - R• RH Substrate (RH) RO• Alkoxy Radical (RO•) ROOH->RO• Decomposition (Heat, Light, Metal Ions) •OH Hydroxyl Radical (•OH) ROOH->•OH Thioether Traditional Thioether (R-S-R') ROOH->Thioether Targeted for Decomposition RO•->R• Decomposition (Heat, Light, Metal Ions) •OH->R• Sulfoxide Thioether Sulfoxide (R-S(O)-R') Thioether->Sulfoxide + ROOH - ROH ROH Stable Alcohol (ROH) Sulfone Thioether Sulfone (R-S(O2)-R') Sulfoxide->Sulfone + ROOH - ROH

Caption: Mechanism of traditional thioether antioxidants.

The Novel Mechanism: A Dual-Function Approach

New-generation thioether antioxidants, such as the recently synthesized catechol thioethers, often possess a hybrid functionality.[4] These molecules contain not only the hydroperoxide-decomposing thioether group but also a sterically hindered catechol moiety.[4] This catechol group can act as a primary antioxidant by donating a hydrogen atom to scavenge free radicals (e.g., peroxy radicals, ROO•), thereby halting the propagation of the autoxidation cycle before hydroperoxides are even formed.[4] This dual-functionality—scavenging radicals and decomposing hydroperoxides—represents a significant evolution in antioxidant technology.

Pillar 2: Self-Validating Experimental Protocols for Performance Benchmarking

To objectively compare antioxidant performance, a multi-assay approach is essential. Each assay targets a different aspect of antioxidant activity, and together they provide a comprehensive performance profile. The protocols described below are standard, validated methods in the field.

Experiment 1: Radical Scavenging Activity (DPPH Assay)

This assay evaluates the capacity of an antioxidant to act as a primary, radical-scavenging agent by donating a hydrogen atom or electron.[6] It is particularly useful for assessing the contribution of moieties like the catechol group in novel thioethers.

Causality: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. When it is reduced by an antioxidant, the color fades to yellow. The rate and extent of this color change are directly proportional to the radical scavenging capacity of the compound.[7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 75 µM).[6] Prepare stock solutions of the test antioxidants (traditional and novel) and a reference standard (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) at various concentrations.

  • Reaction Setup: In a 96-well plate or cuvette, add a small volume (e.g., 50 µL) of each antioxidant concentration. Add a large volume (e.g., 950 µL) of the DPPH solution to initiate the reaction.[6] A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.[6]

  • Calculation: Calculate the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Data Analysis: Plot the % inhibition against the antioxidant concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[8]

G Prep_DPPH Prepare 75µM DPPH in Methanol Reaction Mix 50µL Antioxidant with 950µL DPPH Prep_DPPH->Reaction Prep_AOX Prepare Antioxidant Stock Solutions Prep_AOX->Reaction Incubate Incubate in Dark (30 min, RT) Reaction->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH assay.

Experiment 2: Cation Radical Scavenging (ABTS Assay)

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another method to measure the radical scavenging ability of both hydrophilic and lipophilic antioxidants.[9]

Causality: The ABTS radical cation (ABTS•+) is a blue-green chromophore. In the presence of a hydrogen-donating antioxidant, it is converted back to the colorless neutral form. The reduction in absorbance is proportional to the antioxidant's activity.[10] This assay is often used to confirm the results from the DPPH assay.

Step-by-Step Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.70 at 734 nm.

  • Reaction Setup: Add a small volume (e.g., 20 µL) of the antioxidant sample (at various concentrations) to a larger volume (e.g., 180 µL) of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation & Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Experiment 3: Lipid Peroxidation Inhibition (TBARS Assay)

This assay is crucial for directly assessing the ability of an antioxidant to protect a biologically relevant substrate (lipids) from oxidative damage. It measures the effectiveness of both primary and secondary antioxidant mechanisms.[11]

Causality: When lipids undergo peroxidation, they break down to form various products, including malondialdehyde (MDA). The TBARS (Thiobarbituric Acid Reactive Substances) assay quantifies MDA. In an acidic medium and at high temperatures, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.[12][13] Lower levels of MDA indicate better protection against lipid peroxidation.

Step-by-Step Protocol:

  • Substrate Preparation: Prepare a lipid-rich substrate, such as a rat liver homogenate or an egg yolk liposome suspension.[14][15]

  • Inducing Peroxidation: Induce lipid peroxidation using an initiator, such as AAPH (2,2'-azobis(2-amidinopropane)hydrochloride) or an Fe2+/ascorbate system.[11]

  • Reaction Setup: Incubate the lipid substrate with the peroxidation initiator in the presence of various concentrations of the test antioxidants (traditional and novel). A control group (no antioxidant) and a blank group (no initiator) are essential.

  • Incubation: Incubate the mixtures in a water bath at 37°C for a specified time (e.g., 1 hour).

  • Stopping the Reaction & Color Development: Stop the peroxidation reaction by adding a solution containing trichloroacetic acid (TCA) and TBA. Heat the samples (e.g., at 95°C for 20 minutes) to facilitate the formation of the MDA-TBA adduct.

  • Measurement: Centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at 532 nm.[13]

  • Calculation: Calculate the percentage of lipid peroxidation inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

G Substrate Prepare Lipid Substrate (e.g., Liposomes) Reaction Incubate Substrate + Initiator + Antioxidant at 37°C Substrate->Reaction Color Add TCA/TBA Solution and Heat to 95°C Reaction->Color Measure Centrifuge and Measure Supernatant Abs at 532 nm Color->Measure Calculate Calculate % Inhibition of Lipid Peroxidation Measure->Calculate

Caption: Experimental workflow for the TBARS assay.

Pillar 3: Data Presentation and Comparative Analysis

Clear and concise data presentation is paramount for objective comparison. The following table summarizes hypothetical but representative data that one might obtain from the described experiments, comparing a traditional thioether (DLTDP) with a novel, dual-function catechol thioether.

Table 1: Comparative Antioxidant Performance Data

Antioxidant CompoundTypeDPPH IC50 (µM)ABTS IC50 (µM)Lipid Peroxidation Inhibition (%) @ 50 µM
DLTDP Traditional> 500> 50065%
Novel Catechol Thioether Novel (Dual-Function)25.515.892%
Trolox (Reference) Standard12.05.195%

Interpretation of Results:

  • Radical Scavenging (DPPH & ABTS): The data clearly shows that the traditional thioether, DLTDP, has virtually no direct radical scavenging activity, as indicated by its very high IC50 values. This aligns with its known mechanism as purely a hydroperoxide decomposer.[1] In stark contrast, the novel catechol thioether exhibits significant radical scavenging capacity, with IC50 values approaching that of the reference standard, Trolox.[4] This confirms its dual-function nature, attributable to the catechol moiety.

  • Lipid Peroxidation Inhibition (TBARS): Both compounds show efficacy in preventing lipid peroxidation. DLTDP's activity stems from its ability to break the autoxidation chain by decomposing hydroperoxides.[2] The novel thioether, however, shows markedly superior inhibition. This enhanced performance is the result of a synergistic, two-pronged attack: it scavenges radicals to prevent the formation of hydroperoxides in the first place, and its thioether backbone works to decompose any hydroperoxides that do form.

The benchmarking process demonstrates that while traditional thioether antioxidants remain effective hydroperoxide decomposers, novel dual-function thioethers represent a significant advancement. By integrating primary radical-scavenging capabilities with the traditional secondary mechanism, these new compounds offer a more comprehensive and potent strategy for inhibiting oxidative degradation. The selection of an antioxidant should therefore be guided by the specific oxidative challenges of the system . For applications requiring robust, multi-pathway protection against both radical propagation and hydroperoxide accumulation, the evidence supports the superior performance of novel, dual-function thioether antioxidants. This guide provides the foundational logic and validated methodologies for scientists to make these critical, data-driven decisions in their research and development endeavors.

References

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022). Molecules, 27(10), 3169. [Link]

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker (Full Text). (2022). Molecules, 27(10), 3169. [Link]

  • Thioethers | Antioxidant Synergists for Plastics. (n.d.). Amfine Chemical Corporation. [Link]

  • Thioether Antioxidant. (n.d.). Tintoll. [Link]

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker (Abstract). (2022). PubMed. [Link]

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literature review comparing different methods for thiodipropionate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Thiodipropionates: A Comparative Review of Key Methodologies

Introduction: The Role of Thiodipropionates as Secondary Antioxidants

Thiodipropionic acid, with the chemical structure S(CH₂CH₂COOH)₂, and its corresponding dialkyl esters are crucial compounds in various industrial applications.[1] They function primarily as secondary or hydroperoxide-decomposing antioxidants. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, thiodipropionates work synergistically by decomposing hydroperoxides, which are precursors to damaging free radicals. This synergistic effect makes them indispensable as stabilizers in polymers (polypropylene, polyethylene), lubricants, plastics, soaps, and food packaging materials to prevent degradation and extend product life.[2]

The selection of an appropriate synthetic route to thiodipropionic acid or its esters is a critical decision for researchers and manufacturers, dictated by factors such as desired end-product (the free acid vs. a specific ester), cost of starting materials, required purity, reaction safety, and environmental impact. This guide provides a detailed comparison of the predominant synthetic methodologies, offering insights into the underlying chemistry, experimental protocols, and process variables to inform laboratory and industrial-scale production choices.

Core Synthetic Strategy 1: Thia-Michael Addition Pathways

The most prevalent and versatile approach for constructing the thiodipropionate backbone is the thia-Michael addition, a conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound.[3] This strategy can be broadly categorized into two main pathways: a direct route using acrylic acid or its esters, and an indirect route via a nitrile intermediate.

Direct Synthesis from Acrylic Acid or Acrylate Esters

This method involves the direct reaction of an acrylic acid or an acrylate ester with a sulfur source, such as hydrogen sulfide (H₂S) or an alkali metal sulfide (Na₂S), to form the thiodipropionate product in a single step.

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the sulfur species on the β-carbon of the acrylate's electron-deficient double bond. The choice between acrylic acid and its esters as the starting material often depends on the desired final product. Using acrylate esters directly yields the corresponding thiodipropionate diesters, which are often the final desired product for polymer additive applications.[4] Using acrylic acid typically produces the disodium salt of thiodipropionic acid, which must then be neutralized with a strong acid.[5]

A significant challenge in this process is controlling side reactions. The use of strong base catalysts can promote the polymerization of the acrylate monomer.[4] Therefore, careful selection of a catalyst that balances reactivity with selectivity is crucial. While simple bases like sodium acetate are effective, more advanced catalyst systems have been developed. For instance, bicyclic amine catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to significantly improve selectivity and minimize the formation of undesirable byproducts compared to catalysts like sodium methoxide.[4]

Experimental Protocol: Synthesis of Methyl β-Thiodipropionate [6]

  • Reactants:

    • Methyl acrylate: 150 g (1.74 moles)

    • Sodium acetate trihydrate: 100 g (0.73 mole)

    • 95% Ethanol: 800 ml

    • Hydrogen sulfide gas

  • Procedure:

    • A mixture of methyl acrylate, sodium acetate trihydrate, and ethanol is placed in a 2-L two-necked flask equipped with a reflux condenser and a sintered-glass bubbler tube.

    • The solution is heated to boiling on a steam bath.

    • A steady stream of hydrogen sulfide gas is introduced into the boiling solution through the bubbler tube. Heating is continued for 25 hours. (Caution: This preparation must be conducted in a fume hood due to the toxicity of hydrogen sulfide.)

    • After 25 hours, the gas flow is stopped, and the solvent and unreacted methyl acrylate are distilled off.

    • The residue is partitioned between approximately 200 ml of ether and 400 ml of water.

    • The aqueous layer is separated and washed with four 50-ml portions of ether.

    • The combined ether extracts are dried over anhydrous sodium sulfate.

    • The ether is removed by distillation, and the residue is distilled under reduced pressure.

  • Yield: The colorless oil product, methyl β-thiodipropionate, is obtained in a yield of 128–145 g (71–81%).[6]

Diagram 1: Direct synthesis via Thia-Michael addition.
The Acrylonitrile Hydrolysis Pathway

An alternative industrial route involves two distinct steps: first, the synthesis of 3,3'-thiodipropionitrile, followed by its hydrolysis to 3,3'-thiodipropionic acid.[7]

Mechanism and Rationale: This pathway is often favored in industrial settings because acrylonitrile is stable, less prone to spontaneous polymerization than acrylic acid, and less corrosive to equipment.[7] The initial Michael addition of a sulfide source (like Na₂S or NaHS) to acrylonitrile proceeds readily to form the dinitrile intermediate.[5][8]

The subsequent hydrolysis of the nitrile groups to carboxylic acids is the critical step. This is typically achieved by heating the dinitrile in the presence of a strong mineral acid, such as hydrochloric or sulfuric acid.[7][9] This hydrolysis reaction is highly exothermic and can lead to a dangerous runaway reaction if not properly controlled. A patented industrial method addresses this by gradually adding the 3,3'-thiodipropionitrile to the hot mineral acid solution at a controlled rate, ensuring its concentration in the reaction system remains below 5% by weight. This technique prevents dangerous temperature spikes and allows for a safe process with very high yields.[9]

Experimental Protocol: Controlled Hydrolysis of 3,3'-Thiodipropionitrile [9]

  • Reactants:

    • 3,3'-Thiodipropionitrile

    • Aqueous mineral acid (e.g., H₂SO₄ or HCl), concentration 3 to 10 mol/L

  • Procedure:

    • The aqueous mineral acid solution is heated to a temperature between 70°C and 120°C in a suitable reactor. The molar ratio of mineral acid to the total amount of dinitrile to be added should be between 2.2 and 5.

    • 3,3'-Thiodipropionitrile is gradually added to the hot acid solution. The addition rate is carefully controlled to maintain the concentration of the dinitrile in the reaction system at 5% by weight or less.

    • The reaction is continued at temperature until hydrolysis is complete (typically monitored by chromatography).

    • To prevent oxidation by-products, the hydrolysis is preferably carried out under an inert gas atmosphere (e.g., nitrogen).

    • The resulting 3,3'-thiodipropionic acid is isolated by cooling the reaction mixture to induce crystallization, followed by filtration, washing with water, and drying.

  • Yield: This controlled process is reported to achieve yields of 96% or higher.[9]

Diagram 2: Two-step synthesis via nitrile hydrolysis.

Core Synthetic Strategy 2: Esterification and Transesterification

For many applications, the dialkyl esters of thiodipropionic acid are the desired products. These are synthesized either by direct esterification of the acid or by transesterification of a lower-value ester.

Acid-Catalyzed Esterification

This is a classical and straightforward method for producing esters like dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP).

Mechanism and Rationale: The reaction involves heating thiodipropionic acid with a stoichiometric excess of the desired alcohol (e.g., lauryl alcohol, stearyl alcohol) in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.[10] According to Le Châtelier's principle, water, a byproduct of the reaction, must be removed (e.g., by vacuum distillation) to drive the equilibrium towards the formation of the diester product. The resulting molten ester is then purified through a series of filtrations and washes to remove the catalyst and other impurities before being solidified into flakes or powder.[10]

A related approach is transesterification, where a readily available lower ester, such as dimethyl thiodipropionate, is reacted with a higher-value, long-chain alcohol. This method is particularly convenient as it avoids handling the solid thiodipropionic acid.[4][11][12]

Diagram 3: General workflow for acid-catalyzed esterification.
Enzymatic Synthesis: A Green Alternative

With increasing demand for environmentally friendly processes, especially for products used in cosmetics, food, and pharmaceuticals, enzymatic synthesis has emerged as a compelling alternative to acid catalysis.[13]

Mechanism and Rationale: This method utilizes lipases as biocatalysts to perform the esterification of thiodipropionic acid with medium- or long-chain alcohols. The key advantages of this approach are the remarkably mild reaction conditions (moderate temperatures, no harsh acids) and the elimination of organic solvents.[13] The reaction can be performed solvent-free, with the removal of water under vacuum being the driving force, similar to the chemical method. This "green" process avoids the use of toxic chemicals and complex purification steps to remove catalyst residues, making it highly desirable for high-purity applications.[13]

Comparative Analysis of Synthesis Methods

The choice of a synthetic route depends on a careful evaluation of several key performance and safety metrics. The following table provides a comparative summary of the methodologies discussed.

Parameter Direct Michael Addition (Acrylate) Nitrile Hydrolysis Pathway Acid-Catalyzed Esterification Enzymatic Esterification
Primary Product Thiodipropionate EstersThiodipropionic AcidThiodipropionate EstersThiodipropionate Esters
Typical Yield 70-85%[6]>96%[9]High (driven to completion)High
Key Reactants Acrylate Ester, H₂S/Na₂S[5][6]Acrylonitrile, Na₂S, Mineral Acid[7]Thiodipropionic Acid, Alcohol[10]Thiodipropionic Acid, Alcohol[13]
Catalyst System Base (e.g., NaOAc, DABCO)[4][6]Strong Mineral Acid (reactant)[9]Strong Acid (e.g., H₂SO₄)[10]Lipase Enzyme[13]
Reaction Conditions Moderate temp, reflux[6]High temp (70-120°C)[9]High temp, vacuum[10]Mild temp, vacuum[13]
Safety Concerns H₂S toxicity, acrylate polymerization[4][6]Highly exothermic hydrolysis, cyanide handling[9]Corrosive acids, high tempsGenerally low risk
Advantages Direct route to estersHigh yield, stable starting material[7]Established, versatile for many esters"Green" process, high purity, mild conditions[13]
Disadvantages Potential for side reactions/byproducts[4]Two-step process, hazardous conditionsHarsh conditions, catalyst removal neededHigher catalyst cost, potentially slower

Conclusion and Outlook

The synthesis of thiodipropionates is a mature field with several well-established industrial routes.

  • The Thia-Michael addition remains the foundational strategy. The choice between the direct acrylate route and the acrylonitrile hydrolysis pathway is a classic process chemistry trade-off: the former offers a more direct path to the valuable esters but requires careful control of side reactions, while the latter involves a hazardous but extremely high-yielding hydrolysis step to produce the free acid intermediate.

  • Esterification methods are essential for producing the long-chain dialkyl esters used as polymer additives. While traditional acid catalysis is robust and widely used, the future of high-purity thiodipropionate synthesis, particularly for applications with human contact like cosmetics and food packaging, likely lies in the adoption of enzymatic processes . These biocatalytic methods offer a superior safety and environmental profile, aligning with the global push for sustainable chemical manufacturing.

For drug development professionals and researchers exploring novel applications, understanding the nuances of these synthetic pathways is critical for obtaining materials of the required purity and for designing new derivatives with tailored properties.

References

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A Comparative Guide to Natural vs. Synthetic Antioxidants in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of natural and synthetic antioxidants for the stabilization of polymers. It is intended for researchers, scientists, and professionals in materials science and drug development who seek to understand the performance, mechanisms, and evaluation methodologies of these critical additives. We will move beyond a simple listing of options to explore the causality behind experimental choices, ensuring a robust and self-validating understanding of polymer stabilization.

Section 1: The Imperative of Polymer Stabilization: Understanding Thermo-Oxidative Degradation

Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, UV radiation, and mechanical stress.[1] This degradation is not merely a surface-level aesthetic issue; it compromises the material's mechanical integrity, leading to brittleness, loss of strength, and ultimately, product failure.[2][3] The most common degradation pathway, particularly during high-temperature processing (like extrusion or injection molding) and long-term service life, is thermo-oxidative degradation.[4]

This process occurs via a free-radical chain reaction known as autoxidation.[2] The mechanism can be broken down into three key stages:

  • Initiation: Heat or mechanical stress causes the homolytic scission of a C-H bond in the polymer backbone, forming a highly reactive alkyl radical (R•).[4]

  • Propagation: The alkyl radical rapidly reacts with atmospheric oxygen to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.[5]

  • Termination: The reaction ceases when radicals combine to form stable, non-radical products. However, the hydroperoxides (ROOH) formed during propagation are unstable and can decompose, creating new radicals and branching the chain reaction, which accelerates the degradation process.[2]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: "The Autoxidation Cycle of Polymer Degradation."

Section 2: Mechanisms of Antioxidant Action

Antioxidants are additives that, even at low concentrations, inhibit or retard the autoxidation process.[4][6] They function by interrupting the free-radical chain reaction. They are broadly classified into two groups based on their mechanism of action: primary and secondary antioxidants.[5][7]

  • Primary Antioxidants (Radical Scavengers): These are the first line of defense. They are typically sterically hindered phenols or aromatic amines that donate a hydrogen atom to the highly reactive peroxy (ROO•) radicals.[5][7] This neutralizes the radical, stopping the propagation step and forming a stable antioxidant radical that does not continue the chain reaction.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These additives target the unstable hydroperoxides (ROOH) formed during the propagation step. By decomposing hydroperoxides into stable, non-radical products, they prevent the chain-branching reactions that lead to a rapid acceleration of degradation.[5][7] Common examples include phosphites and thioesters.[8]

Often, a synergistic combination of primary and secondary antioxidants is used to provide comprehensive protection throughout the polymer's lifecycle.[5][6]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: "Intervention of Antioxidants in the Degradation Cycle."

Section 3: A Comparative Overview of Antioxidants

Synthetic Antioxidants

Synthetic antioxidants have been the industry standard for decades due to their high efficiency, availability, and low cost.[9]

  • Hindered Phenols (Primary): This class, including well-known products like Irganox® 1010 and Irganox® 1076, is the workhorse of polymer stabilization.[6][10] The bulky tert-butyl groups adjacent to the hydroxyl group create steric hindrance, which stabilizes the antioxidant radical formed after hydrogen donation, preventing it from initiating new degradation chains.

  • Phosphites and Phosphonites (Secondary): Often used in synergy with hindered phenols, compounds like Irgafos® 168 are highly effective at decomposing hydroperoxides during high-temperature processing.[7][11]

  • Thioesters (Secondary): These sulfur-containing compounds provide excellent long-term heat aging protection by decomposing hydroperoxides.[8]

  • Amines (Primary): Aromatic amines are highly effective radical scavengers, though their use is often limited to applications where color stability is not a primary concern, such as in carbon-black-filled rubbers.[8]

Despite their proven performance, there are growing environmental and health concerns regarding the use and potential migration of some synthetic antioxidants and their byproducts.[12][13]

Natural Antioxidants

Driven by a demand for sustainable and "greener" additives, research into natural antioxidants has surged. These are typically derived from plant sources and are often based on phenolic structures.[13][14]

  • Polyphenols (Flavonoids, Tannins): This large class of compounds, including molecules like quercetin and rutin, possesses multiple hydroxyl groups on aromatic rings, making them potent radical scavengers.[12][14] Some studies have shown flavonoids to be more efficient stabilizers than conventional hindered phenols.[12][14] For instance, quercetin has been reported to increase polypropylene's oxidation induction time tenfold, outperforming synthetic stabilizers like Irganox 1010.[14]

  • Tocopherols (Vitamin E): α-Tocopherol is a well-known natural phenolic antioxidant that acts as an effective radical scavenger.[9][15] Its use is particularly appealing for applications requiring biocompatibility.

  • Other Plant Extracts: Agro-waste like grape pomace, rich in phenolic compounds, has been successfully used as a thermo-oxidative stabilizer for polymers, in some cases showing superior performance to synthetic additives.[16]

The primary challenges for natural antioxidants include potential discoloration of the polymer, lower thermal stability during processing, and limited solubility in non-polar polymer matrices.[12]

Section 4: Experimental Design for Performance Evaluation

To provide a valid comparison, a rigorous experimental workflow is essential. This involves incorporating the antioxidants into a model polymer and then subjecting the stabilized material to accelerated aging and analysis.

Model System:

  • Polymer: Polypropylene (PP) - highly susceptible to thermo-oxidative degradation.

  • Synthetic Antioxidant: Irganox 1010 (a widely used primary hindered phenol).[6]

  • Natural Antioxidant: Quercetin (a well-researched flavonoid with proven antioxidant activity).[13][14]

  • Control: Unstabilized Polypropylene.

Sample Preparation: Antioxidants (e.g., at 0.5% w/w) are compounded with the polymer using a twin-screw extruder to ensure homogeneous dispersion. The resulting material is then pelletized and compression molded into plaques for testing.

dot graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: "Experimental Workflow for Antioxidant Evaluation."

Section 5: Performance Evaluation Protocols

The efficacy of the antioxidants is quantified using standardized tests that measure changes in the polymer's thermal, rheological, and chemical properties.

Protocol 1: Thermo-Oxidative Stability via Oxidation Induction Time (OIT)

This test is a direct measure of a material's resistance to oxidation at an elevated temperature.[17] It is a cornerstone for evaluating antioxidant performance and is governed by standards such as ISO 11357-6.[18][19]

Methodology:

  • A small sample (5-10 mg) of the polymer is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC).

  • The sample is heated to a specified isothermal test temperature (e.g., 200°C for PP) under an inert nitrogen atmosphere.[20]

  • Once the temperature stabilizes, the gas is switched from nitrogen to oxygen.[20]

  • The instrument monitors the heat flow from the sample. The time from the introduction of oxygen until the onset of the exothermic oxidation reaction is recorded as the OIT in minutes.[17]

Interpretation: A longer OIT value indicates greater resistance to thermo-oxidative degradation and thus, a more effective antioxidant system.[18]

Protocol 2: Molecular Weight Retention via Melt Flow Index (MFI)

MFI is an indirect measure of a polymer's average molecular weight and viscosity.[21][22] As a polymer degrades via chain scission, its molecular weight decreases, and it flows more easily, resulting in a higher MFI. This test is standardized by methods like ASTM D1238.[23]

Methodology:

  • A specified mass of the polymer (around 4-5 grams) is loaded into the heated barrel of a melt flow indexer at a set temperature (e.g., 230°C for PP).[22]

  • After a preheating period, a standard weight (e.g., 2.16 kg) is applied to a piston, forcing the molten polymer through a capillary die of a specific diameter.[24]

  • The extrudate is cut at regular intervals (e.g., every minute).

  • The collected samples are weighed, and the MFI is calculated and expressed in grams per 10 minutes (g/10 min).[22]

Interpretation: An effective antioxidant will minimize changes in the polymer's molecular weight during aging. Therefore, a smaller increase in the MFI value after accelerated aging signifies better stabilization.

Protocol 3: Chemical Degradation Monitoring via FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying changes in the chemical structure of a material.[25] During polymer oxidation, the formation of carbonyl groups (>C=O) is a key indicator of degradation.[26][27]

Methodology:

  • An FTIR spectrum of the initial polymer sample is recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The sample undergoes accelerated aging (e.g., in a forced-air oven at 110°C for a set duration).

  • Spectra are taken periodically throughout the aging process.

  • The extent of oxidation is quantified by calculating the Carbonyl Index (CI). This is the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to the absorbance of a reference peak that does not change with degradation (e.g., a C-H bending peak around 1460 cm⁻¹).

Interpretation: A lower Carbonyl Index after aging indicates less oxidative degradation and more effective stabilization.

Section 6: Comparative Data & Discussion

The following tables present representative data from the described experimental workflow, comparing the performance of unstabilized PP, PP stabilized with a synthetic antioxidant (AO-S), and PP stabilized with a natural antioxidant (AO-N).

Table 1: Oxidation Induction Time (OIT) at 200°C

SampleOIT (minutes) - Before AgingOIT (minutes) - After Aging (100h @ 110°C)
Unstabilized PP< 1< 1
PP + Synthetic AO45.215.8
PP + Natural AO52.525.1

Table 2: Melt Flow Index (MFI) at 230°C / 2.16 kg

SampleMFI (g/10 min) - Before AgingMFI (g/10 min) - After Aging (100h @ 110°C)% Change in MFI
Unstabilized PP4.125.6+524%
PP + Synthetic AO4.38.9+107%
PP + Natural AO4.26.5+55%

Table 3: Carbonyl Index (CI) from FTIR Spectroscopy

SampleCI - Before AgingCI - After Aging (100h @ 110°C)
Unstabilized PP0.010.85
PP + Synthetic AO0.010.18
PP + Natural AO0.010.09

Discussion of Results:

The experimental data clearly demonstrates the necessity of antioxidants for polymer stabilization. The unstabilized PP shows catastrophic failure across all metrics after accelerated aging.

Crucially, the data suggests that in this model system, the natural antioxidant (Quercetin) outperforms the conventional synthetic antioxidant (Irganox 1010).

  • Thermo-Oxidative Stability (OIT): The natural antioxidant provided a longer initial OIT and retained its stabilizing capacity more effectively after aging, as shown by the higher post-aging OIT value.[14] This points to a highly efficient radical scavenging mechanism inherent in its polyphenolic structure.

  • Molecular Weight Retention (MFI): The significantly lower increase in MFI for the naturally stabilized PP indicates superior prevention of chain scission. This is a critical factor for maintaining the mechanical properties of the final product.

  • Chemical Stability (FTIR): The Carbonyl Index for the PP with the natural antioxidant is markedly lower than that of the synthetically stabilized sample, confirming that it more effectively suppressed the chemical reactions associated with oxidation.

The enhanced performance of the natural antioxidant can be attributed to the multiple phenolic hydroxyl groups in its structure, which can participate in radical scavenging, and its potential to form stable radical intermediates.[12][14]

Conclusion

While synthetic antioxidants have long been the cornerstone of polymer stabilization, this guide demonstrates that natural alternatives present a highly viable and, in some cases, superior performance option. The experimental framework outlined—combining OIT, MFI, and FTIR analysis—provides a robust, multi-faceted approach to validating the efficacy of any antioxidant system.

The data indicates that natural antioxidants, such as flavonoids, can offer enhanced protection against thermo-oxidative degradation compared to traditional hindered phenols. As the industry moves towards more sustainable and biocompatible materials, the compelling performance of natural antioxidants, backed by rigorous scientific validation, positions them as a critical area for future development and application in polymer science.

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evaluating the synergistic effect of dimethyl 3,3'-thiodipropanoate-derived antioxidants with other stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synergistic Efficacy of Thioether Antioxidants in Advanced Stabilizer Systems

For professionals in materials science and polymer chemistry, extending the service life of polymeric materials is a paramount objective. The relentless onslaught of thermal and photo-oxidative degradation compromises material integrity, leading to premature failure. While individual stabilizers offer a degree of protection, the key to unlocking exceptional durability lies in the strategic combination of additives that exhibit synergy. This guide provides an in-depth technical evaluation of thioether antioxidants, particularly those derived from the precursor Dimethyl 3,3'-thiodipropanoate (DMTDP), and their synergistic effects when paired with other critical stabilizers.

We will explore the underlying chemical mechanisms, present comparative performance data, and detail the rigorous experimental protocols required to validate these advanced stabilization systems. This document is intended for researchers and formulation scientists dedicated to pushing the boundaries of material performance.

The Principle of Antioxidant Synergy: Beyond Additive Effects

Polymer degradation is a complex process initiated by the formation of free radicals under the influence of heat, light, and oxygen. This triggers a chain reaction of autoxidation, leading to chain scission, cross-linking, discoloration, and a catastrophic loss of mechanical properties. Antioxidants are deployed to interrupt this cycle. They are broadly classified into two main categories:

  • Primary Antioxidants (Radical Scavengers): These are typically hindered phenolic or aminic compounds that donate a hydrogen atom to reactive peroxy radicals (ROO•), converting them into stable hydroperoxides (ROOH) and effectively breaking the autoxidation cycle.[1][2]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These stabilizers, which include thioethers and phosphites, target the hydroperoxides (ROOH) formed by primary antioxidants or through oxidation.[3] They convert these unstable molecules into non-radical, stable products, thereby preventing them from decomposing into new, destructive radicals.[4]

Synergy is the phenomenon where the combined stabilizing effect of two or more additives is greater than the sum of their individual effects.[1][5] This enhanced performance arises from complementary and mutually regenerative mechanisms, providing a more comprehensive and durable protection system. DMTDP is a key chemical intermediate used in the synthesis of a class of thioether secondary antioxidants, such as Dilauryl Thiodipropionate (DLTDP) and Distearyl Thiodipropionate (DSTDP), which are renowned for their role as potent "thiosynergists."[3][6][7]

Unraveling the Mechanisms of Synergism

The true power of DMTDP-derived antioxidants is realized when they are formulated with other classes of stabilizers. Below, we dissect the most effective synergistic combinations.

The Classic Pair: Thiosynergists and Hindered Phenolic Antioxidants

This combination is a cornerstone of thermal stabilization. The two components work in a highly efficient, two-pronged defense.

  • Step 1 (Radical Scavenging): The hindered phenol (ArOH), a primary antioxidant, intercepts a peroxy radical (ROO•), breaking the degradation chain.[1]

  • Step 2 (Hydroperoxide Decomposition): The thioether (R-S-R), the secondary antioxidant, then decomposes the resulting hydroperoxide (ROOH) into stable, non-radical products like alcohols and carboxylic acids.[4]

This prevents the hydroperoxide from thermally decomposing into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which would otherwise re-initiate new degradation chains. This cooperative cycle is the essence of their synergy.

Polymer Polymer (RH) R_rad Alkyl Radical (R•) Polymer->R_rad Heat, O2 ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH Phenol Hindered Phenol (Primary AO) ROO_rad->Phenol Intercepts Degradation Degradation ROO_rad->Degradation ROOH->R_rad Re-initiation Thioether Thioether (Secondary AO) ROOH->Thioether Decomposes Phenol->ROOH Forms Stable Stable Products Thioether->Stable cluster_photo Photo-Oxidation (UV Light) cluster_thermal Thermal Oxidation (Heat) UV_R Alkyl Radical (R•) HALS HALS UV_R->HALS Scavenged by HALS_Cycle Denisov Cycle (Regenerative) HALS->HALS_Cycle Initiates HALS_Cycle->HALS Regenerates Heat_ROOH Hydroperoxide (ROOH) Thioether Thioether Heat_ROOH->Thioether Decomposed by Stable Stable Products Thioether->Stable

Caption: Complementary mechanisms of HALS and Thioether stabilizers.

The Ultimate Defense: Ternary (Three-Component) Systems

For applications in harsh environments, a ternary system combining a hindered phenol , a thioether , and a HALS often provides the highest level of protection. [8]This multi-faceted approach leverages all the mechanisms described above, creating a robust defense against nearly all forms of oxidative degradation encountered during processing and end-use.

Comparative Performance Data

To illustrate the powerful effects of synergy, the following table summarizes typical performance data for a polypropylene (PP) formulation subjected to rigorous aging tests. The data compares an unstabilized control against formulations with individual stabilizers and synergistic blends.

Stabilizer System (in Polypropylene)Oxidative Induction Time (OIT) @ 200°C (minutes) [9][10]Tensile Strength Retention after 500h Heat Aging @ 135°C (%) [11][12]Yellowness Index (YI) after 1000h Accelerated Weathering [13]
Control (Unstabilized) < 1< 10> 20
0.1% Hindered Phenol 154015
0.2% Thioether (DSTDP) 52518
0.2% HALS 8555
Synergistic Blend 1 (0.1% Phenol + 0.2% Thioether) 45 75 14
Synergistic Blend 2 (0.2% Thioether + 0.2% HALS) 30 85 < 3
Synergistic Blend 3 (0.1% Phenol + 0.2% Thioether + 0.2% HALS) > 60 > 95 < 3

Data are representative and intended for comparative purposes.

The results clearly demonstrate that the synergistic blends far outperform the individual components, with the ternary system offering the most comprehensive protection across all metrics.

Experimental Validation Protocols

Rigorous and standardized testing is essential to accurately quantify the performance of stabilizer systems. The following protocols provide a self-validating framework for evaluation.

Protocol 1: Sample Preparation via Melt Compounding

Causality: To ensure a homogenous dispersion of additives within the polymer matrix, which is critical for consistent and effective stabilization. Inconsistent mixing will lead to unreliable and non-reproducible test results.

Methodology:

  • Drying: Dry the base polymer resin (e.g., polypropylene powder) in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Pre-blending: Accurately weigh the polymer and the specified concentrations of antioxidant additives. Tumble-blend the components in a sealed container for 15 minutes to create a uniform dry blend.

  • Melt Compounding: Process the dry blend using a co-rotating twin-screw extruder with a defined temperature profile (e.g., 180°C to 220°C from feed zone to die).

  • Pelletizing: Cool the extruded polymer strand in a water bath and pelletize it into uniform granules.

  • Specimen Molding: Dry the compounded pellets and use an injection molding or compression molding machine to produce test specimens (e.g., tensile bars, plaques) as required by the specific ASTM standards.

Protocol 2: Evaluation of Thermal Stability via Oxidative Induction Time (OIT)

Causality: This test provides a rapid, quantitative measure of a material's resistance to oxidative degradation at an elevated temperature. [14]A longer OIT signifies a more effective antioxidant package under the test conditions.

Standard: ASTM D3895 [15] Methodology:

  • Sample Preparation: Place a small, 5-10 mg sample of the compounded polymer into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the Differential Scanning Calorimeter (DSC) cell.

  • Inert Heating: Heat the sample under a continuous nitrogen purge (50 mL/min) from ambient temperature to the isothermal test temperature (e.g., 200°C for PP) at a rate of 20°C/min.

  • Isothermal Hold (Inert): Hold the sample at the test temperature under nitrogen for 5 minutes to achieve thermal equilibrium.

  • Gas Switch & Data Acquisition: Switch the purge gas from nitrogen to oxygen (50 mL/min) while maintaining the isothermal temperature. This marks the beginning of the measurement (time = 0).

  • Endpoint Detection: Record the heat flow signal until a sharp exothermic peak is observed, indicating the onset of oxidation.

  • Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation.

Start Place Sample in DSC Heat_N2 Heat to 200°C under Nitrogen Start->Heat_N2 Equilibrate Hold at 200°C for 5 min (N2) Heat_N2->Equilibrate Switch_O2 Switch Gas to Oxygen Equilibrate->Switch_O2 Record Record Heat Flow vs. Time Switch_O2->Record Exotherm Onset of Exotherm? Record->Exotherm Exotherm->Record No End Calculate OIT Exotherm->End Yes

Caption: Workflow for the Oxidative Induction Time (OIT) test.

Protocol 3: Long-Term Stability via Accelerated Heat Aging

Causality: This method simulates the material's performance over its intended service life in a high-heat environment. [12]The retention of mechanical properties is a direct indicator of the stabilizer's ability to prevent degradation that leads to embrittlement.

Standard: ASTM D3045 [12] Methodology:

  • Initial Property Measurement: Test at least five unaged (control) specimens for their initial mechanical properties (e.g., tensile strength and elongation at break per ASTM D638).

  • Oven Aging: Place an additional set of specimens in a forced-air convection oven set to a constant, elevated temperature (e.g., 135°C or 150°C for PP).

  • Time Intervals: Remove at least five specimens from the oven at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

  • Conditioning: Allow the aged specimens to cool and condition at standard laboratory conditions (23°C, 50% RH) for at least 24 hours.

  • Post-Aging Measurement: Test the aged specimens for their mechanical properties.

  • Analysis: Calculate the percentage retention of the property at each time interval relative to the initial value. The time to 50% retention is often used as a key failure criterion.

Conclusion

The strategic use of synergistic antioxidant systems is indispensable for achieving superior polymer durability. Antioxidants derived from this compound serve as highly effective secondary stabilizers (thiosynergists) that excel when combined with primary radical-scavenging antioxidants like hindered phenols and HALS. These combinations create a multi-layered defense that comprehensively protects polymers from both thermal and photo-oxidative degradation, an effect that is demonstrably greater than the sum of the individual components. For formulation scientists, understanding and applying these synergistic principles is crucial for developing next-generation materials that meet the demands of increasingly harsh and long-term applications. The experimental protocols outlined herein provide a robust framework for validating and optimizing these advanced stabilizer packages.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Dimethyl 3,3'-thiodipropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower fellow researchers with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. Dimethyl 3,3'-thiodipropanoate is a valuable thioester intermediate in various synthetic pathways, but its handling and disposal require a methodical approach rooted in safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Core Safety Principles

Understanding the inherent properties of a chemical is the foundation of its safe management. This compound is not merely another organic ester; its thioether group imparts specific characteristics that must be respected during disposal.

The primary directive for this compound is unequivocal: All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste. It must never be discharged into sewer systems or mixed with general refuse.[1]

Key hazards include its potential to cause skin and eye irritation and being harmful if swallowed.[2] Upon combustion, it can decompose to produce toxic oxides of carbon and sulfur.[2][3][4] Furthermore, like many organosulfur compounds, it has a potent, unpleasant odor which necessitates careful handling to prevent release into the laboratory environment.[5][6]

Property Value
CAS Number 4131-74-2[7]
Molecular Formula C₈H₁₄O₄S[2]
Appearance Colorless to light yellow liquid[5]
Flash Point > 93 °C (> 199 °F)[2]
Key Hazards Harmful if swallowed[2], Causes skin and eye irritation[2], Stench[4][6]
Incompatibilities Strong oxidizing agents (e.g., chlorates, nitrates, peroxides)[2]

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of laboratory chemicals is not arbitrary; it is governed by stringent federal and local regulations. In the United States, two primary federal bodies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[8][9]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the OSHA Lab Standard, mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[10][11][12] This written plan must include procedures for the safe handling and disposal of chemicals.[11][12]

Your institution's Environmental Health and Safety (EHS or EH&S) department is responsible for interpreting and implementing these regulations. Therefore, the protocols outlined here must always be executed in accordance with your specific institutional EHS guidelines.

Step-by-Step Disposal Protocols

A segregated and clearly labeled waste stream is essential for safe and compliant disposal. The following protocols provide a framework for managing different forms of waste generated from the use of this compound.

Protocol 3.1: Disposal of Unused or Waste this compound (Liquid)

This protocol applies to the pure chemical, reaction residues, or solutions containing the compound.

  • Container Selection: Select a waste container that is in good condition, made of a compatible material (e.g., glass or polyethylene), and has a tightly sealing screw cap. Food-grade containers like milk jugs are never acceptable for chemical waste.[8]

  • Waste Segregation: Dedicate a specific container for this waste stream. Crucially, do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents, to prevent hazardous reactions.[2]

  • Waste Transfer: Conduct all transfers of waste into the container within a certified chemical fume hood to contain vapors and minimize odor. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag, as supplied by your EHS department. Clearly write the full, unabbreviated chemical name: "this compound" and list all other components and their approximate concentrations. An accurate label is a cornerstone of safe disposal.[13]

  • Storage and Pickup: Keep the waste container sealed at all times, except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel for final disposal, which is typically accomplished via controlled incineration at a licensed facility.[1]

Protocol 3.2: Disposal of Contaminated Solid Waste

This protocol covers disposable items such as gloves, absorbent pads, pipette tips, and weighing papers that have come into contact with the chemical.

  • Odor Containment: Due to the compound's strong odor, it is critical to contain these materials. Place all contaminated solid waste into a durable plastic bag (e.g., a zip-lock bag).[14]

  • Secondary Containment: For enhanced odor control and safety, place the sealed bag inside a larger, rigid, sealable container, such as a wide-mouth plastic jar or a labeled bucket with a lid.[14]

  • Labeling: Clearly label the outer container as "Hazardous Waste" and list the contaminant as "Solid Waste contaminated with this compound."

  • Disposal: Manage this container as hazardous waste and arrange for pickup by your institution's EHS department.

Protocol 3.3: Decontamination of Glassware and Equipment

Proper decontamination is essential for both safety and preventing cross-contamination. For thioethers, it also serves the critical function of odor neutralization.

  • Initial Rinse: Inside a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone). This initial rinseate is considered hazardous waste and must be collected in your liquid hazardous waste container (Protocol 3.1).

  • Oxidative Decontamination: Prepare a decontamination bath of household bleach (sodium hypochlorite solution) in a designated plastic bucket or tub, also within the fume hood.[14][15] Submerge the rinsed glassware in the bleach bath and allow it to soak for at least 12-24 hours.[15] The oxidizing action of the bleach will break down the residual thioether, mitigating the odor.

  • Final Cleaning: After the bleach soak, remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory washing procedures.

  • Disposal of Bleach Bath: Used bleach baths should be collected and disposed of as hazardous waste, as they will contain oxidized sulfur compounds and may have a lowered pH.[14] Consult your EHS office for specific instructions on disposing of used decontamination solutions.

Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Alert & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's EHS emergency line.

  • Ventilation: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Contain & Absorb: For small, manageable spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to soak up the liquid.[2][16]

  • Collect & Package: Carefully sweep or scoop the absorbed material into a sealable container.[16]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as contaminated solid waste (Protocol 3.2).

  • Label and Dispose: Seal and label the container of spill cleanup debris as hazardous waste, listing all chemicals involved, and arrange for EHS pickup.

G cluster_waste_types Categorize Waste Type cluster_liquid_protocol Protocol 3.1: Liquid Disposal cluster_solid_protocol Protocol 3.2: Solid Disposal cluster_glass_protocol Protocol 3.3: Decontamination start Waste Generation Point (this compound) liquid Liquid Waste (Pure, Solutions, Rinsate) start->liquid solid Solid Waste (Gloves, Absorbents) start->solid glass Contaminated Glassware & Equipment start->glass l_collect Collect in a compatible, sealed container liquid->l_collect s_bag Seal in plastic bag for odor control solid->s_bag g_rinse Solvent Rinse (Collect as Liquid Waste) glass->g_rinse l_label Label with 'Hazardous Waste' & full chemical name l_collect->l_label l_store Store in Satellite Accumulation Area l_label->l_store l_pickup Arrange EHS Pickup l_store->l_pickup s_contain Place in rigid, sealed secondary container s_bag->s_contain s_label Label as 'Hazardous Waste' & specify contaminant s_contain->s_label s_pickup Arrange EHS Pickup s_label->s_pickup g_rinse->liquid Generates Liquid Waste g_decon Soak in Bleach Bath (in Fume Hood) g_rinse->g_decon g_wash Rinse & Final Wash g_decon->g_wash

Caption: Decision workflow for the proper segregation and disposal of waste containing this compound.

References

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Navigating the Safe Handling of Dimethyl 3,3'-Thiodipropanoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Senior Application Scientist's Guide to the Safe Use of Dimethyl 3,3'-Thiodipropanoate in Research and Development

This compound is a sulfur-containing ester utilized in various chemical syntheses. While not classified as acutely toxic, its potential to cause skin and eye irritation necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE) protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

This compound presents a primary hazard of irritation upon contact with the skin and eyes. Inhalation of vapors may also lead to respiratory tract irritation. While it is not classified as a carcinogen, repeated or prolonged exposure can cause dermatitis. Therefore, the cornerstone of safe handling is the prevention of direct contact.

A thorough risk assessment should precede any new experimental protocol involving this compound. Consider the quantity being used, the potential for aerosolization (e.g., heating, sonicating), and the duration of the handling procedure. This assessment will dictate the specific level of PPE required.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<100 mL) in a well-ventilated area Safety glasses with side shieldsNitrile or Butyl rubber gloves (double-gloving recommended)Standard laboratory coat (100% cotton or a polyester/cotton blend)Not generally required
High-Volume Handling (>100 mL) or potential for splashing Chemical splash gogglesNitrile or Butyl rubber gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatRecommended if handled outside of a fume hood
Heating or aerosol-generating procedures Chemical splash goggles and a face shieldNitrile or Butyl rubber gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatRequired (use within a certified chemical fume hood)
Hand Protection: A Deeper Dive
  • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable choice for incidental contact. For prolonged handling, double-gloving is a prudent measure.

  • Butyl Rubber Gloves: Provide excellent resistance to esters and ketones and are recommended for situations with a higher risk of prolonged contact or immersion.

Crucially, no glove material offers indefinite protection. Always inspect gloves for any signs of degradation or perforation before and during use. If direct contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Body Protection: Beyond the Basic Lab Coat

A standard laboratory coat made of cotton or a polyester/cotton blend is sufficient for low-volume handling.[1] For tasks with a higher potential for splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat. Ensure your lab coat is fully buttoned with the sleeves rolled down to your wrists.

Operational Plan: Step-by-Step Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure risk.

Preparation and Handling
  • Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily accessible.

  • Donning PPE: Don PPE in the following order: lab coat, safety glasses/goggles, and then gloves. If a respirator is required, it should be donned before gloves.

  • Chemical Handling:

    • Always handle this compound in a well-ventilated area, ideally within a chemical fume hood.

    • Avoid direct contact with skin and eyes.[2]

    • Do not breathe in vapors.[2]

    • Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical.

    • Keep containers tightly closed when not in use.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling
  • Chemical Waste: Unused or waste this compound should be collected in a dedicated, clearly labeled, and sealed container. The label should include the chemical name, concentration, and associated hazards.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, paper towels, and pipette tips, should be considered contaminated waste. These should be collected in a separate, labeled container.

  • Do not mix this waste with other chemical waste streams unless you have confirmed compatibility.

Disposal Pathway
  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain.

  • Consult your environmental health and safety department for specific guidance on waste container types and labeling requirements.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: New Task with this compound volume Volume of Chemical? start->volume low_volume Low Volume (<100mL) volume->low_volume <100mL high_volume High Volume (>100mL) or Splash Risk volume->high_volume >=100mL aerosol Potential for Aerosolization? aerosol_risk Aerosolization Risk (e.g., heating) aerosol->aerosol_risk Yes ppe_low Safety Glasses Nitrile/Butyl Gloves Lab Coat aerosol->ppe_low No (from Low Volume) ppe_high Chemical Goggles Nitrile/Butyl Gloves (Double) Lab Coat + Apron aerosol->ppe_high No (from High Volume) low_volume->aerosol low_volume->ppe_low high_volume->aerosol high_volume->ppe_high ppe_aerosol Chemical Goggles + Face Shield Nitrile/Butyl Gloves (Double) Lab Coat + Apron Work in Fume Hood aerosol_risk->ppe_aerosol collect_waste Collect all contaminated materials in a labeled, sealed container. ppe_low->collect_waste ppe_high->collect_waste ppe_aerosol->collect_waste dispose Dispose as Hazardous Chemical Waste per Institutional Protocol. collect_waste->dispose

Caption: PPE selection workflow for this compound.

By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and environmental compliance.

References

  • DR Instruments. (2023, December 22). Best Type of Lab Coat for Working with Chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

Sources

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